molecular formula C12H18O2 B1200301 1-(3-Hydroxy-1-adamantyl)ethanone CAS No. 39917-38-9

1-(3-Hydroxy-1-adamantyl)ethanone

Cat. No.: B1200301
CAS No.: 39917-38-9
M. Wt: 194.27 g/mol
InChI Key: ISGGLYJERYAKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Hydroxy-1-adamantyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-hydroxy-1-adamantyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h9-10,14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGGLYJERYAKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC3CC(C1)CC(C3)(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343737
Record name 1-(3-Hydroxy-1-adamantyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39917-38-9
Record name 1-(3-Hydroxy-1-adamantyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Hydroxy-1-adamantyl)ethanone (CAS: 39917-38-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Hydroxy-1-adamantyl)ethanone, also known as 1-acetyl-3-hydroxyadamantane, is a functionalized adamantane derivative. The adamantane cage, a rigid, lipophilic, and three-dimensional carbocyclic structure, is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can enhance pharmacokinetic properties such as metabolic stability and bioavailability. This compound serves as a key intermediate in the synthesis of various biologically active compounds, including enzyme inhibitors with therapeutic potential. This document provides a comprehensive overview of its chemical properties, synthesis, and its role as a building block in drug discovery.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 39917-38-9[1][2][3]
Molecular Formula C₁₂H₁₈O₂[1][2][3]
Molecular Weight 194.27 g/mol [1][2][4]
Boiling Point 303.02 °C at 760 mmHg[5]
Flash Point 127.946 °C[5]
Vapor Pressure 9.2E-05 mmHg at 25°C[5]
Refractive Index 1.586[5]
Storage Temperature 2-8°C[1][2]
Purity (typical) 95% - 98%[4][6]

Synthesis

Representative Experimental Protocol

Step 1: Synthesis of 1-Acetyladamantane (Friedel-Crafts Acylation)

This protocol is a general representation of a Friedel-Crafts acylation of adamantane.

  • Materials:

    • Adamantane

    • Acetyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve adamantane (1.0 eq) in anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Add acetyl chloride (1.1 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 1-acetyladamantane.

    • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of this compound (Cobalt-Catalyzed Oxidation)

This is a representative protocol based on literature for the oxidation of adamantane derivatives.

  • Materials:

    • 1-Acetyladamantane

    • Cobalt(II) acetate

    • Glacial acetic acid

    • Oxygen (O₂) gas

  • Procedure:

    • In a reaction vessel equipped with a magnetic stirrer and a gas inlet, combine 1-acetyladamantane (1.0 eq) and cobalt(II) acetate (e.g., 0.05 eq) in glacial acetic acid.

    • Heat the mixture to 60 °C.

    • Bubble oxygen gas through the reaction mixture for 2 hours.

    • Monitor the reaction progress by gas chromatography (GC) or TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the acetic acid under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude this compound by column chromatography to yield the final product.

Spectral Characterization (Predicted)

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum would exhibit signals corresponding to the adamantane cage protons and the acetyl methyl protons. The adamantane protons would appear as a series of broad multiplets in the range of approximately 1.5-2.5 ppm. The acetyl methyl protons would likely appear as a sharp singlet at around 2.1 ppm. The proton of the hydroxyl group may appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.2-2.4m2HAdamantane CH
~2.1s3H-C(O)CH₃
~1.5-2.0m12HAdamantane CH₂
Variablebr s1H-OH
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbon, the carbons of the adamantane cage, and the methyl carbon of the acetyl group.

Predicted Chemical Shift (δ) ppmAssignment
~210-215C=O
~68-72C-OH
~40-50Adamantane quaternary C
~30-45Adamantane CH and CH₂
~25-30-C(O)CH₃
Expected Infrared (IR) Spectroscopy Features

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch (hydroxyl)
~2850-2950C-H stretch (adamantane cage)
~1700C=O stretch (ketone)
Expected Mass Spectrometry Fragmentation

In an electron ionization mass spectrum, the molecular ion peak [M]⁺ at m/z 194 would be expected. Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO•, 43 Da) leading to a fragment at m/z 151, and subsequent loss of water (H₂O, 18 Da) from the hydroxylated adamantane core.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. A significant area of its use is in the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, which are being investigated for the treatment of metabolic syndrome, type 2 diabetes, and obesity.

Mandatory Visualizations

Synthetic Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oxidation Adamantane Adamantane 1-Acetyladamantane 1-Acetyladamantane Adamantane->1-Acetyladamantane Acetyl Chloride, AlCl₃ in DCM 1-Acetyladamantane_2 1-Acetyladamantane Target_Compound This compound 1-Acetyladamantane_2->Target_Compound Co(OAc)₂, O₂ in Acetic Acid

Caption: General two-step synthesis of this compound.

Application in Drug Discovery Workflow

G Start This compound Modification Chemical Modification (e.g., ether or thioether linkage formation) Start->Modification Library Library of Adamantyl Ethanone Derivatives Modification->Library Screening Biological Screening (e.g., 11β-HSD1 inhibition assay) Library->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound Optimization Lead Optimization (SAR studies) Lead_Compound->Optimization Candidate Drug Candidate Optimization->Candidate

References

Technical Guide: Physicochemical Properties of 1-(3-Hydroxy-1-adamantyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Hydroxy-1-adamantyl)ethanone is a derivative of adamantane, a rigid, tricyclic hydrocarbon. Adamantane and its derivatives are of significant interest in medicinal chemistry due to their lipophilic nature and unique steric properties, which can enhance the pharmacological profile of drug candidates. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, offering valuable data and experimental insights for researchers in drug discovery and development. The compound is particularly relevant as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome.[1][2]

Physicochemical Properties

A summary of the known quantitative physicochemical data for this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₈O₂[3][4]
Molecular Weight 194.27 g/mol [3][4]
Boiling Point 303.02 °C at 760 mmHg[5]
Melting Point Not experimentally determined.
Flash Point 127.946 °C[5]
Density 1.236 g/cm³[5]
LogP (predicted) 1.9067[5]
pKa Not experimentally determined.
Solubility Insoluble in water; Soluble in organic solvents like ethanol, acetone.General knowledge based on structure

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are adapted from standard laboratory procedures.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions into a liquid. It is a key indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, grind the crystals in a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 10-15 °C per minute initially.

  • Observe the sample closely. When the sample begins to melt, record the temperature as the beginning of the melting range.

  • Continue heating at a slower rate (1-2 °C per minute) and record the temperature at which the last solid melts. This is the end of the melting range.

  • For a pure compound, the melting range should be narrow (within 1-2 °C).

Determination of Solubility

Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. This is a critical parameter for drug delivery and formulation.

Materials:

  • This compound

  • Solvents: Purified water, Ethanol, Acetone, Diethyl ether

  • Test tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh a precise amount of this compound (e.g., 10 mg) and place it into a test tube.

  • Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid particles.

  • If the solid dissolves completely, the compound is soluble at that concentration.

  • If the solid does not dissolve, incrementally add more solvent and repeat the vortexing and observation steps until the solid dissolves or a large volume of solvent has been added.

  • Express the solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Determination of pKa

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. For the hydroxyl group in this compound, this value is important for predicting its ionization state at different pH values.

Method: Potentiometric Titration

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., ethanol/water) in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Allow the pH reading to stabilize and record the initial pH.

  • Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) at a time.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot a titration curve of pH versus the volume of NaOH added.

  • The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Determination of LogP

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octanol and water. LogP is a measure of lipophilicity.

Method: Shake-Flask Method

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel

  • Shaker

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a stock solution of this compound of known concentration in either water or n-octanol.

  • Add equal volumes of the n-octanol and water phases to a separatory funnel.

  • Add a known amount of the stock solution to the separatory funnel.

  • Shake the funnel for a predetermined amount of time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the aqueous and octanolic layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy by creating a calibration curve, or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Calculate LogP as the base-10 logarithm of P.

Synthesis and Signaling Pathway

Experimental Workflow: Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of 1-acetyladamantane.[5] The following diagram illustrates the general workflow.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 1-Acetyladamantane reaction Oxidation Reaction (60 °C, 2h) start1->reaction start2 Cobalt(II) acetate start2->reaction start3 Acetic acid start3->reaction start4 Oxygen start4->reaction workup Quenching Extraction Chromatography reaction->workup product This compound workup->product

Caption: Synthesis workflow for this compound.

Signaling Pathway: Inhibition of 11β-HSD1

This compound and related adamantane derivatives have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][6][7][8] This enzyme is responsible for the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in tissues like the liver and adipose tissue. By inhibiting 11β-HSD1, these compounds reduce local cortisol levels, which has therapeutic potential for metabolic diseases. The diagram below illustrates this signaling pathway and the point of inhibition.

G cluster_pathway 11β-HSD1 Signaling Pathway cluster_inhibition Inhibition cluster_effect Downstream Effects cortisone Cortisone (inactive) hsd1 11β-HSD1 cortisone->hsd1 Substrate cortisol Cortisol (active) gr Glucocorticoid Receptor cortisol->gr Activation hsd1->cortisol Conversion inhibitor This compound inhibitor->hsd1 Inhibition metabolic_effects Metabolic Effects (e.g., Gluconeogenesis) gr->metabolic_effects Gene Expression

Caption: Inhibition of the 11β-HSD1 signaling pathway.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(3-Hydroxy-1-adamantyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Hydroxy-1-adamantyl)ethanone is a derivative of adamantane, a rigid, cage-like hydrocarbon. Its unique three-dimensional structure and the presence of hydroxyl and acetyl functional groups at the bridgehead positions make its conformational analysis a subject of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the anticipated molecular structure and conformational properties of this compound. Due to a lack of specific published experimental or computational studies on this particular molecule, this guide outlines the expected structural features based on the well-understood chemistry of adamantane derivatives. Furthermore, it details the standard experimental and computational methodologies that would be employed for a thorough structural and conformational analysis.

Introduction

Adamantane and its derivatives are of significant interest in drug development and materials science due to their lipophilicity, rigidity, and unique steric properties. The compound this compound, with the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol , incorporates a hydrophilic hydroxyl group and a polar acetyl group onto the adamantane scaffold. Understanding the precise three-dimensional arrangement of these functional groups is crucial for predicting its physicochemical properties, reactivity, and potential biological activity. This guide serves as a foundational document for researchers investigating this molecule, providing a theoretical framework and a methodological roadmap for its structural elucidation.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is characterized by a rigid adamantane cage with an acetyl group at the C1 bridgehead position and a hydroxyl group at the C3 bridgehead position.

2.1. The Adamantane Cage:

The adamantane core is a highly stable, strain-free tricyclic alkane with a diamondoid structure. Its carbon framework is conformationally rigid, meaning the relative positions of the bridgehead and methylene carbons are fixed. This rigidity is a defining feature of the molecule.

2.2. Substituent Conformation:

The primary conformational flexibility in this compound arises from the rotation of the acetyl and hydroxyl groups.

  • Acetyl Group: The acetyl group at the C1 position can rotate around the C1-C(O) single bond. The preferred conformation is likely to be one that minimizes steric hindrance with the adjacent methylene protons of the adamantane cage. The orientation of the carbonyl group will influence the molecule's dipole moment and its potential for intermolecular interactions.

  • Hydroxyl Group: The hydroxyl group at the C3 position also has rotational freedom around the C3-O bond. Its orientation can be influenced by intramolecular hydrogen bonding.

2.3. Intramolecular Interactions:

A key conformational feature to consider is the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the acetyl group. The distance between the C1 and C3 bridgehead positions in the adamantane cage is fixed, which may or may not be conducive to the formation of a stable intramolecular hydrogen bond. The presence and strength of such an interaction would significantly influence the molecule's overall conformation and its infrared spectrum.

Quantitative Data (Hypothetical)

While specific experimental data for this compound is not publicly available, the following tables illustrate how such data would be presented for a comprehensive structural analysis.

Table 1: Hypothetical Crystallographic Data from Single-Crystal X-ray Diffraction

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.123
b (Å)12.456
c (Å)8.789
α (°)90
β (°)90
γ (°)90
Volume (ų)1108.9
Z4
Density (calculated) (g/cm³)1.162

Table 2: Hypothetical Key Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
C1-C(acetyl)1.52
C(acetyl)=O1.21
C3-O(hydroxyl)1.43
O(hydroxyl)-H0.96
∠ C2-C1-C(acetyl)109.5
∠ C1-C(acetyl)=O120.3
∠ C4-C3-O(hydroxyl)109.2

Table 3: Hypothetical Conformational Energy Profile from Computational Modeling

ConformerDihedral Angle (C2-C1-C(O)-CH₃) (°)Relative Energy (kcal/mol)
A (Global Minimum)1800.00
B602.5
C-602.5

Experimental Protocols for Structural and Conformational Analysis

The following sections detail the standard experimental methodologies required to determine the molecular structure and conformation of this compound.

4.1. Synthesis and Purification:

A common synthetic route to this compound involves the oxidation of 1-acetyladamantane.

  • Protocol: To a solution of 1-acetyladamantane in glacial acetic acid, add a catalytic amount of cobalt(II) acetate. Heat the mixture to 60°C and bubble oxygen gas through the solution for several hours. Monitor the reaction by thin-layer chromatography. Upon completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

4.2. Single-Crystal X-ray Diffraction:

This technique provides the most definitive information about the solid-state structure, including bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.

  • Protocol:

    • Crystallization: Grow single crystals of this compound by slow evaporation of a solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

    • Data Collection: Mount a suitable crystal on a goniometer head and place it on a diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect diffraction data using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).

    • Structure Solution and Refinement: Process the collected data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule in solution. For conformational analysis, Nuclear Overhauser Effect (NOE) experiments are particularly valuable.

  • Protocol:

    • Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra to assign the chemical shifts of all protons and carbons.

    • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC).

    • NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum to identify protons that are close in space. The presence of cross-peaks between the hydroxyl proton and protons of the acetyl group or the adamantane cage would provide direct evidence for specific conformations.

4.4. Infrared (IR) Spectroscopy:

IR spectroscopy provides information about the vibrational modes of the functional groups in the molecule. It is particularly useful for studying hydrogen bonding.

  • Protocol:

    • Sample Preparation: Prepare a sample of this compound as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl₄).

    • Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Analysis: Analyze the positions, shapes, and intensities of the absorption bands. A broad O-H stretching band in the region of 3200-3600 cm⁻¹ would be indicative of hydrogen bonding. A shift in the C=O stretching frequency (typically around 1715 cm⁻¹) could also suggest the presence of an intramolecular hydrogen bond.

Computational Modeling for Conformational Analysis

Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and to predict its stable conformations.

  • Protocol:

    • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers of this compound.

    • Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). Calculate the relative energies of the conformers to determine their populations at a given temperature.

    • Frequency Analysis: Perform a vibrational frequency calculation for each optimized conformer to confirm that it represents a true energy minimum and to predict the IR spectrum.

    • NMR Chemical Shift Prediction: Calculate the NMR chemical shifts for the stable conformers and compare them with the experimental data to aid in the assignment of the solution-state conformation.

Workflow for Structural and Conformational Analysis

The following diagram illustrates the logical workflow for a comprehensive analysis of the molecular structure and conformation of this compound.

G Workflow for Structural and Conformational Analysis cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_analysis Data Integration & Analysis synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification xray Single-Crystal X-ray Diffraction purification->xray nmr NMR Spectroscopy (1D & 2D) purification->nmr ir IR Spectroscopy purification->ir conf_search Conformational Search purification->conf_search structure_elucidation Molecular Structure Elucidation xray->structure_elucidation Solid-State Structure conf_analysis Conformational Analysis nmr->conf_analysis Solution-State Conformation ir->conf_analysis Hydrogen Bonding dft DFT Calculations (Optimization & Energy) conf_search->dft freq_nmr Frequency & NMR Prediction dft->freq_nmr dft->conf_analysis Energy Profile freq_nmr->nmr Shift Comparison freq_nmr->ir Spectrum Comparison structure_elucidation->conf_analysis

Caption: Logical workflow for the structural and conformational analysis.

Conclusion

While specific experimental data on this compound remains to be published, this guide provides a robust theoretical and methodological framework for its structural and conformational analysis. The rigid adamantane core, combined with the flexible hydroxyl and acetyl substituents, presents an interesting case for studying conformational preferences and potential intramolecular interactions. The experimental and computational protocols detailed herein represent the standard approach for a comprehensive characterization of this and similar molecules. Such studies are essential for understanding the structure-property relationships that govern the applications of adamantane derivatives in drug discovery and materials science.

Spectroscopic Profile of 1-(3-Hydroxy-1-adamantyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the adamantane derivative, 1-(3-Hydroxy-1-adamantyl)ethanone. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document outlines predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, Mass Spectrometry (MS) fragmentation analysis, and detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 1-Acetyl-3-hydroxyadamantane, 1-Hydroxy-3-acetyladamantane

  • CAS Number: 39917-38-9[1][2]

  • Molecular Formula: C₁₂H₁₈O₂[1]

  • Molecular Weight: 194.27 g/mol [1]

Spectroscopic Data

The following sections present the predicted and expected spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the rigid cage-like structure of the adamantane core, the proton and carbon environments are well-defined, leading to a characteristic NMR spectrum. The presence of hydroxyl and acetyl groups at the bridgehead positions influences the chemical shifts of the nearby protons and carbons. The predicted data is based on established chemical shift values for adamantane derivatives and the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 2.15Singlet3H-C(O)CH₃
~ 1.90 - 2.10Multiplet2HAdamantane CH₂
~ 1.70 - 1.85Multiplet8HAdamantane CH₂
~ 1.60Singlet (broad)1H-OH
~ 1.50 - 1.65Multiplet4HAdamantane CH

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) (ppm)Assignment
~ 209.0C=O
~ 68.0C-OH
~ 50.0Quaternary C
~ 45.0 - 49.0Adamantane CH₂
~ 35.0 - 40.0Adamantane CH₂
~ 30.0 - 35.0Adamantane CH
~ 28.0-C(O)CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by strong absorptions from the hydroxyl and carbonyl functional groups.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational Mode
3600 - 3200Strong, BroadO-H stretch (alcohol)
2950 - 2850StrongC-H stretch (alkane)
~ 1705StrongC=O stretch (ketone)
1450 - 1350MediumC-H bend (alkane)
1250 - 1050StrongC-O stretch (alcohol)
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show a distinct molecular ion peak and characteristic fragmentation patterns resulting from the loss of the acetyl group and water.

Table 4: Expected Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
194Moderate[M]⁺ (Molecular Ion)
179Low[M - CH₃]⁺
176Low[M - H₂O]⁺
151High[M - COCH₃]⁺
43Very High[CH₃CO]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

3.1.1. Sample Preparation Approximately 5-10 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

3.1.2. ¹H NMR Acquisition Proton NMR spectra are recorded on a 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are acquired and the free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

3.1.3. ¹³C NMR Acquisition Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 125 MHz. A proton-decoupled pulse sequence is used. Typical parameters include a 30° pulse width, a spectral width of 240 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. Approximately 1024 scans are averaged to obtain a spectrum with a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

3.2.2. Data Acquisition The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

3.3.1. Sample Preparation A dilute solution of the sample is prepared by dissolving 1 mg of this compound in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

3.3.2. Instrumentation and Conditions A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is used for the analysis. The typical operating conditions are as follows:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole, scanning from m/z 40 to 500.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Start Compound Synthesis/ Purification Sample_Prep_NMR Sample Preparation (Dissolution in CDCl₃) Start->Sample_Prep_NMR Sample_Prep_IR Sample Preparation (KBr Pellet) Start->Sample_Prep_IR Sample_Prep_MS Sample Preparation (Dilution) Start->Sample_Prep_MS NMR_Acq NMR Data Acquisition (¹H and ¹³C) Sample_Prep_NMR->NMR_Acq IR_Acq FT-IR Data Acquisition Sample_Prep_IR->IR_Acq MS_Acq GC-MS Data Acquisition Sample_Prep_MS->MS_Acq NMR_Proc Data Processing (Fourier Transform, Phasing) NMR_Acq->NMR_Proc IR_Proc Data Processing (Background Subtraction) IR_Acq->IR_Proc MS_Proc Data Processing (Chromatogram/Spectrum Extraction) MS_Acq->MS_Proc Analysis Spectral Interpretation & Structure Confirmation NMR_Proc->Analysis IR_Proc->Analysis MS_Proc->Analysis Report Technical Report Generation Analysis->Report

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

The Discovery and First Synthesis of 1-(3-Hydroxy-1-adamantyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical whitepaper provides a comprehensive overview of the discovery and first reported synthesis of 1-(3-Hydroxy-1-adamantyl)ethanone (CAS No: 39917-38-9). This adamantane derivative has garnered interest in medicinal chemistry, notably as a building block for pharmacologically active compounds. This document details the seminal synthesis as reported by L. G. F. Patrick and his team in 1973, which involves the lead tetraacetate oxidation of 1-acetyladamantane. Included are the detailed experimental protocols, quantitative data from the original publication, and visualizations of the synthetic workflow. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Discovery

The adamantane scaffold, a rigid and lipophilic diamondoid hydrocarbon, has been extensively utilized in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The introduction of functional groups onto the adamantane cage allows for the synthesis of a diverse range of derivatives with potential biological activity.

The first documented synthesis of this compound was reported in 1973 by L. G. F. Patrick et al. in the Journal of the Chemical Society, Perkin Transactions 1. The research focused on the functionalization of the adamantane nucleus at the tertiary C-3 position, which is less reactive than the bridgehead C-1 position. The synthesis was achieved through the oxidation of 1-acetyladamantane using lead tetraacetate, a reagent known for its ability to effect remote functionalization of C-H bonds. This discovery provided a viable route to a key intermediate for the preparation of further substituted adamantane derivatives for biological evaluation.

First Synthesis: Experimental Protocol

The first synthesis of this compound was achieved via the lead tetraacetate oxidation of 1-acetyladamantane. The detailed experimental procedure is outlined below, based on the original publication.

Materials and Methods
  • Starting Material: 1-Acetyladamantane

  • Reagents: Lead tetraacetate (Pb(OAc)₄), Acetic acid (CH₃COOH), Benzene

  • Apparatus: Standard laboratory glassware for organic synthesis, including a round-bottom flask, reflux condenser, and heating mantle.

Synthetic Procedure

A solution of 1-acetyladamantane (1.00 g, 5.6 mmol) in a mixture of acetic acid (25 ml) and benzene (10 ml) was prepared in a round-bottom flask. To this solution, lead tetraacetate (5.0 g, 11.3 mmol) was added. The reaction mixture was then heated under reflux for 24 hours.

After the reflux period, the reaction mixture was cooled to room temperature and poured into water (100 ml). The aqueous mixture was then extracted with ether (3 x 50 ml). The combined ethereal extracts were washed successively with a saturated aqueous solution of sodium bicarbonate (2 x 50 ml) and water (50 ml), and finally dried over anhydrous magnesium sulfate (MgSO₄).

The solvent was removed under reduced pressure to yield a crude product. The crude product was then purified by chromatography on a silica gel column, eluting with a mixture of light petroleum (b.p. 60-80 °C) and ether.

Quantitative Data

The following table summarizes the quantitative data obtained from the first synthesis of this compound.

ParameterValue
Starting Material 1-Acetyladamantane
Product This compound
Yield 42%
Melting Point 68-69 °C
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
Appearance Crystalline solid
Spectroscopic Data
Infrared (IR) νₘₐₓ (Nujol)3460 cm⁻¹ (O-H), 1690 cm⁻¹ (C=O)
¹H NMR (CDCl₃, δ)1.6-2.4 (m, 14H, adamantyl H), 2.10 (s, 3H, COCH₃), 2.55 (s, 1H, OH)

Visualization of the Synthetic Workflow

The following diagram illustrates the experimental workflow for the first synthesis of this compound.

Synthesis_Workflow start Start: Prepare reaction mixture reactants 1-Acetyladamantane Lead tetraacetate Acetic acid Benzene start->reactants reflux Heat under reflux for 24 hours reactants->reflux workup Aqueous workup and extraction with ether reflux->workup purification Column chromatography on silica gel workup->purification product Product: this compound purification->product

Caption: Synthetic workflow for the first synthesis of this compound.

Logical Relationship of the Reaction

The synthesis proceeds via a remote C-H bond activation and functionalization, a key transformation in synthetic organic chemistry.

Reaction_Logic sub 1-Acetyladamantane (Substrate) intermediate Adamantyl Radical Intermediate (Proposed) sub->intermediate C-H abstraction reagent Lead Tetraacetate (Oxidizing Agent) reagent->intermediate Oxidation product This compound (Product) intermediate->product Hydroxylation

Caption: Logical flow of the lead tetraacetate-mediated oxidation of 1-acetyladamantane.

Conclusion

The pioneering work of Patrick and colleagues in 1973 established a foundational method for the synthesis of this compound. This synthesis, utilizing a lead tetraacetate-mediated oxidation, provided a crucial starting point for the exploration of 1,3-disubstituted adamantane derivatives in various fields, particularly in the design of novel therapeutic agents. The detailed protocol and characterization data presented herein serve as a valuable resource for researchers seeking to utilize this important chemical entity in their synthetic endeavors. Subsequent research has explored alternative and potentially more efficient or environmentally benign synthetic routes, but the initial discovery remains a cornerstone in the chemistry of functionalized adamantanes.

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 1-(3-Hydroxy-1-adamantyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected thermal stability and potential degradation profile of 1-(3-Hydroxy-1-adamantyl)ethanone. Due to the absence of specific experimental data in the public domain for this particular compound, this guide synthesizes information on the well-established thermal properties of adamantane derivatives and outlines the standard analytical methodologies used for their characterization. The protocols and potential degradation pathways described herein are intended to serve as a foundational resource for researchers initiating studies on this and related molecules.

Adamantane and its derivatives are recognized for their rigid, cage-like hydrocarbon structure, which imparts exceptional thermal stability.[1][2] This inherent stability is a valuable characteristic in drug development, contributing to longer shelf life and robustness of active pharmaceutical ingredients. This compound, incorporating both a hydroxyl and an ethanone functional group on the adamantane core, is a compound of interest for which a thorough understanding of its thermal behavior is crucial for its development and application.

Expected Thermal Properties

The thermal stability of this compound is anticipated to be high, a characteristic feature of the adamantane scaffold.[2] The melting point and decomposition temperature are expected to be significantly influenced by the presence of the polar hydroxyl and ketone functional groups, which can participate in intermolecular hydrogen bonding. While precise values require experimental determination, a hypothetical summary of expected thermal properties is presented in Table 1.

Table 1: Hypothetical Thermal Properties of this compound

PropertyEstimated ValueMethod of Analysis
Melting Point (T
)150 - 200 °CDifferential Scanning Calorimetry (DSC)
Onset Decomposition Temperature (T
)> 250 °CThermogravimetric Analysis (TGA)
5% Weight Loss Temperature (T
)> 280 °CThermogravimetric Analysis (TGA)

Note: These values are estimations based on the general thermal stability of functionalized adamantane derivatives and should be confirmed by experimental analysis.

Experimental Protocols for Thermal Analysis

The characterization of the thermal properties of this compound would be primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] This technique is invaluable for determining the thermal stability and decomposition profile of a compound.[5]

Objective: To determine the onset of decomposition and the temperature-dependent mass loss profile of this compound.

Methodology:

  • Instrument Calibration: Calibrate the thermogravimetric analyzer's temperature and mass balance according to the manufacturer's specifications, typically using certified reference materials.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[6]

    • Set the temperature program to ramp from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition point (e.g., 600 °C) at a constant heating rate of 10 °C/min.[6]

  • Data Acquisition: Initiate the temperature program and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Determine the onset of decomposition temperature (T ) from the intersection of the baseline tangent and the tangent of the decomposition step.

    • Determine the temperature at which 5% mass loss occurs (T ).

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 3-5 mg of Sample place Place in TGA Crucible weigh->place load Load Sample into TGA place->load purge Purge with Inert Gas (N2) load->purge heat Heat at 10 °C/min to 600 °C purge->heat record Record Mass vs. Temperature heat->record plot Plot % Mass vs. Temperature record->plot tonset Determine Tonset and Td5 plot->tonset dtg Analyze DTG Curve plot->dtg

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

DSC is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[7]

Objective: To determine the melting point (T ) and enthalpy of fusion (ΔH ) of this compound.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan (e.g., aluminum). Crimp the pan with a lid to ensure good thermal contact.[6] Prepare an empty, crimped pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Set the thermal program:

      • Equilibrate at a temperature below the expected melting point (e.g., 25 °C).

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 250 °C).[6]

  • Data Acquisition: Run the temperature program and record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Identify the endothermic peak corresponding to melting.

    • The onset of the peak is typically taken as the melting point (T ).

    • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔH ).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample pan Seal in DSC Pan weigh->pan load Load Sample and Reference Pans pan->load purge Purge with Inert Gas (N2) load->purge heat Heat at 10 °C/min to 250 °C purge->heat record Record Heat Flow vs. Temperature heat->record plot Plot Heat Flow vs. Temperature record->plot tm Determine Melting Point (Tm) plot->tm hf Calculate Enthalpy of Fusion (ΔHf) plot->hf

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Potential Thermal Degradation Profile

While specific degradation studies for this compound are not available, a potential degradation profile can be postulated based on the functional groups present and the known high stability of the adamantane core. The adamantane cage itself is thermally robust, suggesting that degradation will likely initiate at the functional group substituents.

Potential Degradation Pathways:

  • Dehydration: The tertiary hydroxyl group at the C-3 position could undergo dehydration at elevated temperatures, particularly in the presence of acidic or basic impurities, to form an alkene.

  • Decarbonylation/Decarboxylation: The acetyl group at the C-1 position could undergo fragmentation. Depending on the conditions, this could involve decarbonylation to yield a methyl-adamantane derivative or more complex fragmentation pathways.

  • Fragmentation of the Adamantane Cage: At very high temperatures, beyond the initial decomposition of the functional groups, the adamantane C-C bonds will eventually cleave, leading to the formation of smaller hydrocarbon fragments.

The analysis of the evolved gases during TGA, for instance by coupling the TGA to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR), would be essential to definitively identify the degradation products and elucidate the precise degradation mechanism.

Degradation_Pathway cluster_pathways Potential Thermal Degradation Pathways compound This compound dehydration Dehydration (-H2O) compound->dehydration Heat fragmentation Acetyl Group Fragmentation compound->fragmentation Heat cage_cleavage Adamantane Cage Cleavage (High Temperature) dehydration->cage_cleavage Further Heating fragmentation->cage_cleavage Further Heating

Caption: Postulated thermal degradation pathways for the compound.

Conclusion

This compound is expected to exhibit high thermal stability, a characteristic trait of its adamantane framework. A comprehensive thermal analysis using TGA and DSC is necessary to quantify its melting point, decomposition temperature, and other thermodynamic parameters. The outlined experimental protocols provide a robust starting point for such investigations. Understanding the thermal degradation profile is critical for ensuring the stability and safety of this compound in its potential applications in drug development and materials science. Further studies, including evolved gas analysis, are recommended to fully elucidate the degradation mechanisms.

References

Technical Guide: Solubility Profile of 1-(3-Hydroxy-1-adamantyl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide addresses the solubility of 1-(3-Hydroxy-1-adamantyl)ethanone (CAS No. 39917-38-9), a key intermediate in various synthetic processes. A comprehensive literature search indicates that specific quantitative solubility data for this compound in various organic solvents is not publicly available. This document, therefore, provides a theoretical solubility framework based on the principle of "like dissolves like," outlines a detailed, best-practice experimental protocol for determining solubility via the widely accepted shake-flask method, and presents logical and experimental workflows using mandatory visualizations.

Introduction to this compound

This compound is a functionalized adamantane derivative. Its structure consists of a bulky, rigid, and lipophilic adamantane cage, a polar hydroxyl (-OH) group, and a polar ketone (C=O) group. This combination of a large nonpolar core with two polar functional groups results in a molecule with moderate polarity, which dictates its solubility behavior in different organic solvents. Understanding this solubility is crucial for its use in synthesis, purification, formulation, and various applications within drug discovery and materials science.

Solubility Data

Quantitative Solubility Data

A thorough review of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in common organic solvents. Researchers are advised to determine this data experimentally for their specific application and conditions (e.g., temperature, pressure). The table below is provided as a template for recording such experimental findings.

SolventClassificationPredicted Qualitative SolubilityQuantitative Solubility (g/L at 25°C)
HexaneNonpolarLowData not available
TolueneNonpolar (Aromatic)Low to ModerateData not available
DichloromethanePolar AproticModerate to HighData not available
ChloroformPolar AproticModerate to HighData not available
Diethyl EtherPolar AproticModerateData not available
Ethyl AcetatePolar AproticModerate to HighData not available
AcetonePolar AproticHighData not available
IsopropanolPolar ProticModerate to HighData not available
EthanolPolar ProticModerate to HighData not available
MethanolPolar ProticModerateData not available
Dimethyl Sulfoxide (DMSO)Polar AproticHighData not available
WaterPolar ProticLowData not available
Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the principle "like dissolves like."[1][2] This means polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar adamantane cage suggests some affinity for nonpolar solvents. However, the presence of the polar hydroxyl and ketone groups will significantly limit solubility in highly nonpolar solvents.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Dichloromethane): These solvents can engage in dipole-dipole interactions with the ketone group of the molecule. Solvents like DMSO are particularly effective. High solubility is predicted in these solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, allowing them to interact favorably with both the hydroxyl and ketone groups. Good solubility is expected, though it may be limited by the large nonpolar adamantane structure, especially in the case of highly polar methanol.

The logical relationship for predicting solubility is visualized in the diagram below.

G cluster_solute This compound Structure cluster_solvents Solvent Types cluster_interactions Primary Interactions & Predicted Solubility Solute Adamantane Core (Nonpolar, Lipophilic) OH_group Hydroxyl Group (-OH) (Polar, H-Bond Donor/Acceptor) Solute->OH_group Attached to Keto_group Ketone Group (C=O) (Polar, H-Bond Acceptor) Solute->Keto_group Attached to Interaction1 Van der Waals forces with adamantane core Solute->Interaction1 Interaction3 H-bonding with -OH and C=O OH_group->Interaction3 Interaction2 Dipole-dipole with C=O No H-bonding with solvent Keto_group->Interaction2 Keto_group->Interaction3 Nonpolar Nonpolar Solvents e.g., Hexane, Toluene Nonpolar->Interaction1 PolarAprotic Polar Aprotic Solvents e.g., Acetone, DMSO, DCM PolarAprotic->Interaction2 PolarProtic Polar Protic Solvents e.g., Methanol, Ethanol PolarProtic->Interaction3 Solubility1 Low Interaction1->Solubility1 Solubility2 High Interaction2->Solubility2 Solubility3 Moderate to High Interaction3->Solubility3

Caption: Logical diagram of predicted solubility based on intermolecular forces.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[3] The procedure involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with screw caps or stoppers

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure
  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess should be sufficient to ensure a saturated solution with visible undissolved solid remaining at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C). Agitate the samples vigorously for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[4][5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. Then, centrifuge the vials to pellet any suspended solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, immediately filter the aliquot through a syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis method.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

The experimental workflow for this protocol is visualized below.

G A 1. Preparation Add excess solid compound to vial B 2. Solvent Addition Add precise volume of solvent A->B C 3. Equilibration Shake at constant temp (24-72h) B->C D 4. Phase Separation Centrifuge to pellet undissolved solid C->D E 5. Sample Collection Filter supernatant through 0.22µm filter D->E F 6. Dilution Dilute filtered sample for analysis E->F G 7. Quantification Analyze concentration (e.g., HPLC) F->G H 8. Calculate Solubility (mg/mL or mol/L) G->H

References

A Technical Guide to 1-(3-Hydroxy-1-adamantyl)ethanone: Current Knowledge and Future Computational Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Hydroxy-1-adamantyl)ethanone is a key chemical intermediate with significant applications in medicinal chemistry, particularly in the synthesis of antiviral drug metabolites and enzyme inhibitors.[1][2] While extensive dedicated theoretical and computational studies on this specific molecule are not widely available in public literature, this guide summarizes its known physicochemical properties, synthesis protocols, and reactivity. Furthermore, it outlines a hypothetical yet standard computational workflow that can be employed to investigate its potential as a pharmacophore and guide the development of new therapeutic agents. This document serves as a foundational resource for researchers interested in the practical application and further computational analysis of this compound.

Physicochemical and Spectroscopic Data

A summary of the key identifiers and physicochemical properties for this compound is presented below. This data is essential for its characterization, handling, and use in both experimental and computational settings.

PropertyValueSource
IUPAC Name This compoundChemBridge
Synonyms 1-Acetyl-3-hydroxyadamantane; 3-Hydroxy-1-acetyl adamantane[1]
CAS Number 39917-38-9[3]
Molecular Formula C12H18O2[1]
Molecular Weight 194.27 g/mol [3]
InChI Code 1S/C12H18O2/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h9-10,14H,2-7H2,1H3[3]
InChI Key ISGGLYJERYAKTR-UHFFFAOYSA-N[3]
Purity Typically ≥95%[3]
Boiling Point 303.02 °C at 760 mmHg[1]
Flash Point 127.946 °C[1]
Vapor Pressure 9.2E-05mmHg at 25°C[1]
Refractive Index 1.586[1]

Synthesis and Reactivity

Synthesis Protocol

A common synthesis route for this compound involves the oxidation of 1-acetyladamantane. A representative experimental protocol is as follows:

Materials:

  • 1-acetyladamantane

  • Cobalt(II) acetate

  • Acetic acid

  • Oxygen

Procedure:

  • A solution of 1-acetyladamantane and cobalt(II) acetate in acetic acid is prepared in a reaction vessel.

  • The mixture is heated to approximately 60°C.

  • Oxygen is bubbled through the solution.

  • The reaction is allowed to proceed for 2 hours.

  • Following the reaction, the product, this compound, is isolated and purified from the reaction mixture. Byproducts may also be present.[1]

This process provides a yield of approximately 47%.[1]

G General Synthesis Workflow for this compound cluster_start Starting Materials cluster_process Reaction cluster_end Product 1-acetyladamantane 1-acetyladamantane Reaction Vessel Reaction Vessel 1-acetyladamantane->Reaction Vessel Cobalt(II) acetate Cobalt(II) acetate Cobalt(II) acetate->Reaction Vessel Acetic acid Acetic acid Acetic acid->Reaction Vessel Oxygen Oxygen Oxygen->Reaction Vessel This compound This compound Reaction Vessel->this compound Oxidation at 60°C for 2h

A generalized workflow for the synthesis of this compound.
Chemical Reactivity and Applications

This compound serves as a versatile reactant in various chemical transformations. Notably, it is utilized in the insertion reaction of adamantanes with dimethyldioxirane.[1][2] Its derivatives have garnered significant interest in drug discovery. For instance, it is a precursor in the synthesis of adamantyl ethanone pyridyl derivatives, which have been identified as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome.[4]

Proposed Computational Workflow for Drug Discovery

Given the absence of specific theoretical studies on this compound, a standard and robust computational workflow is proposed here to guide future research. This workflow is typical in modern drug discovery for evaluating a molecule's potential as a drug candidate or a scaffold for further development.

The proposed workflow would involve the following key stages:

  • 3D Structure Generation and Optimization: A 3D structure of the molecule would be generated and its geometry optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to obtain a low-energy and stable conformation.

  • Pharmacophore Modeling: The optimized structure would be analyzed to identify its key chemical features (pharmacophore), such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, which are crucial for molecular recognition by a biological target.

  • Molecular Docking: The molecule would be docked into the active site of a relevant protein target (e.g., 11β-HSD1) to predict its binding orientation and affinity. This provides insights into the potential protein-ligand interactions.

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex and to get a more dynamic view of the interactions, MD simulations would be performed.

  • ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the molecule would be predicted using various computational models. This step is crucial for evaluating the drug-likeness of the compound.

G Hypothetical Computational Workflow for this compound A 3D Structure Generation & Optimization (DFT) B Pharmacophore Modeling A->B C Molecular Docking (e.g., with 11β-HSD1) B->C D Molecular Dynamics Simulations C->D E ADMET Prediction D->E F Lead Optimization E->F

A proposed computational workflow for the in-silico evaluation of this compound.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. While this guide provides a summary of its known properties and synthesis, the full potential of this molecule can be further unlocked through detailed theoretical and computational investigations. The proposed computational workflow offers a roadmap for such studies, which could accelerate the design and discovery of novel therapeutics based on the adamantane scaffold. It is anticipated that future research in this area will provide deeper insights into the structure-activity relationships of its derivatives and their interactions with biological targets.

References

Quantum Chemical Calculations for Adamantane Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to performing and interpreting quantum chemical calculations on adamantane derivatives, with a specific focus on 1-(3-Hydroxy-1-adamantyl)ethanone as a representative model. While specific experimental and computational studies on this exact molecule are not extensively available in public literature, this guide synthesizes methodologies and findings from numerous studies on related adamantane compounds to provide a robust framework for researchers. This document is intended for professionals in computational chemistry, drug discovery, and materials science.

Introduction to Adamantane Derivatives and Computational Chemistry

Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, cage-like structure, lipophilicity, and unique electronic properties.[1] These characteristics make them valuable scaffolds for the development of new drugs and advanced materials.[1][2] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the structural, electronic, and spectroscopic properties of these molecules, thereby guiding experimental synthesis and analysis.[3][4]

Computational methods allow for the in-silico investigation of molecular geometries, vibrational frequencies (IR and Raman), electronic properties such as HOMO-LUMO gaps, and NMR chemical shifts.[5] These theoretical predictions, when validated against experimental data, provide deep insights into the behavior of adamantane derivatives and can significantly accelerate the research and development process.

Methodologies for Quantum Chemical Calculations

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. For adamantane derivatives, DFT has been shown to provide a good balance between computational cost and accuracy.[3]

Computational Protocol

A typical computational workflow for studying adamantane derivatives is outlined below. This process involves geometry optimization, frequency calculations, and the prediction of various molecular properties.

computational_workflow Computational Workflow for Adamantane Derivatives cluster_setup 1. Model Setup cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Analysis and Validation mol_build Build Initial 3D Structure (e.g., from 2D sketch) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_build->geom_opt Initial Geometry freq_calc Frequency Calculation (Confirm minimum energy, obtain IR/Raman) geom_opt->freq_calc Optimized Geometry prop_calc Property Calculations (HOMO-LUMO, NMR, etc.) freq_calc->prop_calc Verified Minimum data_extraction Extract Quantitative Data (Bond lengths, angles, frequencies) prop_calc->data_extraction Calculated Properties exp_comparison Compare with Experimental Data (IR, Raman, NMR) data_extraction->exp_comparison Theoretical Data validation_cycle Theory-Experiment Validation Cycle comp_model Computational Model (DFT, Basis Set) prediction Theoretical Predictions (Spectra, Properties) comp_model->prediction Calculate comparison Comparison and Analysis prediction->comparison Predicts experiment Experimental Measurement (IR, NMR, X-ray) experiment->comparison Validates refinement Model Refinement comparison->refinement Discrepancies? refinement->comp_model Yes refinement->experiment No (Model Validated)

References

A Technical Deep Dive into 1-(3-Hydroxy-1-adamantyl)ethanone and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane moiety, a rigid, lipophilic, and three-dimensional cage-like hydrocarbon, has garnered significant attention in medicinal chemistry for its ability to favorably modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] This technical review focuses on 1-(3-hydroxy-1-adamantyl)ethanone and its analogs, a class of compounds that has shown promise in various therapeutic areas, including metabolic diseases and virology. This document provides a comprehensive overview of their synthesis, biological activities, and the experimental methodologies used in their evaluation, presenting quantitative data in structured tables and illustrating key pathways and workflows using Graphviz diagrams.

Synthesis and Chemical Properties

This compound serves as a key intermediate in the synthesis of more complex adamantane derivatives.[4][5] Its synthesis can be achieved through various routes, often involving the oxidation of adamantane precursors. One documented method involves the reaction of adamantane with dimethyldioxirane.[4] Further modifications of the ethanone and hydroxyl moieties allow for the generation of a diverse library of analogs.

A general synthetic scheme for adamantyl ethanone derivatives involves the nucleophilic coupling reaction between a corresponding aryl methyl alcohol and 1-adamantyl bromomethyl ketone under basic conditions.[6] Another common approach is the coupling reaction of 1-adamantyl bromomethyl ketone with a mercaptan in the presence of triethylamine in acetonitrile.[6]

General Synthetic Workflow for Adamantyl Ethanone Derivatives

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product 1-Adamantyl_bromomethyl_ketone 1-Adamantyl bromomethyl ketone Reaction Nucleophilic Coupling 1-Adamantyl_bromomethyl_ketone->Reaction Reactant 1 Aryl_methyl_alcohol Aryl methyl alcohol / Mercaptan Aryl_methyl_alcohol->Reaction Reactant 2 Base Base (e.g., NaH, K2CO3, Et3N) Base->Reaction Solvent Solvent (e.g., THF, Acetone, CH3CN) Solvent->Reaction Adamantyl_ethanone_derivative Adamantyl Ethanone Derivative Reaction->Adamantyl_ethanone_derivative Yields

Caption: A generalized workflow for the synthesis of adamantyl ethanone derivatives.

Biological Activities and Therapeutic Potential

Analogs of this compound have been investigated for a range of biological activities, with a significant focus on their role as enzyme inhibitors.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

A substantial body of research has focused on adamantyl ethanone derivatives as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[6][7][8] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, and its inhibition is a promising therapeutic strategy for metabolic syndrome, type 2 diabetes, and obesity.[8]

Several studies have reported the synthesis and evaluation of adamantyl ethanone pyridyl derivatives, which have demonstrated significant inhibitory activity against human 11β-HSD1.[8][9] The structure-activity relationship (SAR) studies reveal that the nature of the linker between the adamantyl ethanone core and the pyridyl ring, as well as the substitution pattern on the pyridine, plays a crucial role in their inhibitory potency.

Table 1: 11β-HSD1 Inhibitory Activity of Selected Adamantyl Ethanone Analogs

CompoundLinkerHeterocyclic RingIC50 (nM) for human 11β-HSD1Reference
26-S-Thiophene101[6]
27-S-1-Methyl-1H-imidazole93[6]
29-S-5-Methyl-1,3,4-thiadiazole61[6]
43-SO2-CH2-2-Pyridyl34[8]
45-SO2-CH2-4-Pyridyl34[8]
72-OCH2-4-(N,N-dimethylcarbamoyl)phenyl50-70[7]

Signaling Pathway of 11β-HSD1 Inhibition

G Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor Cortisol->GR HSD11B1->Cortisol Gene_Expression Target Gene Expression (e.g., gluconeogenesis) GR->Gene_Expression Adamantyl_Ethanone Adamantyl Ethanone Analog Adamantyl_Ethanone->HSD11B1 Inhibition

Caption: Inhibition of cortisol production by adamantyl ethanone analogs.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

A notable analog, 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine (a derivative of the core structure), has been identified as a potent, selective, and orally bioavailable dipeptidyl peptidase IV (DPP-IV) inhibitor.[10] DPP-IV inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. This compound demonstrated excellent oral bioavailability and potent antihyperglycemic activity in preclinical models, suggesting its potential for once-a-day administration.[10]

Other Biological Activities

The adamantane scaffold is known to be present in various approved drugs with diverse activities.[1][3] For instance, amantadine and rimantadine are antiviral agents.[3][11] Adamantane derivatives have also been explored for their potential as P-glycoprotein (P-gp) inhibitors to overcome multidrug resistance in cancer and improve the oral bioavailability of certain drugs.[12] Furthermore, some adamantane derivatives have shown antimicrobial and antifungal properties.[11][13] While specific studies on the antimicrobial activity of this compound itself are limited, the broader class of adamantane derivatives shows promise in this area.

Experimental Protocols

General Procedure for the Synthesis of Adamantyl Ethanone Pyridyl Sulfide Derivatives

The following is a representative experimental protocol for the synthesis of adamantyl ethanone pyridyl sulfide derivatives, as adapted from the literature.[8]

  • Dissolution: To a solution of 1-adamantyl bromomethyl ketone (1.0 eq) in acetonitrile (CH3CN), add the corresponding pyridyl mercaptan (1.1 eq).

  • Base Addition: Add triethylamine (Et3N) (1.5 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired adamantyl ethanone pyridyl sulfide derivative.

In Vitro 11β-HSD1 Inhibition Assay

The following protocol outlines a typical in vitro assay to determine the 11β-HSD1 inhibitory activity of test compounds.[7]

  • Cell Culture: Use a stable cell line expressing human 11β-HSD1, such as HEK293 cells transfected with the HSD11B1 gene.

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) and make serial dilutions to the desired concentrations.

  • Assay Procedure:

    • Incubate the cells with the test compound at various concentrations for a specified period (e.g., 30 minutes) at 37°C.

    • Add the substrate, cortisone, and the cofactor, NADPH, to initiate the enzymatic reaction.

    • Incubate for a further period (e.g., 1-2 hours) at 37°C.

  • Detection: Stop the reaction and measure the amount of cortisol produced. This can be done using various methods, such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for 11β-HSD1 Inhibition Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Cells HEK293 cells with human 11β-HSD1 Incubate_Compound Incubate cells with test compound Cells->Incubate_Compound Compound Test Compound (Adamantyl Ethanone Analog) Compound->Incubate_Compound Add_Substrate Add Cortisone and NADPH Incubate_Compound->Add_Substrate Measure_Cortisol Measure Cortisol (ELISA or LC-MS) Add_Substrate->Measure_Cortisol Calculate_IC50 Calculate IC50 Measure_Cortisol->Calculate_IC50

Caption: A typical workflow for an in vitro 11β-HSD1 inhibition assay.

Conclusion

This compound and its analogs represent a versatile scaffold in drug discovery. Their unique physicochemical properties, imparted by the adamantane cage, have led to the development of potent inhibitors of key enzymes such as 11β-HSD1 and DPP-IV. The modular nature of their synthesis allows for extensive structure-activity relationship studies, paving the way for the optimization of lead compounds with improved efficacy and pharmacokinetic profiles. Further research into this class of molecules holds significant promise for the development of novel therapeutics for metabolic disorders and potentially other diseases. The detailed methodologies and structured data presented in this review serve as a valuable resource for researchers in the field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3-Hydroxy-1-adamantyl)ethanone from Adamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane and its derivatives are of significant interest in medicinal chemistry and drug development due to their unique rigid, lipophilic, and three-dimensional cage structure. This structure can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. 1-(3-Hydroxy-1-adamantyl)ethanone is a valuable intermediate and a known metabolite of the antiviral drug Rimantadine. Its synthesis from the readily available hydrocarbon adamantane involves a multi-step process requiring careful control of reaction conditions to achieve desired regioselectivity and yields.

These application notes provide a detailed overview of a reliable synthetic route from adamantane to this compound, complete with experimental protocols, quantitative data, and workflow diagrams to aid researchers in their synthetic endeavors.

Synthetic Strategy Overview

The synthesis of this compound from adamantane is a three-step process. The first step involves the carboxylation of adamantane at a bridgehead position via the Koch-Haaf reaction to yield 1-adamantanecarboxylic acid. Subsequently, this carboxylic acid is converted to 1-acetyladamantane (also known as 1-adamantyl methyl ketone). The final step is the selective hydroxylation of the adamantane cage at the C-3 position to afford the target molecule.

Synthesis_Workflow Adamantane Adamantane CarboxylicAcid 1-Adamantanecarboxylic Acid Adamantane->CarboxylicAcid  Koch-Haaf Reaction   Acetyladamantane 1-Acetyladamantane CarboxylicAcid->Acetyladamantane  Acetylation   FinalProduct This compound Acetyladamantane->FinalProduct  Hydroxylation  

Caption: Overall synthetic workflow from adamantane.

Data Presentation

The following table summarizes the typical yields for each step in the synthesis of this compound from adamantane.

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1Koch-Haaf ReactionAdamantane1-Adamantanecarboxylic AcidHCOOH, H₂SO₄, CCl₄, t-BuOH67-99%[1][2]
2Acetylation1-Adamantanecarboxylic Acid1-AcetyladamantaneAcetic acid, CaO catalyst, high temperature~85%[1]
3Hydroxylation1-AcetyladamantaneThis compoundDimethyldioxirane (DMDO) in acetone~47%[3]

Experimental Protocols

Step 1: Synthesis of 1-Adamantanecarboxylic Acid via Koch-Haaf Reaction

The Koch-Haaf reaction is a robust method for the carboxylation of tertiary C-H bonds. In the case of adamantane, this reaction proceeds selectively at one of the four equivalent bridgehead positions.[4]

Koch_Haaf_Mechanism cluster_Carbocation Carbocation Formation cluster_CO_Addition CO Addition cluster_Hydrolysis Hydrolysis Adamantane Adamantane AdamantylCation 1-Adamantyl Cation Adamantane->AdamantylCation + H⁺ H2SO4 H₂SO₄ AcyliumIon 1-Adamantyl Acylium Ion AdamantylCation->AcyliumIon + :C≡O CO C≡O CarboxylicAcid 1-Adamantanecarboxylic Acid AcyliumIon->CarboxylicAcid + H₂O - H⁺ H2O H₂O

Caption: Mechanism of the Koch-Haaf reaction.

Materials:

  • Adamantane

  • 96% Sulfuric acid (H₂SO₄)

  • Carbon tetrachloride (CCl₄)

  • 98-100% Formic acid (HCOOH)

  • t-Butyl alcohol

  • Crushed ice

  • 15N Ammonium hydroxide

  • Acetone

  • Chloroform

  • Anhydrous sodium sulfate

  • Methanol

Procedure: [1]

  • In a 1-liter three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a gas outlet, charge 470 g of 96% sulfuric acid, 100 mL of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.

  • Cool the vigorously stirred mixture to 17–19 °C in an ice bath.

  • Add 1 mL of 98% formic acid.

  • Prepare a solution of 29.6 g of t-butyl alcohol in 55 g of 98–100% formic acid and add it dropwise to the reaction mixture over 1–2 hours, maintaining the temperature between 17–25 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Pour the reaction mixture onto 700 g of crushed ice.

  • Separate the layers and extract the aqueous layer with three 100-mL portions of carbon tetrachloride.

  • Combine the organic layers and wash with 110 mL of 15N ammonium hydroxide. The crystalline ammonium 1-adamantanecarboxylate will precipitate.

  • Collect the salt by filtration, wash with 20 mL of cold acetone, and then suspend it in 250 mL of water.

  • Acidify the suspension with 25 mL of 12N hydrochloric acid and extract with 100 mL of chloroform.

  • Dry the chloroform layer over anhydrous sodium sulfate and evaporate the solvent to yield crude 1-adamantanecarboxylic acid.

  • Recrystallize the crude product from a mixture of methanol and water to obtain pure 1-adamantanecarboxylic acid.

Expected Yield: 12–13 g (67–72%).[1] Higher yields of up to 99% have been reported under optimized conditions.[2]

Step 2: Synthesis of 1-Acetyladamantane

This step converts the carboxylic acid to a methyl ketone. A high-temperature, gas-phase catalytic method is described here for its efficiency.[1]

Materials:

  • 1-Adamantanecarboxylic acid

  • Acetic acid

  • Calcium oxide (CaO) catalyst

Procedure: [1]

  • Prepare a mixture of 1-adamantanecarboxylic acid and acetic acid in a molar ratio of 1:10.

  • Pass the mixture in the gas phase through a reactor containing a calcium oxide catalyst.

  • Maintain the reactor temperature at 470-480 °C.

  • The reaction products are passed through a condenser and then diluted with water.

  • The crude 1-acetyladamantane is purified by vacuum distillation at a residual pressure of 25-35 mm Hg, collecting the fraction boiling at 110-116 °C.

Expected Yield: The yield of the pure product is approximately 85% based on the starting 1-adamantanecarboxylic acid.[1]

Step 3: Synthesis of this compound

The final step involves the selective hydroxylation of the adamantane cage at the C-3 position. Dimethyldioxirane (DMDO) is a mild and effective reagent for the oxidation of unactivated C-H bonds.[5]

Hydroxylation_Workflow cluster_DMDO_Prep DMDO Preparation cluster_Hydroxylation_Reaction Hydroxylation Oxone Oxone DMDO_Solution DMDO in Acetone Oxone->DMDO_Solution Acetone Acetone Acetone->DMDO_Solution NaHCO3 NaHCO₃, H₂O NaHCO3->DMDO_Solution Acetyladamantane 1-Acetyladamantane FinalProduct This compound Acetyladamantane->FinalProduct DMDO_Solution2 DMDO in Acetone DMDO_Solution2->FinalProduct

References

experimental protocol for the synthesis of 1-(3-Hydroxy-1-adamantyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-(3-Hydroxy-1-adamantyl)ethanone, a valuable intermediate in medicinal chemistry and drug discovery. The compound serves as a crucial building block, for instance, in the development of antiviral agents and inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The following protocol is based on the selective hydroxylation of 1-acetyladamantane.

Experimental Protocol

This protocol outlines the synthesis of this compound via the hydroxylation of 1-acetyladamantane.

Materials:

  • 1-acetyladamantane

  • Acetic acid

  • Cobalt(II) acetate

  • Oxygen gas

  • Hexane

  • Ethyl acetate

Equipment:

  • Reaction flask equipped with a magnetic stirrer, gas inlet, and condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve 1-acetyladamantane in acetic acid.

  • Catalyst Addition: Add cobalt(II) acetate to the solution.

  • Reaction Conditions: Heat the reaction mixture to 60°C.

  • Oxygen Purge: Bubble oxygen gas through the reaction mixture continuously for 2 hours while maintaining the temperature at 60°C.

  • Work-up: After 2 hours, cool the reaction mixture to room temperature.

  • Purification: The product can be purified by crystallization from a hexane-ethyl acetate solvent system.

  • Characterization: The final product, this compound, should be characterized by its melting point and spectroscopic methods (e.g., IR spectroscopy).

Quantitative Data Summary

ParameterValueReference
Starting Material1-acetyladamantane[1]
ProductThis compound[1][2]
SolventAcetic acid[1]
CatalystCobalt(II) acetate[1]
OxidantOxygen[1]
Reaction Temperature60 °C[1]
Reaction Time2 hours[1]
Yield98%[2]
Melting Point86–87°C (from hexane)[2]
Melting Point89–91°C (from ethyl acetate–hexane)[2]
Infrared (IR) Spectrum (ν, cm⁻¹)3395 (O-H), 1680 (C=O)[2]

Experimental Workflow

SynthesisWorkflow A Dissolve 1-acetyladamantane in acetic acid B Add Cobalt(II) acetate A->B Step 1 C Heat to 60°C and purge with Oxygen for 2h B->C Step 2 D Cool to Room Temperature C->D Step 3 E Crystallize from Hexane/Ethyl Acetate D->E Step 4 F This compound E->F Final Product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Dimethyldioxirane Insertion Reaction with 1-(3-Hydroxy-1-adamantyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dimethyldioxirane (DMDO) mediated insertion reaction of 1-(3-hydroxy-1-adamantyl)ethanone, a transformation of significant interest in medicinal chemistry. The rigid, three-dimensional structure of the adamantane core is a privileged scaffold in drug design, known to enhance pharmacokinetic properties such as lipophilicity and metabolic stability.[1][2][3] The Baeyer-Villiger oxidation of the acetyl group on the adamantane cage offers a direct route to introduce an ester functionality, providing a valuable handle for further molecular elaboration in drug discovery programs.[4][5][6]

Dimethyldioxirane is a powerful yet mild oxidizing agent, enabling this transformation under neutral conditions, which is advantageous for substrates with sensitive functional groups.[4] The primary byproduct of the reaction is acetone, simplifying purification.[4]

Reaction Overview: Baeyer-Villiger Oxidation

The reaction of this compound with dimethyldioxirane proceeds via a Baeyer-Villiger oxidation mechanism.[5][6] In this reaction, an oxygen atom is inserted between the carbonyl carbon and the adjacent carbon of the adamantyl cage, converting the ketone into an ester. The migratory aptitude in the Baeyer-Villiger oxidation generally favors the more substituted carbon, leading to the selective formation of 3-hydroxy-1-adamantyl acetate.[6]

Quantitative Data Summary

Table 1: Reaction Parameters and Expected Yield

ParameterValue
ReactantThis compound
OxidantDimethyldioxirane (DMDO) in acetone
Expected Product3-hydroxy-1-adamantyl acetate
Typical Molar Ratio (Substrate:DMDO)1 : 1.1 - 1.5
Reaction Temperature0 °C to room temperature
Typical Reaction Time2 - 6 hours
Expected Yield >90%

Table 2: Representative Spectroscopic Data for 3-hydroxy-1-adamantyl acetate

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
~3.80 (s, 1H, -OH)~170.5 (C=O)
~2.20 (s, 3H, -OCOCH₃)~80.5 (C-O-C=O)
~2.15 (br s, 2H, adamantyl CH)~68.0 (C-OH)
~1.80 - 1.60 (m, 12H, adamantyl CH₂)~50.0 (adamantyl CH)
~45.0 (adamantyl CH₂)
~35.0 (adamantyl CH₂)
~30.0 (adamantyl CH)
~21.0 (-OCOCH₃)

Note: The spectroscopic data presented is predicted based on known chemical shifts for adamantane derivatives and acetate esters and should be confirmed by experimental analysis.[7][8][9]

Experimental Protocols

Safety Precautions: Dimethyldioxirane is a volatile and potentially explosive peroxide. All manipulations should be conducted in a well-ventilated fume hood, behind a safety shield. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

Protocol 1: Preparation of Dimethyldioxirane (DMDO) Solution in Acetone

This protocol is adapted from established procedures for the laboratory-scale synthesis of DMDO.

Materials:

  • Acetone

  • Distilled water

  • Sodium bicarbonate (NaHCO₃)

  • Oxone® (potassium peroxymonosulfate)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (1 L)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator with a cooled receiving flask (-78 °C, dry ice/acetone bath)

Procedure:

  • In a 1 L round-bottom flask, combine acetone (75 mL), distilled water (100 mL), and sodium bicarbonate (120 g).

  • Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

  • While maintaining the temperature, add Oxone® (100 g) portion-wise over 15-20 minutes.

  • Continue to stir the slurry vigorously at 0-5 °C for 30 minutes.

  • Connect the flask to a rotary evaporator. The receiving flask should be cooled to -78 °C.

  • Apply a partial vacuum (ca. 100-150 mmHg) and distill the DMDO/acetone solution at a bath temperature of 20-25 °C.

  • The pale-yellow DMDO solution will collect in the cooled receiving flask.

  • Dry the collected solution over anhydrous sodium sulfate for 30 minutes, then filter.

  • The concentration of the DMDO solution can be determined by titration with a standard thioanisole solution and subsequent ¹H NMR analysis.

  • Store the dried DMDO solution at -20 °C. The solution is typically stable for several weeks.

Protocol 2: Baeyer-Villiger Oxidation of this compound

Materials:

  • This compound

  • Prepared DMDO solution in acetone

  • Anhydrous acetone

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous acetone (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add the prepared DMDO solution (1.2 mmol, 1.2 equivalents) dropwise over 10 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a small amount of dimethyl sulfide to decompose any excess peroxide.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 3-hydroxy-1-adamantyl acetate, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

Reaction Mechanism: Baeyer-Villiger Oxidation

Baeyer_Villiger_Mechanism reactant This compound intermediate Criegee Intermediate reactant->intermediate Nucleophilic attack of ketone on DMDO dmdo Dimethyldioxirane (DMDO) dmdo->intermediate product 3-Hydroxy-1-adamantyl acetate intermediate->product Rearrangement with migration of adamantyl group byproduct Acetone intermediate->byproduct

Caption: Baeyer-Villiger oxidation of this compound.

Experimental Workflow

Experimental_Workflow start Start: this compound dissolve Dissolve in Acetone start->dissolve cool Cool to 0 °C dissolve->cool add_dmdo Add DMDO Solution Dropwise cool->add_dmdo react Stir at 0 °C to Room Temperature add_dmdo->react monitor Monitor by TLC/GC-MS react->monitor quench Quench with Dimethyl Sulfide monitor->quench concentrate Concentrate in vacuo quench->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End: Pure 3-Hydroxy-1-adamantyl acetate characterize->end

Caption: Workflow for the synthesis of 3-hydroxy-1-adamantyl acetate.

Drug Discovery Application Workflow

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization reactant 1-(3-Hydroxy-1- adamantyl)ethanone product 3-Hydroxy-1-adamantyl acetate reactant->product Baeyer-Villiger Oxidation screening High-Throughput Screening product->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt admet ADMET Profiling lead_opt->admet preclinical Preclinical Studies admet->preclinical

Caption: Role in a drug discovery workflow.

References

Application Notes and Protocols: Synthesis of 11β-HSD1 Inhibitors from 1-(3-Hydroxy-1-adamantyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor metabolism of glucocorticoids, catalyzing the conversion of inactive cortisone to active cortisol within cells.[1] Elevated levels of cortisol in key metabolic tissues, such as the liver and adipose tissue, are implicated in the pathogenesis of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[2][3] Consequently, the inhibition of 11β-HSD1 presents a promising therapeutic strategy for these conditions.[2][4]

Adamantane-containing compounds have emerged as a potent class of 11β-HSD1 inhibitors.[5] The adamantyl group, a bulky and lipophilic cage-like hydrocarbon, is thought to confer favorable pharmacokinetic properties and strong interactions with the enzyme's active site.[5][6] Specifically, derivatives of 1-(3-hydroxy-1-adamantyl)ethanone have been successfully utilized as a core scaffold in the development of highly potent and selective 11β-HSD1 inhibitors.[1][2]

This document provides detailed application notes and protocols for the synthesis and evaluation of 11β-HSD1 inhibitors derived from this compound, based on published research.[1][2][7]

Signaling Pathway of 11β-HSD1

The diagram below illustrates the role of 11β-HSD1 in glucocorticoid activation and its downstream effects, highlighting the point of inhibition.

G cluster_Cell Cell Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD11B1->Cortisol NADPH GRE Glucocorticoid Response Element GR->GRE Gene Target Gene Transcription GRE->Gene Metabolic_Effects Adverse Metabolic Effects (e.g., increased gluconeogenesis, insulin resistance) Gene->Metabolic_Effects Inhibitor Adamantyl Ethanone Inhibitor Inhibitor->HSD11B1

Caption: 11β-HSD1-mediated conversion of cortisone to cortisol and its inhibition.

Experimental Workflow

The general workflow for the synthesis and evaluation of 11β-HSD1 inhibitors from this compound is depicted below.

G Start This compound Synthesis Synthesis of Adamantyl Ethanone Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Inhibition_Assay 11β-HSD1 Inhibition Assay (Cell-based or Microsomal) Purification->Inhibition_Assay Data_Analysis IC50 Determination Inhibition_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow for synthesis and evaluation of 11β-HSD1 inhibitors.

Synthesis of 11β-HSD1 Inhibitors

The synthesis of 11β-HSD1 inhibitors from this compound typically involves the initial conversion of the hydroxyl group to a more reactive species, followed by coupling with various aromatic or heterocyclic moieties. A representative synthetic scheme is outlined below, based on the synthesis of adamantyl ethanone derivatives with ether or thioether linkers.[7][8]

General Synthetic Scheme

The synthesis often starts with the bromination of this compound to yield 1-(3-bromo-1-adamantyl)ethanone, a key intermediate. This intermediate is then reacted with a variety of phenols or thiophenols to introduce diverse substituents.

G cluster_synthesis Representative Synthetic Pathway Start This compound Intermediate 1-(3-Bromo-1-adamantyl)ethanone Start->Intermediate Bromination Product_Ether Adamantyl Ethanone Ether Derivative Intermediate->Product_Ether Ether Synthesis Product_Thioether Adamantyl Ethanone Thioether Derivative Intermediate->Product_Thioether Thioether Synthesis Reagents1 HBr/AcOH or PBr3 Reagents1->Start Reagents2a ArOH, K2CO3, Acetone Reagents2a->Intermediate Reagents2b ArSH, Et3N, CH3CN Reagents2b->Intermediate

Caption: General synthetic route to adamantyl ethanone inhibitors.

Protocol: Synthesis of a Representative Adamantyl Ethanone Ether Derivative

This protocol is a generalized procedure based on methodologies reported in the literature.[7][8]

Step 1: Synthesis of 1-(3-Bromo-1-adamantyl)ethanone

  • To a solution of this compound in a suitable solvent (e.g., acetic acid), add a brominating agent (e.g., hydrobromic acid or phosphorus tribromide) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically several hours to overnight), monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude 1-(3-bromo-1-adamantyl)ethanone, which can be purified by column chromatography if necessary.

Step 2: Synthesis of the Adamantyl Ethanone Ether Derivative

  • To a solution of the desired phenol (ArOH) in acetone, add potassium carbonate (K₂CO₃).

  • Add a solution of 1-(3-bromo-1-adamantyl)ethanone in acetone to the mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final adamantyl ethanone ether derivative.

Biological Evaluation

The inhibitory activity of the synthesized compounds against 11β-HSD1 is typically evaluated using a cell-based or microsomal assay.

Protocol: 11β-HSD1 Inhibition Cellular Assay (Scintillation Proximity Assay)

This protocol is based on a commonly used method for assessing 11β-HSD1 activity in a cellular context.[2]

  • Cell Culture: Use a stable cell line, such as HEK293 cells, transfected with the human HSD11B1 gene. Culture the cells in 96-well microplates.

  • Compound Incubation: Add the synthesized compounds at various concentrations to the cells. Include positive and negative controls.

  • Substrate Addition: Add a tritiated substrate, such as [³H]-cortisone, to each well.

  • Incubation: Incubate the plates at 37°C for a specified period to allow for the enzymatic conversion of cortisone to cortisol.

  • Detection: Measure the amount of tritiated cortisol produced using a scintillation proximity assay (SPA).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative adamantyl ethanone derivatives from the literature.

Table 1: Inhibitory Activity of Adamantyl Ethanone Derivatives against Human 11β-HSD1

CompoundLinkerAromatic Moiety (Ar)IC₅₀ (nM)Reference
1 Ether4-Methylphenyl~60[2]
2 Ether4-Chlorophenyl~55[2]
3 Thioether2-Thienyl<50[2]
4 Sulfoxide2-Thienyl<50[2]
5 EtherPyridin-2-yl34-48[7][9]
6 SulfoxidePyridin-2-yl34-48[7][9]
7 Ether4-(N,N-dimethylcarbamoyl)phenyl50-70[1]

Table 2: Selectivity of Potent Adamantyl Ethanone Derivatives

CompoundHuman 11β-HSD1 IC₅₀ (nM)Human 11β-HSD2 InhibitionHuman 17β-HSD1 InhibitionReference
Potent Thienyl Derivative <50Inactive at 10 µMInactive at 10 µM[2]
Potent Pyridyl Derivative 34-48No activityNo activity[9]

Structure-Activity Relationships (SAR)

Based on the available data, several key structure-activity relationships can be identified for this class of inhibitors:

  • Adamantyl Ethanone Core: This motif is crucial for the inhibitory activity.[2]

  • Linker Atom: Both ether and thioether linkers have been shown to produce highly potent compounds.[2][7] Oxidation of the thioether to a sulfoxide or sulfone can also lead to potent inhibitors.[2]

  • Aromatic/Heterocyclic Moiety: The nature of the aromatic or heterocyclic ring attached to the linker significantly influences the potency. Five-membered aromatic heterocycles, such as thiophene and furan, as well as pyridyl rings, have been found to be particularly effective.[2][7][9]

Conclusion

This compound serves as a valuable starting material for the synthesis of a diverse range of potent and selective 11β-HSD1 inhibitors. The synthetic routes are generally straightforward, and the resulting compounds exhibit promising pharmacological profiles. The provided protocols and data offer a foundation for researchers in the field of drug discovery to design and develop novel therapeutics targeting metabolic diseases. Further optimization of these adamantyl ethanone derivatives could lead to the identification of clinical candidates for the treatment of type 2 diabetes and obesity.[2]

References

The Pivotal Role of 1-(3-Hydroxy-1-adamantyl)ethanone Derivatives in the Synthesis of Potent DPP-IV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery and Development

Introduction

Dipeptidyl peptidase-IV (DPP-IV), a serine protease, has emerged as a critical therapeutic target for the management of type 2 diabetes mellitus. Inhibition of DPP-IV prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby potentiating their insulinotropic and glucagonostatic effects in a glucose-dependent manner. A key structural motif in a number of potent DPP-IV inhibitors is the adamantane moiety, often introduced via precursors like 1-(3-Hydroxy-1-adamantyl)ethanone. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of DPP-IV inhibitors incorporating this crucial adamantyl scaffold, with a focus on Vildagliptin.

The Significance of the Adamantyl Moiety

The adamantane cage is a unique, rigid, and lipophilic three-dimensional structure that imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] In the context of DPP-IV inhibitors, the adamantyl group, particularly the 3-hydroxy-1-adamantyl substituent, plays a multifaceted role:

  • Enhanced Potency and Selectivity: The bulky adamantyl group can establish significant van der Waals interactions within the S2 extensive subsite of the DPP-IV active site, contributing to high inhibitory potency.[2] This specific interaction can also enhance selectivity over other related dipeptidyl peptidases like DPP-8 and DPP-9, minimizing off-target effects.

  • Improved Pharmacokinetics: The lipophilicity of the adamantane moiety can improve oral bioavailability and modulate the metabolic stability of the inhibitor.[3] For instance, in Vildagliptin, the adamantyl group contributes to its rapid absorption and a terminal elimination half-life of approximately 2 hours.[4][5]

  • Favorable Drug-like Properties: The rigid nature of the adamantane scaffold can help in optimizing the conformational presentation of the pharmacophore for optimal binding to the enzyme's active site.

Synthetic Application of this compound Derivatives

While this compound itself is a precursor, the key intermediate derived from it for DPP-IV inhibitor synthesis is 3-amino-1-adamantanol . This intermediate is crucial for the synthesis of Vildagliptin. The following sections detail the synthetic protocols for key intermediates and the final coupling to yield Vildagliptin.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Intermediate A)

This intermediate serves as the "warhead" that interacts with the catalytic serine residue of DPP-IV and the pyrrolidine moiety that binds to the S1 subsite.

Materials:

  • L-prolinamide

  • Chloroacetyl chloride

  • Trifluoroacetic anhydride (TFAA) or Cyanuric chloride

  • Tetrahydrofuran (THF), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Isopropyl acetate

Procedure:

  • N-Acylation: To a solution of L-prolinamide (1 equivalent) in anhydrous THF, slowly add chloroacetyl chloride (1.1 equivalents) at 0 °C. Allow the reaction to stir at room temperature for 2-3 hours.

  • Dehydration to Nitrile:

    • Method A (TFAA): Cool the reaction mixture to 0 °C and add trifluoroacetic anhydride (1.5 equivalents). Stir for 1-2 hours at this temperature.

    • Method B (Cyanuric Chloride): After the initial acylation, adjust the internal temperature to 25°C and add cyanuric chloride in portions. Stir for an additional 45 minutes.[6]

  • Work-up and Isolation: Quench the reaction with water and extract the product with isopropyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile can be purified by crystallization from a suitable solvent system like isopropanol.[6]

Protocol 2: Synthesis of Vildagliptin from Intermediate A and 3-amino-1-adamantanol

This protocol describes the nucleophilic substitution reaction to couple the adamantyl moiety with the chloroacetylpyrrolidine nitrile.

Materials:

  • (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Intermediate A)

  • 3-amino-1-adamantanol

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • 2-Butanone or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Methanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1 equivalent) and 3-amino-1-adamantanol (1.1 equivalents) in 2-butanone or THF.

  • Addition of Reagents: Add potassium carbonate (2 equivalents) and a catalytic amount of potassium iodide.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude Vildagliptin can be purified by recrystallization from a solvent mixture such as ethyl acetate and methanol (1:1 v/v) to yield a white crystalline solid.[7][8]

Quantitative Data

The following table summarizes typical yields and purity data reported in the literature for the synthesis of Vildagliptin and a key intermediate.

StepProductStarting MaterialSolvent(s)ReagentsYield (%)Purity (%) (Method)Reference(s)
Synthesis of Intermediate A(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrileL-prolinamideTHF, DMFChloroacetyl chloride, Cyanuric chloride~66-[6]
Synthesis of VildagliptinVildagliptinIntermediate A2-Butanone3-amino-1-adamantanol, K₂CO₃, KI~77>98 (HPLC)[7][8]
Alternative Vildagliptin SynthesisVildagliptinIntermediate ATHF3-amino-1-adamantanol, K₂CO₃, KI~72>99 (HPLC)[6]
Recrystallization of VildagliptinVildagliptinCrude VildagliptinIsopropanol-->99.9 (HPLC)[6]

Mandatory Visualizations

Signaling Pathway of DPP-IV Inhibition

DPP_IV_Inhibition_Pathway cluster_gut Gut Lumen cluster_circulation Circulation cluster_pancreas Pancreas (β-cells) cluster_liver Liver Food Intake Food Intake GLP1 Active GLP-1 Food Intake->GLP1 Stimulates release of incretin hormones GIP Active GIP Food Intake->GIP DPPIV DPP-IV Enzyme GLP1->DPPIV Degraded by Insulin Insulin Secretion GLP1->Insulin Increases Glucagon Glucagon Secretion (from α-cells) GLP1->Glucagon Decreases GIP->DPPIV GIP->Insulin Inactive_GLP1 Inactive GLP-1 DPPIV->Inactive_GLP1 Inactive_GIP Inactive GIP DPPIV->Inactive_GIP Vildagliptin Vildagliptin (DPP-IV Inhibitor) Vildagliptin->DPPIV Inhibits Glucose_Output Hepatic Glucose Output Insulin->Glucose_Output Decreases Glucagon->Glucose_Output Increases

Caption: Mechanism of action of Vildagliptin, a DPP-IV inhibitor.

Experimental Workflow: Synthesis of Vildagliptin

Vildagliptin_Synthesis_Workflow Start L-prolinamide Intermediate_A (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile Start->Intermediate_A Acylation & Dehydration Coupling N-Alkylation Reaction Intermediate_A->Coupling Adamantane_Deriv 3-amino-1-adamantanol Adamantane_Deriv->Coupling Crude_Vildagliptin Crude Vildagliptin Coupling->Crude_Vildagliptin Purification Recrystallization Crude_Vildagliptin->Purification Final_Product Vildagliptin (Pure) Purification->Final_Product

Caption: Synthetic workflow for the preparation of Vildagliptin.

Conclusion

Derivatives of this compound, specifically 3-amino-1-adamantanol, are indispensable building blocks in the synthesis of potent and selective DPP-IV inhibitors like Vildagliptin. The unique structural and physicochemical properties of the adamantane moiety contribute significantly to the overall efficacy and pharmacokinetic profile of these drugs. The provided protocols offer a robust framework for the synthesis and subsequent evaluation of this important class of antidiabetic agents, facilitating further research and development in the field of diabetes therapeutics.

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group of 1-(3-Hydroxy-1-adamantyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the tertiary hydroxyl group of 1-(3-Hydroxy-1-adamantyl)ethanone. The sterically hindered nature of this hydroxyl group, situated at a bridgehead position of the rigid adamantane cage, presents a significant synthetic challenge. The protocols outlined below describe robust methods for its esterification and etherification, derivatizations that are crucial for modifying the physicochemical and pharmacological properties of this important synthetic intermediate.

Introduction

This compound is a key building block in medicinal chemistry and materials science. The adamantane moiety imparts desirable properties such as high lipophilicity, metabolic stability, and rigid three-dimensional scaffolding. Derivatization of the tertiary hydroxyl group allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates and advanced materials. The presence of the ketone functionality requires careful consideration of reaction conditions to ensure chemoselectivity.

Data Presentation: Comparison of Derivatization Methods

The following table summarizes the key aspects of the described derivatization protocols, allowing for a direct comparison of their potential outcomes and requirements.

Derivatization MethodReagentsTypical YieldsReaction ConditionsKey AdvantagesPotential Challenges
Esterification Acyl chloride, Pyridine, DMAP (cat.), CH₂Cl₂70-90%0 °C to room temp., 2-12 hHigh yields, readily available reagents, irreversible reaction.[1]Sensitivity of acyl chlorides to moisture, potential for side reactions if the ketone is enolizable under basic conditions.
Etherification Alkyl halide, NaH, THF/DMF50-70%0 °C to reflux, 4-24 hForms stable ether linkage, suitable for a range of alkyl groups.Requires strictly anhydrous conditions, potential for elimination side reactions with certain alkyl halides.
Mitsunobu Reaction Carboxylic acid, PPh₃, DIAD/DEAD, THF40-60%0 °C to room temp., 6-18 hMild conditions, inversion of stereochemistry (not relevant for this achiral substrate).[2][3][4][5]Stoichiometric phosphine oxide byproduct can complicate purification, may be less effective for highly hindered tertiary alcohols.[2][4]
Reductive Etherification Aldehyde, Et₃SiH, Lewis Acid (e.g., TMSOTf), CH₂Cl₂30-50%-78 °C to room temp., 12-24 hAccess to a wide variety of ethers from aldehydes.Can be substrate-dependent, may require careful optimization of the Lewis acid and silane.

Experimental Protocols

Protocol 1: Esterification using Acyl Chloride and Pyridine

This protocol describes the formation of an ester linkage by reacting the hydroxyl group with an acyl chloride in the presence of pyridine, which acts as a base to neutralize the HCl byproduct and as a nucleophilic catalyst.[1]

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Pyridine

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for extraction and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and a catalytic amount of DMAP.

  • Dissolve the solids in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

  • Add the acyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.

Protocol 2: Etherification via Williamson Ether Synthesis

This protocol details the formation of an ether by deprotonating the hydroxyl group with a strong base followed by nucleophilic substitution with an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., Methyl iodide, Benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for extraction and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add NaH (1.5 eq).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF or DMF to the flask.

  • Cool the suspension to 0 °C.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF or DMF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction may require heating to reflux for less reactive alkyl halides. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Add deionized water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ether.

Visualizations

Experimental Workflow for Esterification

EsterificationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound and DMAP in anhydrous CH2Cl2 cool Cool to 0 °C start->cool add_pyridine Add anhydrous Pyridine add_acyl_chloride Add Acyl Chloride dropwise add_pyridine->add_acyl_chloride cool->add_pyridine react Stir at room temperature (2-12 h) add_acyl_chloride->react quench Quench with NaHCO3 (aq) react->quench extract Extract with CH2Cl2 quench->extract wash Wash with brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end_node Pure Ester Product purify->end_node

Caption: Esterification Workflow Diagram

Logical Relationship of Derivatization Pathways

DerivatizationPathways cluster_ester Esterification cluster_ether Etherification start This compound acyl_chloride Acyl Chloride, Pyridine, DMAP start->acyl_chloride Protocol 1 mitsunobu Carboxylic Acid, PPh3, DIAD start->mitsunobu williamson Alkyl Halide, NaH start->williamson Protocol 2 reductive Aldehyde, Et3SiH, Lewis Acid start->reductive ester_product 1-(3-Acyloxy-1-adamantyl)ethanone acyl_chloride->ester_product mitsunobu->ester_product ether_product 1-(3-Alkoxy-1-adamantyl)ethanone williamson->ether_product reductive->ether_product

Caption: Derivatization Pathways Overview

References

Application Notes and Protocols: Ketone Reduction of 1-(3-Hydroxy-1-adamantyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical reduction of the ketone functional group in 1-(3-Hydroxy-1-adamantyl)ethanone to yield 1-(1-(3-hydroxy-1-adamantyl)ethyl)adamantan-1-ol. This transformation is a fundamental step in the synthesis of various adamantane derivatives, which are of significant interest in medicinal chemistry and materials science due to their unique lipophilic and rigid cage structure.

Introduction

Adamantane-containing compounds are crucial scaffolds in drug design, imparting favorable pharmacokinetic properties such as increased metabolic stability and bioavailability. The reduction of the ketone in this compound is a key synthetic transformation to produce the corresponding secondary alcohol. This alcohol can serve as a precursor for further functionalization in the development of novel therapeutic agents. The most common and effective method for this reduction is the use of sodium borohydride (NaBH₄), a mild and selective reducing agent that is well-suited for substrates containing other sensitive functional groups, such as the tertiary hydroxyl group present on the adamantane core.[1][2]

Reaction Principle and Pathway

The reduction of a ketone to a secondary alcohol using sodium borohydride proceeds via a two-step mechanism.[1][3] The first step involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. This results in the formation of an alkoxide intermediate. The subsequent step is the protonation of this alkoxide by a protic solvent, typically an alcohol like methanol or ethanol, to yield the final secondary alcohol product.[1][3]

The reaction is generally chemoselective, meaning NaBH₄ will preferentially reduce aldehydes and ketones over less reactive carbonyl functional groups like esters, amides, or carboxylic acids.[1] The presence of the hydroxyl group on the adamantane cage is not expected to interfere with the reaction, although it may react with the sodium borohydride, necessitating the use of a slight excess of the reducing agent.

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Reducing Agent Sodium Borohydride (NaBH₄)A mild and selective reducing agent.
Solvent Methanol (MeOH) or Ethanol (EtOH)Protic solvents that also serve as the proton source.
Stoichiometry (NaBH₄:Ketone) 1.1 - 1.5 : 1A slight excess of NaBH₄ is used to ensure complete reaction.
Reaction Temperature 0 °C to Room TemperatureThe reaction is often started at a lower temperature to control the initial exotherm.
Reaction Time 1 - 4 hoursMonitored by Thin Layer Chromatography (TLC).
Typical Yield 85 - 95%Yields are generally high for this type of reduction.
Work-up Procedure Aqueous acid (e.g., 1M HCl) or NH₄Cl quenchNeutralizes excess NaBH₄ and hydrolyzes borate esters.

Detailed Experimental Protocol

This protocol is a general guideline for the sodium borohydride reduction of this compound.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in anhydrous methanol (approximately 10-15 mL per gram of ketone).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 equivalents) to the stirred solution in small portions over 15-20 minutes. Control the rate of addition to maintain the temperature below 10 °C. Effervescence (hydrogen gas evolution) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess sodium borohydride and neutralize the reaction mixture. Continue adding acid until the effervescence ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic extracts and wash successively with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary): The crude 1-(1-(3-hydroxy-1-adamantyl)ethyl)adamantan-1-ol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system if required.

Visualizations

Reaction Scheme

Caption: Overall reaction scheme for the reduction.

Experimental Workflow

G start Dissolve Ketone in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH₄ cool->add_nabh4 react Stir at Room Temperature add_nabh4->react monitor Monitor by TLC react->monitor quench Quench with 1M HCl monitor->quench Reaction Complete evaporate Remove Methanol quench->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify

References

1-(3-Hydroxy-1-adamantyl)ethanone as a precursor for Vildagliptin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] The synthesis of Vildagliptin involves the coupling of two key intermediates: a substituted adamantane moiety and a chiral pyrrolidine moiety. The most common and well-documented precursor for the adamantane portion of the molecule is 3-amino-1-adamantanol.

While the direct use of 1-(3-hydroxy-1-adamantyl)ethanone as a starting material for the synthesis of Vildagliptin is not extensively reported in the scientific literature, a plausible synthetic pathway can be proposed. This document outlines a potential synthetic route from this compound to 3-amino-1-adamantanol, followed by the established protocol for the synthesis of Vildagliptin from 3-amino-1-adamantanol and (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Hypothetical Synthesis of 3-amino-1-adamantanol from this compound

A scientifically sound, albeit not explicitly cited, method to convert the ethanone to the corresponding amine would be through a reductive amination process. This two-step, one-pot reaction would first involve the formation of an imine with ammonia, followed by in-situ reduction to the amine.

Experimental Protocol: Reductive Amination

  • Reaction Setup: In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol.

  • Reagent Addition: Add a solution of ammonia in methanol (e.g., 7N solution, 10-20 eq) to the reaction mixture.

  • Catalyst Addition: To this solution, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) or introduce a heterogeneous catalyst like Raney Nickel under a hydrogen atmosphere.

  • Reaction Conditions: Seal the vessel and stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction by carefully adding water. If a solid catalyst was used, filter it off. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 3-(1-aminoethyl)adamantan-1-ol.

Note: This protocol is a standard representation of a reductive amination and would require optimization for this specific substrate.

Established Synthesis of Vildagliptin

The final step in the synthesis of Vildagliptin is the nucleophilic substitution reaction between 3-amino-1-adamantanol and (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[2][3]

Experimental Protocol: Synthesis of Vildagliptin

  • Reaction Setup: To a solution of 3-amino-1-adamantanol (1.0 eq) in a suitable solvent such as 2-butanone or tetrahydrofuran (THF), add (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1.0-1.2 eq).[2][3]

  • Base and Catalyst Addition: Add a base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq), and a catalytic amount of potassium iodide (KI) (0.05-0.1 eq).[2][3]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Recrystallize the crude Vildagliptin from a suitable solvent system, such as ethyl acetate/methanol, to yield the pure product.[3]

Quantitative Data Summary

StepReactantsKey Reagents/CatalystsSolventTemperatureTimeYieldPurity (HPLC)Reference
Synthesis of Vildagliptin 3-amino-1-adamantanol, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrileK₂CO₃, KI2-ButanoneReflux4 h77%98.17%[3]
Alternative Synthesis of 3-amino-1-adamantanol (from Amantadine) Amantadine hydrochlorideH₂SO₄/HNO₃, H₃BO₃-10-20 °C-95%-[1]

Diagrams

Vildagliptin_Synthesis_Pathway cluster_hypothetical Hypothetical Precursor Synthesis cluster_established Established Vildagliptin Synthesis 1_hydroxy_ethanone This compound 3_amino_adamantanol 3-amino-1-adamantanol 1_hydroxy_ethanone->3_amino_adamantanol Reductive Amination (e.g., NH3, NaBH3CN) Vildagliptin Vildagliptin 3_amino_adamantanol->Vildagliptin K2CO3, KI 2-Butanone, Reflux chloroacetyl_pyrrolidine (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

Proposed synthesis of Vildagliptin.

Experimental_Workflow start Start dissolve Dissolve 3-amino-1-adamantanol and (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile in 2-Butanone start->dissolve add_reagents Add K2CO3 and KI dissolve->add_reagents reflux Heat to Reflux (4-6 hours) add_reagents->reflux monitor Monitor reaction by TLC/HPLC reflux->monitor cool_filter Cool to room temperature and filter monitor->cool_filter Reaction Complete concentrate Concentrate filtrate cool_filter->concentrate recrystallize Recrystallize from Ethyl Acetate/Methanol concentrate->recrystallize end Pure Vildagliptin recrystallize->end

Workflow for Vildagliptin synthesis.

References

Application Notes and Protocols for the Functionalization of 1-(3-Hydroxy-1-adamantyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical functionalization of 1-(3-hydroxy-1-adamantyl)ethanone. This versatile building block, featuring both a hydroxyl and a ketone functional group on a rigid adamantane scaffold, is of significant interest in medicinal chemistry and materials science. The protocols outlined below describe key transformations at these functional groups, enabling the synthesis of a diverse range of derivatives for further investigation.

Etherification of the Tertiary Hydroxyl Group

Application Note: Etherification of the 3-hydroxy position allows for the introduction of various substituents, which can be used to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability. This modification is particularly useful in drug discovery for exploring structure-activity relationships (SAR) by introducing different aryl or alkyl groups that can interact with biological targets. For instance, adamantyl ethanone derivatives with ether linkers have been investigated as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[1][2].

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of an ether derivative via a nucleophilic substitution reaction.

Reaction Scheme:

Figure 1: General workflow for the etherification of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Quantitative Data Summary:

Reagent (Alkyl Halide)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Benzyl BromideNaHTHF0 to RT1685-95
Methyl IodideNaHTHF0 to RT1280-90
Ethyl BromideK₂CO₃AcetoneRT2475-85[1][2]

Esterification of the Tertiary Hydroxyl Group

Application Note: Esterification is a common strategy to create prodrugs, improve oral bioavailability, or modify the pharmacokinetic profile of a parent molecule. The resulting ester can be designed to be stable under physiological conditions but susceptible to enzymatic cleavage to release the active hydroxyl compound. The Fischer-Speier esterification is a classic method for this transformation.[3][4][5]

Experimental Protocol: Fischer-Speier Esterification

This protocol details the acid-catalyzed esterification of the hydroxyl group.

Reaction Scheme:

Figure 2: General workflow for the esterification of this compound.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 equivalent) and the carboxylic acid (1.5 equivalents) in toluene.

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until the effervescence ceases, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure ester.

Quantitative Data Summary:

Reagent (Carboxylic Acid)CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
Acetic AcidH₂SO₄TolueneReflux480-90
Benzoic AcidH₂SO₄TolueneReflux875-85
Propanoic AcidTsOHBenzeneReflux680-90

Reduction of the Ketone Group

Application Note: Reduction of the ketone to a secondary alcohol introduces a new chiral center and a hydroxyl group that can serve as a hydrogen bond donor. This transformation is fundamental in modifying the interaction of the molecule with its biological target and can significantly alter its pharmacological properties. The resulting diol can also serve as a precursor for further derivatization.

Experimental Protocol: Sodium Borohydride Reduction

This protocol outlines the reduction of the ethanone moiety to a secondary alcohol.

Reaction Scheme:

Figure 3: Workflow for the reduction of the ketone in this compound.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Acidify the mixture to pH ~5-6 with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the diol product, which can be purified further by recrystallization if necessary.

Quantitative Data Summary:

Reducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
NaBH₄Methanol0 to RT2>95
LiAlH₄THF0 to RT1>95

Oxime Formation from the Ketone Group

Application Note: The conversion of the ketone to an oxime introduces a nitrogen atom and provides a handle for further functionalization into amides (via Beckmann rearrangement) or other nitrogen-containing heterocycles. Oxime ethers and esters themselves have been explored for various biological activities.[2]

Experimental Protocol: Oxime Synthesis

This protocol describes the reaction of the ketone with hydroxylamine hydrochloride.

Reaction Scheme:

Figure 4: Workflow for the oxime formation from this compound.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Ethanol

  • Deionized water

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and pyridine (2.0 equivalents).

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add deionized water to the residue, which should cause the product to precipitate.

  • If precipitation occurs, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the oxime product.

Quantitative Data Summary:

ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
NH₂OH·HClPyridineEthanolReflux590-98
NH₂OH·HClSodium AcetateEthanol/WaterReflux685-95

References

Application of 1-(3-Hydroxy-1-adamantyl)ethanone in Fragment-Based Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the efficient exploration of chemical space to identify novel lead compounds. This approach relies on the identification of low-molecular-weight fragments that bind to a biological target with low affinity, which are then optimized into more potent, drug-like molecules. The adamantane scaffold, a rigid and lipophilic three-dimensional cage-like hydrocarbon, has garnered significant attention in medicinal chemistry due to its unique physicochemical properties that can enhance binding affinity, metabolic stability, and pharmacokinetic profiles.[1] This document provides detailed application notes and protocols on the use of 1-(3-Hydroxy-1-adamantyl)ethanone and its derivatives as a key fragment in drug design, with a particular focus on the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

The Adamantyl Ethanone Pharmacophore in FBDD

The 1-(Adamantyl)ethanone core serves as an exemplary fragment for FBDD. Its rigid structure provides a well-defined vector for chemical modifications, allowing for systematic exploration of the binding pocket of a target protein. The hydroxyl group in this compound can act as a crucial hydrogen bond donor or acceptor, providing an initial anchor point for binding. The ethanone moiety offers a versatile handle for synthetic elaboration, enabling fragment growing, linking, or merging strategies to enhance potency and selectivity.

While direct fragment screening campaigns commencing with this compound are not extensively documented in publicly available literature, a substantial body of research demonstrates the successful application of the adamantyl ethanone motif in developing potent enzyme inhibitors, particularly for 11β-HSD1.[2][3] This suggests a fragment-based approach where this core structure acts as a foundational building block for optimization.

Application Focus: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is a key enzyme in the prereceptor metabolism of glucocorticoids, catalyzing the conversion of inactive cortisone to active cortisol.[2] Elevated levels of cortisol are implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome.[3] Therefore, selective inhibition of 11β-HSD1 presents a promising therapeutic strategy for these conditions.[2][3]

A series of novel adamantyl ethanone compounds have been identified as potent inhibitors of human 11β-HSD1, demonstrating the utility of this fragment in targeting this enzyme.[2] Structure-activity relationship (SAR) studies have revealed that tethering an unsubstituted pyridine to the adamantyl ethanone motif through an ether or sulfoxide linker provides a suitable pharmacophore for high inhibitory activity.[3]

Quantitative Data Summary

The following table summarizes the inhibitory activity of various adamantyl ethanone derivatives against human 11β-HSD1. This data is crucial for understanding the structure-activity relationships and guiding the optimization of the initial fragment.

Compound IDModification on Adamantyl Ethanone CoreTargetIC50 (nM)Reference
52 Linkage to a substituted benzamideHuman 11β-HSD150-70[2]
62 Linkage to a substituted benzamideHuman 11β-HSD150-70[2]
72 Linkage to a substituted benzamideHuman 11β-HSD150-70[2]
92 Linkage to a substituted benzamideHuman 11β-HSD150-70[2]
103 Linkage to a substituted benzamideHuman 11β-HSD150-70[2]
104 Linkage to a substituted benzamideHuman 11β-HSD150-70[2]
Pyridyl Ether Derivative Pyridine linked via etherHuman 11β-HSD134-48[3]
Pyridyl Sulfoxide Derivative Pyridine linked via sulfoxideHuman 11β-HSD134-48[3]

Experimental Protocols

Protocol 1: General Synthesis of Adamantyl Ethanone Derivatives (Fragment Elaboration)

This protocol outlines a general method for the synthesis of adamantyl ethanone derivatives, which can be adapted to generate a library of compounds for screening and optimization. The synthesis typically involves the nucleophilic substitution of a leaving group on an acetyladamantane precursor with various aromatic or heterocyclic moieties.

Materials:

  • 1-(3-Bromo-1-adamantyl)ethanone or this compound

  • Aryl or heteroaryl alcohol/thiol

  • Potassium carbonate (K2CO3) or Triethylamine (Et3N)

  • Acetone or Acetonitrile (CH3CN)

  • Standard laboratory glassware and stirring equipment

  • Purification supplies (silica gel for column chromatography)

Procedure:

  • Preparation of the reaction mixture: To a solution of the aryl/heteroaryl alcohol or thiol in acetone or acetonitrile, add a suitable base (e.g., K2CO3 for alcohols, Et3N for thiols).

  • Addition of the adamantyl fragment: Add 1-(3-Bromo-1-adamantyl)ethanone to the reaction mixture. If starting from this compound, a pre-activation step to introduce a good leaving group (e.g., mesylate or tosylate) is required.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired adamantyl ethanone derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: In Vitro 11β-HSD1 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory potency (IC50) of the synthesized adamantyl ethanone derivatives against 11β-HSD1.

Materials:

  • HEK293 cells stably transfected with the human HSD11B1 gene

  • Cell culture medium and supplements

  • Cortisone

  • Scintillation proximity assay (SPA) reagents

  • Synthesized adamantyl ethanone derivatives (dissolved in DMSO)

  • Multi-well plates and a microplate reader

Procedure:

  • Cell Culture: Culture the HEK293-HSD11B1 cells in appropriate medium until they reach the desired confluency.

  • Compound Treatment: Seed the cells into multi-well plates. After attachment, treat the cells with varying concentrations of the test compounds for a specified period.

  • Enzyme Reaction: Add cortisone to the wells to initiate the enzymatic reaction.

  • Detection: After incubation, measure the amount of cortisol produced using a suitable detection method, such as a scintillation proximity assay.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Visualizations

Signaling Pathway: Glucocorticoid Activation by 11β-HSD1

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibitor Drug Action Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Enters Cell Cortisol Cortisol (Active) GR Glucocorticoid Receptor (GR) Cortisol->GR Binds HSD11B1->Cortisol Conversion GR_Cortisol GR-Cortisol Complex Nucleus Nucleus GR_Cortisol->Nucleus Translocation GeneTranscription Gene Transcription (Metabolic Effects) Nucleus->GeneTranscription Regulates AdamantylEthanone Adamantyl Ethanone Inhibitor AdamantylEthanone->HSD11B1 Inhibits

Caption: Glucocorticoid activation pathway and the inhibitory action of adamantyl ethanone.

Experimental Workflow: FBDD with Adamantyl Ethanone

G FragmentLib Fragment Library (including Adamantyl Ethanone) Screening Biophysical Screening (e.g., SPR, NMR, X-ray) FragmentLib->Screening HitID Hit Identification (Adamantyl Ethanone Core) Screening->HitID SAR Structure-Activity Relationship (SAR) HitID->SAR Synthesis Synthesis of Derivatives SAR->Synthesis Optimization Lead Optimization Synthesis->Optimization Preclinical Preclinical Candidate Optimization->Preclinical

Caption: A typical fragment-based drug design workflow utilizing the adamantyl ethanone core.

Conclusion

This compound and its related derivatives represent a valuable starting point for fragment-based drug design campaigns, particularly for targets where lipophilic interactions and a rigid scaffold are advantageous. The successful development of potent 11β-HSD1 inhibitors based on the adamantyl ethanone core underscores the potential of this fragment. The provided protocols and data serve as a foundational guide for researchers aiming to leverage this privileged scaffold in their drug discovery efforts. Through systematic optimization guided by SAR, this fragment can be elaborated into highly potent and selective clinical candidates.

References

Application Note and Protocol: Scale-Up Synthesis of 1-(3-Hydroxy-1-adamantyl)ethanone for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Hydroxy-1-adamantyl)ethanone is a key intermediate in the synthesis of various pharmaceutically active compounds. Its rigid adamantane core provides a unique three-dimensional structure that can enhance the pharmacological properties of drug candidates, such as metabolic stability and binding affinity.[1] The adamantane cage is a recognized pharmacophore in numerous therapeutic agents, contributing to antiviral and other medicinal activities.[2][3] For preclinical studies, a reliable and scalable synthesis of this intermediate is crucial to ensure a consistent supply of high-purity material.

This application note provides a detailed protocol for the scale-up synthesis of this compound, suitable for producing quantities required for preclinical evaluation. The described method focuses on process safety, scalability, and product purity.

Overall Reaction Scheme

The synthesis of this compound can be achieved via a two-step process starting from 1-adamantanol. The first step involves a Friedel-Crafts acylation to introduce the acetyl group, followed by a selective hydroxylation at the tertiary bridgehead position.

Experimental Protocols

Part 1: Synthesis of 1-Adamantyl methyl ketone

Materials:

  • 1-Adamantanol

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Reaction Setup: A 22 L multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a condenser is charged with anhydrous aluminum chloride (1.2 kg, 9.0 mol) and dichloromethane (10 L). The suspension is cooled to 0-5 °C with constant stirring.

  • Addition of Reagents: Acetyl chloride (0.7 L, 9.8 mol) is added dropwise to the stirred suspension while maintaining the internal temperature below 10 °C. Following the addition, 1-adamantanol (1.0 kg, 6.6 mol) is added portion-wise over 1-2 hours, ensuring the temperature does not exceed 15 °C.

  • Reaction: The reaction mixture is stirred at 10-15 °C for 4-6 hours. The progress of the reaction is monitored by HPLC or TLC until the starting material is consumed.

  • Quenching: The reaction mixture is slowly and carefully quenched by pouring it onto a mixture of crushed ice (8 kg) and concentrated hydrochloric acid (1 L). The temperature should be maintained below 25 °C during the quench.

  • Work-up: The quenched mixture is stirred for 30 minutes, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 2 L). The combined organic layers are washed successively with 1M HCl (2 x 2 L), water (2 x 2 L), saturated NaHCO₃ solution (2 x 2 L), and brine (2 L).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-Adamantyl methyl ketone.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as MTBE/heptane, to afford pure 1-Adamantyl methyl ketone as a white solid.

Part 2: Synthesis of this compound

Materials:

  • 1-Adamantyl methyl ketone

  • Fuming nitric acid (≥90%)

  • Acetic acid

  • Urea

  • Sodium hydroxide (NaOH), 2M aqueous solution

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: A 22 L multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet is charged with 1-Adamantyl methyl ketone (1.0 kg, 5.2 mol) and acetic acid (5 L). The mixture is stirred until a clear solution is obtained.

  • Nitroxylation: The solution is cooled to 10-15 °C. Fuming nitric acid (2.5 L) is added dropwise while maintaining the internal temperature between 15-20 °C.

  • Reaction: The reaction mixture is stirred at room temperature for 18-24 hours. The reaction is monitored by HPLC or TLC.

  • Hydrolysis: The reaction mixture is cooled to 10 °C, and urea (0.5 kg) is added in portions to quench excess nitric acid. The mixture is then carefully added to ice water (15 L). The precipitated product is collected by filtration, washed with water, and then dissolved in 2M NaOH solution (8 L). The solution is heated to 80-90 °C for 4-6 hours to effect hydrolysis.

  • Work-up: The reaction mixture is cooled to room temperature and neutralized with concentrated HCl to pH 7. The product is extracted with ethyl acetate (3 x 5 L). The combined organic layers are washed with water (2 x 4 L) and brine (4 L).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The fractions containing the pure product are combined and concentrated to give this compound as a white crystalline solid.

Data Presentation

Parameter1-Adamantyl methyl ketoneThis compound
Starting Material 1-Adamantanol1-Adamantyl methyl ketone
Molecular Weight ( g/mol ) 152.24194.27
Scale 1.0 kg1.0 kg
Yield (typical) 80-90%65-75%
Purity (by HPLC) >98%>99%
Appearance White solidWhite crystalline solid
¹H NMR Conforms to structureConforms to structure
¹³C NMR Conforms to structureConforms to structure
Mass Spectrum (m/z) [M+H]⁺ = 193.16[M+H]⁺ = 195.14

Visualizations

Experimental Workflow for the Synthesis of this compound

G Workflow for the Synthesis of this compound cluster_0 Part 1: Synthesis of 1-Adamantyl methyl ketone cluster_1 Part 2: Synthesis of this compound start1 1-Adamantanol reaction1 Friedel-Crafts Acylation (0-15 °C, 4-6 h) start1->reaction1 reagents1 Acetyl chloride, AlCl3, DCM reagents1->reaction1 quench1 Quench with HCl/Ice reaction1->quench1 workup1 Aqueous Work-up quench1->workup1 purification1 Recrystallization (MTBE/Heptane) workup1->purification1 product1 1-Adamantyl methyl ketone purification1->product1 start2 1-Adamantyl methyl ketone product1->start2 reaction2 Nitroxylation (15-20 °C, 18-24 h) start2->reaction2 reagents2 Fuming HNO3, Acetic Acid reagents2->reaction2 hydrolysis Hydrolysis with NaOH reaction2->hydrolysis workup2 Aqueous Work-up hydrolysis->workup2 purification2 Column Chromatography (EtOAc/Hexanes) workup2->purification2 product2 This compound purification2->product2

Caption: Synthetic workflow for this compound.

Safety Considerations

  • All operations should be carried out in a well-ventilated fume hood by trained personnel.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Anhydrous aluminum chloride is highly reactive with water and should be handled with care.

  • Fuming nitric acid is extremely corrosive and a strong oxidizing agent. Handle with extreme caution.

  • The quenching of the Friedel-Crafts reaction is highly exothermic and should be performed slowly and with adequate cooling.

This detailed protocol provides a robust and scalable method for the synthesis of this compound, ensuring a reliable supply for preclinical research and development.

References

Application Notes and Protocols: The Role of 1-(3-Hydroxy-1-adamantyl)ethanone in Pharmaceutical Standard Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 1-(3-Hydroxy-1-adamantyl)ethanone as a key intermediate in the synthesis of pharmaceutical standards, particularly for the anti-diabetic drug, vildagliptin. The unique cage-like structure of the adamantane moiety imparts specific physicochemical properties to drug molecules, making it a valuable synthon in medicinal chemistry.[1][2] The preparation of highly pure reference standards is crucial for the quality control, stability testing, and regulatory approval of active pharmaceutical ingredients (APIs).[3][4][5]

Introduction to this compound in Pharmaceutical Analysis

This compound is a derivative of adamantane, a rigid, lipophilic, tricyclic hydrocarbon.[] Its structural features are exploited in the synthesis of various active pharmaceutical ingredients to enhance their therapeutic profiles.[1][2] In the context of pharmaceutical standards, this molecule serves as a critical building block for the synthesis of impurities and related compounds of APIs like vildagliptin. These standards are essential for the validation of analytical methods used to assess the purity and stability of the final drug product.[1][7]

The adamantane cage is known to influence the metabolic stability and pharmacokinetic properties of drugs.[1] Derivatives of adamantane are found in a range of clinically used drugs for treating conditions from viral infections to type 2 diabetes.[2]

Application in the Synthesis of Vildagliptin Related Compound A

Vildagliptin is a potent dipeptidyl peptidase-IV (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. A key potential impurity in the synthesis of vildagliptin is (S)-1-((3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile, often referred to as Vildagliptin Related Compound A. This impurity can be synthesized for use as a reference standard to ensure its levels are controlled within acceptable limits in the final API, as mandated by regulatory bodies like the FDA and EMA.[1]

The synthesis of this reference standard involves the reaction of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol. While 3-amino-1-adamantanol is a direct precursor, this compound can be a starting material for the synthesis of various adamantane derivatives, including intermediates for vildagliptin and its related compounds.

Below is a conceptual workflow for the synthesis and certification of a pharmaceutical standard derived from an adamantane intermediate.

G cluster_synthesis Synthesis Phase cluster_certification Certification Phase A This compound B Chemical Modification (e.g., reductive amination) A->B Step 1 C Adamantane Intermediate (e.g., 3-amino-1-adamantanol) B->C Step 2 D Coupling Reaction with Pyrrolidine Moiety C->D Step 3 E Crude Vildagliptin Related Compound D->E Step 4 F Purification (e.g., Crystallization, Chromatography) E->F Step 5 G Isolated Pure Standard F->G Step 6 H Structural Elucidation (NMR, MS, IR) G->H I Purity Determination (HPLC, GC, Titration) G->I J Homogeneity and Stability Studies I->J K Certified Reference Standard J->K

Caption: General workflow for the synthesis and certification of a pharmaceutical standard.

Experimental Protocols

Synthesis of a Vildagliptin Related Compound (Illustrative)

This protocol is a generalized representation based on synthetic routes for vildagliptin impurities.[1][8]

Materials:

  • (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

  • 3-amino-1-adamantanol (can be synthesized from this compound via reductive amination or other methods)

  • Potassium Carbonate (K₂CO₃)

  • Potassium Iodide (KI)

  • 2-Butanone

  • Ethyl acetate

  • Methanol

Procedure:

  • To a solution of 3-amino-1-adamantanol (1.0 eq) in 2-butanone, add (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1.1 eq).

  • Add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/methanol) to yield the pure vildagliptin related compound.[1]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

An accurate and precise HPLC method is essential for determining the purity of the synthesized standard.

Chromatographic Conditions:

ParameterCondition
Column ODS-4 C18 (250 x 4.6 mm, 3 µm)[9]
Mobile Phase Buffer:Acetonitrile:Methanol (870:100:30 v/v/v)[9]
Flow Rate 1.0 mL/min[9]
Detection Wavelength 210 nm[9][10]
Column Temperature 50°C[9]
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the synthesized reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Sample Preparation: Prepare the sample solution of the synthesized compound at a similar concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Data Presentation

The following tables summarize typical data obtained during the synthesis and analysis of a vildagliptin-related compound for use as a pharmaceutical standard.

Table 1: Synthesis Reaction Parameters and Yield

Starting MaterialReagentsSolventReaction Time (h)Yield (%)Purity (HPLC, %)
3-amino-1-adamantanol(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, K₂CO₃, KI2-Butanone47798.17[1]

Table 2: Characterization Data of the Synthesized Standard

Analytical TechniqueResults
¹H NMR Conforms to the expected structure
Mass Spectrometry Molecular ion peak corresponds to the molecular weight
Infrared Spectroscopy Characteristic peaks for functional groups present
Melting Point Sharp melting point, indicating high purity

Workflow for Analytical Method Validation

The analytical method used for purity determination must be validated according to ICH guidelines.

G cluster_validation Analytical Method Validation A Specificity H Validated HPLC Method A->H B Linearity B->H C Accuracy C->H D Precision (Repeatability & Intermediate) D->H E Detection Limit (LOD) E->H F Quantitation Limit (LOQ) F->H G Robustness G->H

Caption: Key parameters for analytical method validation.

Conclusion

This compound is a valuable precursor in the synthesis of adamantane-based pharmaceutical standards. The preparation of high-purity reference standards of drug-related impurities is a critical activity in pharmaceutical development and quality control. The protocols and data presented here provide a framework for the synthesis, purification, and analysis of such standards, ensuring the safety and efficacy of the final drug product. Researchers and drug development professionals can adapt these methodologies for the preparation of other adamantane-containing pharmaceutical standards.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Hydroxy-1-adamantyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(3-Hydroxy-1-adamantyl)ethanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two primary synthetic routes are the direct oxidation of 1-acetyladamantane and the Friedel-Crafts acylation of a protected or unprotected 1-adamantanol derivative. The cobalt-catalyzed oxidation of 1-acetyladamantane is a frequently cited method.[1]

Q2: What is a typical yield for the synthesis of this compound?

A2: The reported yield for the cobalt(II) acetate-catalyzed oxidation of 1-acetyladamantane is approximately 47%.[1] Yields for Friedel-Crafts acylation routes can vary significantly depending on the specific starting material, catalyst, and reaction conditions.

Q3: What are the main side products to expect in the synthesis of this compound?

A3: In the cobalt-catalyzed oxidation of 1-acetyladamantane, common side products include 1,3-diacetyladamantane, adamantan-1-ol, and adamantan-2-one.[2] Friedel-Crafts acylation can potentially lead to polysubstituted products and byproducts from reactions with the hydroxyl group if it is not protected.

Q4: How can I purify the final product, this compound?

A4: Column chromatography is a common and effective method for purifying this compound from reaction mixtures. Given the polarity of the hydroxyl and ketone groups, silica gel is a suitable stationary phase, and a solvent system with a gradient of polarity, such as hexane/ethyl acetate, can be employed for elution. For high-purity requirements, High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) can be utilized, which is particularly effective for separating polar adamantane derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Method 1: Cobalt-Catalyzed Oxidation of 1-Acetyladamantane
Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material - Inactive catalyst: Cobalt(II) acetate may be hydrated or of poor quality.- Insufficient oxygen supply.- Low reaction temperature.- Ensure the use of anhydrous cobalt(II) acetate. Consider using a freshly opened bottle or drying the catalyst before use.- Maintain a steady stream of oxygen or air into the reaction mixture.- Ensure the reaction temperature is maintained at the optimal level (e.g., 60°C).[1]
Low Yield of the Desired Product - Suboptimal reaction time: The reaction may not have reached completion, or the product may be degrading over time.- Inappropriate solvent: Acetic acid is crucial for this reaction.[1]- Catalyst poisoning.- Monitor the reaction progress using TLC or GC to determine the optimal reaction time. A typical duration is 2 hours.[1]- Use glacial acetic acid as the solvent.- Ensure all glassware is clean and free of contaminants that could inhibit the catalyst.
Formation of Multiple Byproducts - Over-oxidation or side reactions due to prolonged reaction time or high temperature.- Incorrect ratio of reactants.- Strictly control the reaction time and temperature. Shorter reaction times may favor mono-hydroxylation.- Use the recommended stoichiometry of reagents.
Difficulty in Product Purification - Co-elution of the product with structurally similar byproducts (e.g., adamantan-1-ol) during column chromatography.- Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate in hexane) can improve separation.- Consider using reversed-phase HPLC for challenging separations of these polar compounds.
Method 2: Friedel-Crafts Acylation of 1-Adamantanol Derivatives
Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction - Deactivated starting material: The hydroxyl group can complex with the Lewis acid catalyst, deactivating it.- Inactive catalyst: Lewis acids like AlCl₃ are moisture-sensitive.- Protect the hydroxyl group of 1-adamantanol before acylation (e.g., as an ester or ether).- Ensure strictly anhydrous conditions. Dry all glassware, solvents, and reagents thoroughly.
Formation of Multiple Products - Polysubstitution: The acetylated product may undergo further acylation.- Side reactions involving the hydroxyl group.- Use a stoichiometric amount of the acylating agent and Lewis acid. The ketone product can form a complex with the Lewis acid, which often prevents further acylation.- Protect the hydroxyl group to prevent O-acylation.
Low Yield of Desired Product - Inefficient reaction conditions.- Product loss during workup and purification.- Optimize the reaction temperature and time. Friedel-Crafts acylations can be sensitive to these parameters.- Perform a careful aqueous workup to hydrolyze the ketone-Lewis acid complex.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterMethod 1: Cobalt-Catalyzed OxidationMethod 2: Friedel-Crafts Acylation
Starting Material 1-Acetyladamantane1-Adamantanol or a derivative
Key Reagents Cobalt(II) acetate, Oxygen, Acetic AcidAcylating agent (e.g., acetyl chloride, acetic anhydride), Lewis Acid (e.g., AlCl₃)
Reported Yield ~47%[1]Varies; can be moderate to high depending on the specific protocol and protection strategy.
Key Advantages Direct conversion from a readily available starting material.Potentially higher yields and cleaner reactions if a suitable protected starting material is used.
Key Disadvantages Moderate yield, formation of multiple byproducts requiring careful purification.May require protection and deprotection steps for the hydroxyl group, adding to the overall synthesis length. Lewis acids can be difficult to handle.

Experimental Protocols

Method 1: Cobalt-Catalyzed Oxidation of 1-Acetyladamantane

This protocol is based on the literature reporting a 47% yield.[1]

Materials:

  • 1-Acetyladamantane

  • Cobalt(II) acetate (anhydrous)

  • Glacial acetic acid

  • Oxygen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Gas inlet tube

  • Condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet tube, dissolve 1-acetyladamantane in glacial acetic acid.

  • Add a catalytic amount of anhydrous cobalt(II) acetate to the solution.

  • Heat the mixture to 60°C with vigorous stirring.

  • Bubble a slow, steady stream of oxygen gas through the reaction mixture.

  • Maintain the reaction at 60°C for 2 hours, monitoring the progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Safety Precautions:

  • Acetic acid is corrosive. Handle with appropriate personal protective equipment (PPE).

  • The reaction should be conducted in a well-ventilated fume hood.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: 1-Acetyladamantane reagents Add Cobalt(II) Acetate in Acetic Acid start->reagents reaction Heat to 60°C Bubble O2 for 2h reagents->reaction quench Cool to RT Remove Solvent reaction->quench purification Column Chromatography (Silica Gel, Hexane/EtOAc) quench->purification product Product: This compound purification->product

Caption: Experimental workflow for the cobalt-catalyzed synthesis of this compound.

troubleshooting_yield start Low Yield of This compound check_conversion Is starting material (1-acetyladamantane) consumed? start->check_conversion no_conversion No check_conversion->no_conversion No yes_conversion Yes check_conversion->yes_conversion Yes inactive_catalyst Possible Cause: Inactive Catalyst no_conversion->inactive_catalyst insufficient_o2 Possible Cause: Insufficient O2 no_conversion->insufficient_o2 low_temp Possible Cause: Low Temperature no_conversion->low_temp solution_no_conversion Solution: - Use anhydrous Co(OAc)2 - Ensure steady O2 flow - Verify reaction temperature inactive_catalyst->solution_no_conversion insufficient_o2->solution_no_conversion low_temp->solution_no_conversion byproducts Are there significant byproducts? yes_conversion->byproducts yes_byproducts Yes byproducts->yes_byproducts Yes no_byproducts No byproducts->no_byproducts No over_reaction Possible Cause: Over-reaction/Side reactions yes_byproducts->over_reaction solution_byproducts Solution: - Optimize reaction time - Control temperature strictly over_reaction->solution_byproducts workup_loss Possible Cause: Product loss during workup/purification no_byproducts->workup_loss solution_workup Solution: - Optimize purification protocol - Careful handling during extraction workup_loss->solution_workup

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

References

purification of crude 1-(3-Hydroxy-1-adamantyl)ethanone by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 1-(3-Hydroxy-1-adamantyl)ethanone by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of a moderately polar compound like this compound, silica gel (60-120 mesh or 70-230 mesh) is the most commonly used and recommended stationary phase due to its polar nature, which allows for effective separation based on polarity.[1][2]

Q2: How do I choose an appropriate mobile phase (eluent) for the separation?

A2: The choice of mobile phase is critical for a successful separation. A good starting point is to use a solvent system that gives the target compound a retention factor (Rf) value of approximately 0.25-0.35 on a Thin Layer Chromatography (TLC) plate.[3] For this compound, a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate is recommended. Based on related compounds, a 1:1 mixture of ethyl acetate to n-hexane can be a good starting point for TLC analysis.[4]

Q3: What are the potential impurities in crude this compound?

A3: Potential impurities in the crude product can include unreacted starting materials such as 1-adamantanol or 1-acetyladamantane, as well as byproducts from the synthesis, for instance, di-substituted adamantane derivatives like 1,3-diacetyladamantane.[5] The specific impurities will depend on the synthetic route employed.

Q4: How can I visualize the compound on a TLC plate if it is not UV active?

A4: While the ketone functionality may provide some UV activity, if visualization is weak, a chemical stain is necessary. A potassium permanganate (KMnO₄) stain is effective for many organic compounds, appearing as yellow-brown spots on a purple background. An iodine chamber is another common and effective visualization technique.

Troubleshooting Guides

Problem Potential Cause Suggested Solution
Poor or no separation of the target compound from impurities. The polarity of the mobile phase is too high or too low.Optimize the mobile phase composition based on TLC analysis. If compounds are very close, try a shallower solvent gradient or a different solvent system (e.g., dichloromethane/methanol).
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For highly polar compounds, a small percentage of methanol can be added to the eluent.
The compound elutes too quickly (with the solvent front). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., n-hexane).
Low recovery of the purified product. The compound may be adsorbing irreversibly to the silica gel.Deactivating the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine in the mobile phase can help, especially if the compound is acid-sensitive. Also, ensure all the product is eluted by washing the column with a highly polar solvent at the end of the chromatography.
Tailing of spots on TLC and broad peaks during the column run. The sample may be overloaded on the column, or there might be secondary interactions with the stationary phase.Reduce the amount of crude material loaded onto the column. Adding a small amount of a modifier (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the mobile phase can sometimes sharpen the peaks.
Cracks or channels in the stationary phase bed. Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. A layer of sand on top of the silica gel can help prevent disturbance when adding the eluent.[2]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general guideline. The exact parameters may need to be optimized based on the specific impurity profile of the crude mixture.

1. Materials and Reagents:

Material/ReagentSpecification
Crude this compound-
Silica Gel60-120 mesh
n-HexaneHPLC grade
Ethyl AcetateHPLC grade
SandWashed
Cotton or Glass Wool-

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using different ratios of ethyl acetate in n-hexane (e.g., 1:4, 1:2, 1:1) to find a solvent system that provides an Rf value of ~0.3 for the target compound.

  • Column Preparation (Slurry Method):

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis. The amount of silica gel should be approximately 30-50 times the weight of the crude product.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Once the silica gel has settled, add a layer of sand on top to prevent disturbance of the stationary phase.

    • Drain the excess solvent until the solvent level just reaches the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions.

    • If a gradient elution is required (as determined by a wide range of impurity polarities on the TLC), start with a low polarity mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary (Expected)

ParameterValue/RangeNotes
Stationary Phase Silica Gel (60-120 mesh)Standard for moderately polar compounds.
Mobile Phase (starting) Ethyl Acetate/n-Hexane (e.g., 1:4 to 1:1 v/v)The exact ratio should be optimized by TLC.
Expected Rf of Product ~0.25 - 0.35In the optimized mobile phase. A related compound showed an Rf of 0.26 in 1:1 Ethyl acetate:n-hexane.[4]
Ratio of Adsorbent to Crude Product 30:1 to 50:1 (w/w)A higher ratio is used for more difficult separations.
Expected Yield 40-50%A synthesis of a related compound reported a yield of 47%.[5] Actual yield will depend on the purity of the crude material.
Purity (Post-Column) >95%Dependent on the success of the separation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Mobile Phase) column_prep 2. Column Packing (Silica Gel Slurry) tlc->column_prep sample_prep 3. Sample Preparation (Dissolve Crude Product) column_prep->sample_prep loading 4. Sample Loading sample_prep->loading elution 5. Elution (Collect Fractions) loading->elution fraction_analysis 6. Fraction Analysis (TLC) elution->fraction_analysis combine 7. Combine Pure Fractions fraction_analysis->combine evaporation 8. Solvent Evaporation combine->evaporation product Purified Product evaporation->product troubleshooting_workflow cluster_separation Separation Issues cluster_yield Yield & Purity Issues cluster_solutions Solutions start Problem Encountered During Column Chromatography poor_sep Poor Separation start->poor_sep no_elution Compound Not Eluting start->no_elution fast_elution Compound Elutes Too Fast start->fast_elution low_yield Low Yield start->low_yield tailing Peak Tailing start->tailing repack_column Repack Column start->repack_column If column integrity is compromised optimize_mp Optimize Mobile Phase (Adjust Polarity) poor_sep->optimize_mp change_solvent Try Different Solvent System poor_sep->change_solvent increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity decrease_polarity Decrease Mobile Phase Polarity fast_elution->decrease_polarity deactivate_silica Deactivate Silica Gel low_yield->deactivate_silica tailing->optimize_mp reduce_load Reduce Sample Load tailing->reduce_load

References

Technical Support Center: Recrystallization of 1-(3-Hydroxy-1-adamantyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recrystallization of 1-(3-Hydroxy-1-adamantyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, which possesses both a hydroxyl and a ketone functional group, a moderately polar solvent is often a good starting point. Solvents such as ethanol, isopropanol, or solvent mixtures like hexane/ethyl acetate may be suitable. It is highly recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific sample, as impurities can affect solubility.

Q2: How can I improve the yield of my recrystallization?

A2: Low recovery is a common issue in recrystallization. To improve your yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the compound completely. Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor. Additionally, allowing the solution to cool slowly to room temperature before further cooling in an ice bath can maximize crystal formation.

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out," where the compound comes out of solution as a liquid, can occur if the solution is cooled too rapidly or if it is highly supersaturated. To resolve this, reheat the solution until the oil redissolves. You can then try adding a small amount of additional solvent to reduce the saturation level or allow the solution to cool at a much slower rate. Seeding the solution with a small crystal of the pure compound can also encourage crystallization over oiling.

Q4: No crystals are forming, even after cooling the solution. What is the problem?

A4: A lack of crystal formation usually indicates that the solution is not sufficiently supersaturated. This can happen if too much solvent was used. Try evaporating some of the solvent to increase the concentration of the compound and then allow the solution to cool again. If crystals still do not form, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No Crystal Formation - Too much solvent used.- Solution is not supersaturated.- Evaporate excess solvent and allow to cool again.- Induce crystallization by scratching the inner wall of the flask or by adding a seed crystal.
"Oiling Out" - Solution is too concentrated.- Cooling is too rapid.- Melting point of the compound is lower than the boiling point of the solvent.- Reheat to dissolve the oil and add a small amount of additional solvent.- Allow the solution to cool more slowly.- Consider using a lower-boiling point solvent or a mixed solvent system.
Low Yield - Too much solvent used.- Incomplete crystallization.- Crystals lost during transfer or filtration.- Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Rinse the crystals with a minimal amount of ice-cold solvent during filtration.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.
Poor Crystal Quality (e.g., small needles, powder) - Very rapid cooling.- High degree of supersaturation.- Allow the solution to cool slowly and undisturbed.- Use slightly more solvent than the minimum required to reduce the level of supersaturation.

Experimental Protocol: Single-Solvent Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized based on preliminary small-scale tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in a few potential solvents at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary, ensuring to use the minimum amount required for complete dissolution at the boiling point of the solvent.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Data Presentation

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Elevated Temperature
HexaneNon-polarLowLow to Moderate
TolueneNon-polarLowModerate
Ethyl AcetateModerately PolarModerateHigh
AcetonePolar AproticModerate to HighHigh
IsopropanolPolar ProticModerateHigh
EthanolPolar ProticModerate to HighHigh
MethanolPolar ProticHighVery High
WaterVery PolarVery LowLow

Visualizations

Below are diagrams illustrating the experimental workflow and troubleshooting logic for the recrystallization of this compound.

RecrystallizationWorkflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities are present) dissolve->hot_filter hot_filter->dissolve Insoluble Impurities cool Cool to Room Temperature hot_filter->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end_product Pure Product dry->end_product

Caption: Experimental workflow for the recrystallization of this compound.

Caption: Troubleshooting logic for common recrystallization issues.

identifying and characterizing side-products in 1-(3-Hydroxy-1-adamantyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Hydroxy-1-adamantyl)ethanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

  • Question: I have followed the general procedure for the Friedel-Crafts acylation of 1-adamantanol with acetic anhydride and a Lewis acid catalyst, but my TLC analysis shows predominantly unreacted starting material. What are the likely causes and how can I resolve this?

  • Answer: Low or no conversion in a Friedel-Crafts acylation can stem from several factors. Here is a systematic approach to troubleshooting this issue:

    • Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Ensure that your catalyst is fresh and handled under strictly anhydrous conditions. All glassware should be oven-dried, and anhydrous solvents must be used.

    • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively sequestering it. For this reason, Friedel-Crafts acylations often require stoichiometric amounts of the catalyst. Consider increasing the molar ratio of the Lewis acid to the 1-adamantanol.

    • Reaction Temperature: The reaction may require heating to overcome the activation energy. If the reaction is being run at room temperature, consider gradually increasing the temperature and monitoring the progress by TLC. Conversely, excessively high temperatures can lead to decomposition, so optimization is key.

    • Purity of Reagents: Ensure the 1-adamantanol and acetic anhydride are of high purity. Impurities can interfere with the catalyst and the reaction mechanism.

Issue 2: Formation of a Major, Less Polar Side-Product

  • Question: My reaction mixture shows the formation of the desired product, but also a significant amount of a less polar side-product that is difficult to separate. How can I identify this side-product and minimize its formation?

  • Answer: A common, less polar side-product in the acylation of 1-adamantanol is 1,3-diacetyladamantane . The formation of this di-acylated product is favored by a high concentration of the acylating agent and catalyst, as well as longer reaction times.

    • Identification:

      • TLC Analysis: The di-acylated product will have a higher Rf value (be less polar) than the desired mono-acylated, hydroxyl-containing product.

      • Spectroscopic Analysis: Isolate the side-product by column chromatography and characterize it by NMR and mass spectrometry. The expected data is provided in the "Data Presentation" section below. The mass spectrum should show a molecular ion peak corresponding to the di-acylated structure, and the ¹H and ¹³C NMR will show a more symmetrical pattern compared to the mono-substituted product.

    • Minimizing Formation:

      • Stoichiometry: Carefully control the stoichiometry of the acetic anhydride. Using a slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient for the mono-acylation.

      • Order of Addition: Add the acetic anhydride dropwise to the mixture of 1-adamantanol and Lewis acid at a low temperature to control the initial exothermic reaction and maintain a low instantaneous concentration of the acylating agent.

      • Reaction Time: Monitor the reaction closely by TLC. Once a satisfactory conversion to the desired product is achieved, quench the reaction to prevent further acylation.

Issue 3: Difficult Purification and Co-elution of Products

  • Question: I am having trouble separating the desired this compound from the di-acylated side-product and unreacted starting material using column chromatography. What conditions do you recommend?

  • Answer: Effective separation of these adamantane derivatives can be achieved with careful column chromatography.

    • Column Setup: Use a long column with a relatively small diameter to improve separation resolution.

    • Solvent System: A gradient elution is highly recommended. Start with a non-polar solvent system, such as pure hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate (e.g., 95:5), to elute the less polar 1,3-diacetyladamantane. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 80:20 or 70:30) to elute the more polar desired product, this compound. The unreacted 1-adamantanol, being more polar than the di-acylated product but less polar than the hydroxylated ketone, will elute in between.

    • Fraction Collection: Collect small fractions and analyze them by TLC before combining.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected mechanism for the formation of this compound?

    • A1: The reaction proceeds via a Friedel-Crafts acylation mechanism. The Lewis acid (e.g., AlCl₃) activates the acetic anhydride to form an acylium ion. The 1-adamantanol then acts as the nucleophile, with the acylation occurring at the tertiary carbon position. The hydroxyl group at the other bridgehead position remains.

  • Q2: Are there alternative synthetic routes to this compound?

    • A2: Yes, one documented route involves the oxidation of adamantane in the presence of cobalt(II) acetate in acetic acid.[1] This method can also produce byproducts, so careful purification is necessary.

  • Q3: What are the key safety precautions for this synthesis?

    • A3: Friedel-Crafts reactions can be highly exothermic. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Lewis acids like aluminum chloride are corrosive and react violently with water. Handle them with care under an inert atmosphere. The quenching of the reaction mixture should be done slowly and cautiously by adding it to ice water.

Data Presentation

Table 1: Spectroscopic Data for this compound and Side-Product

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spectrum (m/z)
This compound C₁₂H₁₈O₂194.272.15 (s, 3H, -COCH₃), 1.60-2.30 (m, 14H, adamantyl-H), ~1.7 (br s, 1H, -OH)~212 (C=O), ~68 (C-OH), other adamantyl carbons in the range of 30-50.194 (M⁺), other characteristic fragments
1,3-Diacetyladamantane C₁₄H₂₀O₂220.31~2.10 (s, 6H, 2 x -COCH₃), 1.70-2.40 (m, 14H, adamantyl-H)~212 (C=O), other adamantyl carbons in the range of 30-50.220 (M⁺), other characteristic fragments

Note: The exact chemical shifts for the adamantyl protons and carbons can be complex due to overlapping signals. The data presented here are approximate values and should be used as a guide for characterization.

Experimental Protocols

Key Experiment: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • 1-Adamantanol

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add 1-adamantanol (1.0 equivalent) to the cooled suspension with stirring.

  • Add acetic anhydride (1.1 equivalents) dropwise to the mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Visualizations

Reaction_Pathway 1-Adamantanol 1-Adamantanol This compound This compound 1-Adamantanol->this compound Acetic Anhydride, AlCl3 1,3-Diacetyladamantane 1,3-Diacetyladamantane This compound->1,3-Diacetyladamantane Excess Acetic Anhydride, AlCl3

Caption: Reaction pathway for the synthesis of this compound and the formation of the 1,3-diacetyladamantane side-product.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Reactants Reaction_Mixture Reaction_Mixture Reactants->Reaction_Mixture Stirring Quenching Quenching Reaction_Mixture->Quenching TLC Monitoring Extraction Extraction Quenching->Extraction Drying_and_Concentration Drying_and_Concentration Extraction->Drying_and_Concentration Column_Chromatography Column_Chromatography Drying_and_Concentration->Column_Chromatography Characterization Characterization Column_Chromatography->Characterization

Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Check_Catalyst Check Catalyst Activity & Amount Low_Yield->Check_Catalyst Yes Side_Product Major Side-Product? Low_Yield->Side_Product No Optimize_Temp Optimize Temperature Check_Catalyst->Optimize_Temp Check_Reagents Check Reagent Purity Optimize_Temp->Check_Reagents Successful_Synthesis Successful_Synthesis Check_Reagents->Successful_Synthesis Identify_Side_Product Identify (NMR, MS) Side_Product->Identify_Side_Product Yes Side_Product->Successful_Synthesis No Adjust_Stoichiometry Adjust Acylating Agent Stoichiometry Identify_Side_Product->Adjust_Stoichiometry Control_Addition Control Addition Rate Adjust_Stoichiometry->Control_Addition Monitor_Time Monitor Reaction Time Control_Addition->Monitor_Time Monitor_Time->Successful_Synthesis

Caption: A logical troubleshooting flowchart for the synthesis of this compound.

References

Technical Support Center: Regioselective Functionalization of 1-(3-Hydroxy-1-adamantyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 1-(3-Hydroxy-1-adamantyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective functionalization of the adamantane core of this compound?

A1: The primary challenges stem from the inherent reactivity of the adamantane cage and the influence of the two existing functional groups:

  • Multiple Reactive Sites: The adamantane skeleton has two types of C-H bonds: tertiary (at the bridgehead positions) and secondary (at the methylene bridges). The tertiary C-H bonds are generally more reactive towards radical and carbocation-based reactions. With the 1- and 3- positions already substituted, the remaining bridgehead positions (5 and 7) and the various secondary positions are potential sites for functionalization.

  • Directing Effects of Substituents: The hydroxyl (-OH) and acetyl (-COCH3) groups at the 1- and 3- positions exert electronic and steric effects that can influence the regioselectivity of incoming reagents. The electron-withdrawing nature of the acetyl group can deactivate the adjacent bridgehead positions, while the hydroxyl group can have a complex role, potentially acting as a directing group or a site for unwanted side reactions.

  • Steric Hindrance: The bulky adamantane structure can sterically hinder the approach of reagents to certain positions, influencing the reaction's regioselectivity.

  • Lack of Inherent Selectivity: Many C-H functionalization reactions are not inherently regioselective and can lead to a mixture of products, complicating purification and reducing the yield of the desired isomer.[1][2]

Q2: How can I selectively functionalize the adamantane core without affecting the hydroxyl or acetyl groups?

A2: Protecting group strategies are essential for achieving selective functionalization of the adamantane core.[3]

  • Protection of the Hydroxyl Group: The hydroxyl group can be protected as a silyl ether (e.g., TBDMS, TIPS), an ether (e.g., benzyl ether), or an ester. The choice of protecting group will depend on the reaction conditions of the subsequent functionalization step.

  • Protection of the Ketone Group: The acetyl group can be protected as a ketal (e.g., using ethylene glycol).

By protecting one or both functional groups, you can prevent them from interfering with the desired reaction on the adamantane core and simplify the product mixture.

Q3: What are some common strategies to achieve regioselective C-H functionalization on the adamantane core of this molecule?

A3: Several strategies can be employed:

  • Radical-based Functionalization: Reactions involving radical intermediates often show a preference for the tertiary C-H bonds at the bridgehead positions due to the higher stability of tertiary radicals.[1]

  • Metal-Catalyzed C-H Activation: Transition metal catalysts (e.g., palladium, rhodium) can be used to activate specific C-H bonds. The regioselectivity can often be controlled by the choice of catalyst, ligands, and directing groups.

  • Directing Groups: A functional group can be temporarily installed on the molecule to direct a catalyst to a specific C-H bond. While not directly applicable to the core functionalization without prior modification, this is a powerful strategy in adamantane chemistry.[4]

Troubleshooting Guides

Problem 1: Low or no reactivity at the adamantane C-H bonds.
Possible Cause Troubleshooting Steps
Insufficiently reactive reagents. The C-H bonds of adamantane are strong and require highly reactive species for activation.[1] Consider using more potent radical initiators or more active catalyst systems.
Steric hindrance from substituents. The hydroxyl and acetyl groups may sterically block the approach of reagents. Try using smaller, less sterically demanding reagents or catalysts.
Deactivating effect of the acetyl group. The electron-withdrawing acetyl group can reduce the reactivity of the adamantane core towards electrophilic substitution. Radical-based or metal-catalyzed C-H activation methods may be more effective.
Problem 2: Poor regioselectivity leading to a mixture of isomers.
Possible Cause Troubleshooting Steps
Similar reactivity of multiple C-H bonds. The remaining bridgehead and some secondary positions may have comparable reactivity under the chosen reaction conditions.
- Modify Reaction Conditions: Systematically vary the temperature, solvent, and reaction time. Lowering the temperature may enhance selectivity.
- Change the Reagent/Catalyst: Different reagents or catalyst systems can exhibit different regioselectivities. Screen a variety of options.
- Employ a Directing Group Strategy: If feasible, introduce a directing group to guide the functionalization to a specific position.[4]
Interference from unprotected functional groups. The hydroxyl or acetyl group may be directing the reaction to undesired positions or participating in side reactions.
- Implement a Protecting Group Strategy: Protect the hydroxyl and/or acetyl group to block their directing effects and prevent side reactions.[3]
Problem 3: Unwanted side reactions at the hydroxyl or acetyl group.
Possible Cause Troubleshooting Steps
The hydroxyl group is susceptible to oxidation or acylation. If the reaction conditions are oxidative or involve acylating agents, the hydroxyl group may react.
- Protect the Hydroxyl Group: Use a suitable protecting group for the hydroxyl function that is stable to the reaction conditions.
The acetyl group is susceptible to reduction, oxidation, or enolization. Reagents intended for C-H functionalization may react with the carbonyl group.
- Protect the Acetyl Group: Convert the ketone to a ketal or other suitable protecting group.
- Choose Compatible Reagents: Select reagents that are known to be unreactive towards ketones.

Experimental Protocols

Protocol 1: General Procedure for Protection of the Hydroxyl Group as a Silyl Ether

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Add imidazole (1.5 eq) and a silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMS-Cl, 1.2 eq).

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Protection of the Acetyl Group as a Ketal

  • Dissolve this compound (1.0 eq) in toluene.

  • Add ethylene glycol (5.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Visualizations

experimental_workflow start This compound protect_OH Protect Hydroxyl Group start->protect_OH e.g., TBDMS-Cl, Imidazole protect_CO Protect Acetyl Group start->protect_CO e.g., Ethylene Glycol, p-TSA functionalize Regioselective C-H Functionalization start->functionalize Direct Functionalization (if selective) protect_OH->functionalize protect_CO->functionalize deprotect Deprotection functionalize->deprotect product Functionalized Product deprotect->product

Caption: General experimental workflow for regioselective functionalization.

logical_relationship challenge Challenge: Poor Regioselectivity cause1 Similar C-H Reactivity challenge->cause1 cause2 Interfering Functional Groups challenge->cause2 solution1 Optimize Reaction Conditions (Temp, Solvent, Reagent) cause1->solution1 solution2 Protecting Group Strategy cause2->solution2 outcome Improved Regioselectivity solution1->outcome solution2->outcome

Caption: Troubleshooting logic for poor regioselectivity.

References

Technical Support Center: Overcoming Solubility Challenges of 1-(3-Hydroxy-1-adamantyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered with 1-(3-Hydroxy-1-adamantyl)ethanone in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A1: The adamantane core of the molecule is a rigid, bulky, and highly lipophilic hydrocarbon structure.[1] This nonpolar nature results in poor interactions with polar solvents like water, leading to low aqueous solubility. While the hydroxyl and ethanone groups add some polarity, the dominant adamantane cage often dictates its overall low water solubility.

Q2: What are the primary strategies for improving the aqueous solubility of this compound?

A2: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound. The main strategies include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.[2][3]

  • pH Adjustment: Modifying the pH of the aqueous medium.

  • Complexation with Cyclodextrins: Encapsulating the molecule within a cyclodextrin.[4][5]

  • Use of Surfactants: Incorporating surfactants to form micelles that can solubilize the compound.[6][7][8]

Q3: At what point in my workflow should I consider addressing solubility?

A3: Solubility should be considered at the earliest stages of research and development. Poor solubility can impact the reliability and reproducibility of in vitro assays and hinder the development of effective formulations for in vivo studies.

Troubleshooting Guide

Issue 1: The compound precipitates out of my aqueous buffer during my experiment.

This is a common indication that the concentration of this compound has exceeded its solubility limit in your specific aqueous medium.

dot

cluster_0 Troubleshooting Workflow: Precipitation Initial Observation Compound Precipitates in Aqueous Buffer Step 1 Confirm Concentration vs. Solubility Limit Initial Observation->Step 1 Step 2 Select Solubilization Strategy Step 1->Step 2 Strategy 1 Co-Solvent Addition Step 2->Strategy 1 Strategy 2 pH Adjustment Step 2->Strategy 2 Strategy 3 Cyclodextrin Complexation Step 2->Strategy 3 Strategy 4 Surfactant Addition Step 2->Strategy 4 Outcome Achieve Stable Solution Strategy 1->Outcome Strategy 2->Outcome Strategy 3->Outcome Strategy 4->Outcome

Caption: Troubleshooting workflow for compound precipitation.

Solution 1: Employing a Co-solvent System

A co-solvent system can increase the solubility of a hydrophobic compound by reducing the overall polarity of the solvent.[2][3][9]

  • Recommended Co-solvents: Commonly used co-solvents that are generally well-tolerated in biological systems include ethanol, propylene glycol (PG), polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[10][11]

  • Experimental Protocol:

    • Prepare a concentrated stock solution of this compound in a pure, water-miscible organic solvent (e.g., 100% DMSO).

    • For your experiment, dilute the stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent is low (typically ≤1%) to avoid impacting the biological system.

    • Always perform a vehicle control experiment using the same final concentration of the co-solvent to account for any solvent effects.

Co-solventTypical Starting Concentration in Final SolutionNotes
DMSO0.1 - 1%Can have biological effects at higher concentrations.
Ethanol0.5 - 5%Can cause protein precipitation at higher concentrations.
PEG 4001 - 10%Generally considered safe and effective.
Propylene Glycol1 - 20%A common vehicle for parenteral formulations.[12]

Solution 2: pH Adjustment

For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[13][14] this compound itself is not strongly ionizable, but this strategy is critical for adamantane derivatives containing acidic or basic functional groups.

  • Experimental Protocol:

    • Determine if your derivative of this compound has an ionizable group (e.g., a carboxylic acid or an amine).

    • For acidic compounds, increasing the pH above the pKa will lead to the formation of a more soluble salt.

    • For basic compounds, decreasing the pH below the pKa will result in the formation of a more soluble salt.[14]

    • Use appropriate buffers to maintain the desired pH throughout the experiment.

pH Adjustment StrategyEffect on Solubility
For a weakly acidic drugIncreasing pH increases the concentration of the ionized form, which is more soluble.
For a weakly basic drugDecreasing pH increases the concentration of the ionized form, which is more soluble.[14]

Issue 2: Inconsistent results in biological assays.

Poor aqueous solubility can lead to the formation of aggregates, which can result in variable and difficult-to-interpret assay results.

Solution 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate hydrophobic molecules, like the adamantane portion of your compound, forming an inclusion complex that is more soluble in water.[4][5]

dot

cluster_0 Cyclodextrin Inclusion Complex Formation Drug This compound (Hydrophobic) Complex Soluble Inclusion Complex Drug->Complex + Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex +

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[9]

  • Experimental Protocol (Kneading Method):

    • Weigh out the this compound and the chosen cyclodextrin (a 1:1 or 1:2 molar ratio is a good starting point).

    • Place the powders in a mortar and add a small amount of a water/alcohol mixture to form a paste.

    • Knead the paste thoroughly for 30-45 minutes.

    • Dry the paste in an oven at 40-50°C until a constant weight is achieved.

    • The resulting powder is the inclusion complex, which should be more readily soluble in aqueous media.

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility, commonly used in pharmaceutical formulations.[15]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility, low toxicity, suitable for parenteral formulations.
Randomly methylated β-cyclodextrinDramatic improvements in solubility due to the transformation of crystalline cyclodextrins into amorphous mixtures.[16]

Solution 4: Use of Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[8] The hydrophobic core of these micelles can entrap insoluble compounds, increasing their apparent solubility.[7]

  • Recommended Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) and Polyoxyl 35 castor oil (Cremophor EL) are often preferred due to their lower potential for irritation and higher biocompatibility.[7]

  • Experimental Protocol:

    • Prepare a series of aqueous solutions of the chosen surfactant at concentrations above its CMC.

    • Add the this compound to each surfactant solution.

    • Stir or sonicate the mixture until the compound is dissolved.

    • Determine the optimal surfactant and concentration that solubilizes the compound without interfering with your experimental system.

SurfactantTypeTypical Concentration Range
Polysorbate 80 (Tween 80)Non-ionic0.01 - 1%
Polyoxyl 35 castor oil (Cremophor EL)Non-ionic0.1 - 2%
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 1% (Note: Can denature proteins)

References

preventing byproduct formation during the oxidation of adamantane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the oxidation of adamantane. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their adamantane oxidation experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the oxidation of adamantane, providing potential causes and actionable solutions.

Question: How can I minimize the formation of over-oxidized products such as diols and triols?

Answer:

Over-oxidation is a common challenge in adamantane chemistry, leading to a mixture of poly-hydroxylated or carbonylated products. To enhance selectivity for mono-oxygenated products, consider the following strategies:

  • Control Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor mono-oxidation. Monitor the reaction progress closely using techniques like GC-MS to stop the reaction once the desired product concentration is maximized.

  • Method of Oxidant Addition: A slow, drop-wise addition of the oxidizing agent can help maintain a low instantaneous concentration of the oxidant, thereby reducing the likelihood of further oxidation of the initial product. For instance, in oxidations using hydrogen peroxide, a slow introduction method has been shown to influence product distribution.[1][2]

  • Choice of Catalyst and Oxidant: The catalytic system plays a crucial role.

    • Biocatalysts: Enzymes like cytochrome P450 monooxygenases often exhibit high regioselectivity and can be tuned to favor mono-hydroxylation. Strains of Pseudomonas putida and Streptomyces griseoplanus have been used for selective oxidation to 1-adamantanol.[3]

    • Chemical Catalysts: Vanadium-substituted phosphomolybdates have been shown to efficiently catalyze the oxidation of adamantane with molecular oxygen, yielding 1-adamantanol as the major product with a total oxygenated product yield of up to 84%.[4] Ruthenium-catalyzed oxidations can also be effective, though they may produce a wider range of products.[5]

  • Substrate-to-Oxidant Ratio: Using a molar excess of adamantane relative to the oxidizing agent can help to ensure that the oxidant reacts with the starting material rather than the mono-oxidized product.

Question: My reaction is producing a mixture of 1-adamantanol and 2-adamantanol. How can I improve the selectivity for the tertiary alcohol (1-adamantanol)?

Answer:

The relative stability of the tertiary adamantyl radical and carbocation intermediates generally favors substitution at the tertiary (bridgehead) positions. However, the selectivity can be highly dependent on the reaction mechanism.

  • Radical vs. Ionic Mechanisms: Reactions proceeding through a radical mechanism often show good selectivity for the tertiary position. For instance, the use of N-hydroxyphthalimide (NHPI) in the presence of oxygen generates a phthalimide-N-oxyl (PINO) radical that abstracts a hydrogen atom, favoring the tertiary position.[6] In contrast, reactions in strong acids like concentrated H₂SO₄ can lead to the formation of adamantanyl cations, which can equilibrate and lead to the formation of 2-adamantanol and subsequently adamantanone.[7]

  • Catalyst Selection:

    • Enzymatic Catalysis: Biocatalysts, such as cytochrome P450 enzymes, are highly effective in directing oxidation to the tertiary carbon atoms due to the specific binding of the substrate in the enzyme's active site.[3]

    • Transition Metal Catalysts: Certain non-heme oxo-bridged diiron(III) complexes have demonstrated good selectivity (3°/2° ratio of up to 18) for the tertiary position.[8] Vanadium-based catalysts also predominantly yield 1-adamantanol.[4]

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Non-polar solvents are often used in radical reactions to improve selectivity.

Question: What are the best practices for setting up a selective adamantane oxidation experiment?

Answer:

A successful selective oxidation experiment requires careful planning and execution. Below is a general workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis start Define Target Product (e.g., 1-Adamantanol) select_method Select Oxidation Method (Chemical vs. Biocatalytic) start->select_method reagent_prep Prepare Reagents and Catalyst select_method->reagent_prep setup Set up Reaction Vessel (Inert atmosphere if needed) reagent_prep->setup addition Add Adamantane and Solvent setup->addition catalyst_add Introduce Catalyst addition->catalyst_add oxidant_add Slowly Add Oxidant (Control Temperature) catalyst_add->oxidant_add monitoring Monitor Reaction Progress (TLC, GC-MS) oxidant_add->monitoring quench Quench Reaction monitoring->quench extraction Extract Product quench->extraction purification Purify Product (Chromatography, Crystallization) extraction->purification analysis Characterize Product and Byproducts (NMR, MS, IR) purification->analysis end Calculate Yield and Selectivity analysis->end

Caption: Experimental workflow for selective adamantane oxidation.

Frequently Asked Questions (FAQs)

What are the common byproducts in adamantane oxidation?

The primary byproducts depend on the reaction conditions and the desired product. Common byproducts include:

  • Isomeric Alcohols and Ketones: If 1-adamantanol is the target, 2-adamantanol and adamantanone are frequent byproducts.[5][7]

  • Over-oxidized Products: These include 1,3-adamantanediol, 1,4-adamantanediol, and other polyhydroxylated adamantanes, as well as tri-, tetra-, and penta-ols under more forcing conditions.[1][2][3]

  • Halogenated Adamantanes: If halogenated reagents or catalysts are used, byproducts like 1-chloroadamantane can form.[5]

  • Carboxylic Acids: In the presence of carbon monoxide, carboxylation can occur, leading to adamantane carboxylic acids.[6]

Which analytical techniques are most suitable for identifying and quantifying byproducts?

A combination of chromatographic and spectroscopic techniques is generally recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile adamantane derivatives and identifying them based on their mass spectra and retention times.

  • High-Performance Liquid Chromatography (HPLC): Useful for less volatile or thermally labile products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the main product and any isolated byproducts.

  • Infrared (IR) Spectroscopy: Can confirm the presence of functional groups such as hydroxyl (-OH) and carbonyl (C=O).

How can I troubleshoot a low conversion of adamantane?

If you are observing low conversion of the starting material, consider the following:

  • Catalyst Activity: The catalyst may be inactive or poisoned. Ensure the catalyst is properly prepared and handled, especially if it is sensitive to air or moisture.

  • Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. However, be mindful that increasing the temperature can also lead to lower selectivity.

  • Mixing: In heterogeneous reactions, ensure efficient stirring to facilitate contact between the reactants.

  • Oxidant Stability: The oxidizing agent may be decomposing before it can react with the adamantane. Check the purity and stability of the oxidant.

  • Inhibitors: The presence of impurities in the starting materials or solvent could be inhibiting the reaction.

G cluster_id Identification cluster_analysis Analysis and Action start Problem: Undesired Byproduct Formation identify Identify Byproducts (GC-MS, NMR) start->identify over_oxidized Over-oxidized Products? (Diols, Ketones) identify->over_oxidized isomers Isomeric Products? (e.g., 2-Adamantanol) identify->isomers other Other Byproducts? identify->other solution_over solution_over over_oxidized->solution_over Yes solution_isomers solution_isomers isomers->solution_isomers Yes solution_other solution_other other->solution_other Yes

Caption: Troubleshooting logic for byproduct formation.

Quantitative Data Summary

The following tables summarize quantitative data from various adamantane oxidation methods.

Table 1: Comparison of Catalytic Systems for Adamantane Oxidation

Catalyst SystemOxidantSolventMajor Product(s)Yield/ConversionReference
Streptomyces griseoplanusAirCulture Medium1-Adamantanol32% Yield[3]
Streptomyces sp. SA8AirCulture Medium1,3-Adamantanediol69% Conversion[3]
Cu₂Cl₄·2DMGH₂O₂AcetonitrileTri-, Tetra-, Penta-ols72% Total Yield[1][2]
Vanadium-substituted PhosphomolybdatesO₂Butyronitrile1-Adamantanol84% Total Yield[4]
RuCl₃ · 3H₂OPentafluoroperoxybenzoic AcidDichloromethane1-Adamantanol66% Yield[5]
Ozone on Silica GelO₃Pentane (adsorbed)1-Adamantanol81-84% Yield[9]

Experimental Protocols

Protocol 1: Biocatalytic Oxidation using Streptomyces griseoplanus

This protocol is based on the methodology for producing 1-adamantanol using a microbial system.[3]

  • Culture Preparation: Cultivate Streptomyces griseoplanus in a suitable medium.

  • Induction: Induce the hydroxylating activity by adding an appropriate inducer, such as 1-adamantanol, to the culture medium.

  • Biotransformation: Introduce adamantane to the culture. The reaction is typically carried out for 72 hours.

  • Extraction: After the incubation period, extract the products from the culture medium using an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extract using GC-MS to identify and quantify 1-adamantanol and any byproducts.

Protocol 2: Chemical Oxidation using a Vanadium-based Catalyst

This protocol is a general representation of the oxidation of adamantane using a vanadium-substituted phosphomolybdate catalyst and molecular oxygen.[4]

  • Reaction Setup: In a reaction vessel, dissolve adamantane in butyronitrile.

  • Catalyst Addition: Add the vanadium-substituted phosphomolybdate catalyst (e.g., H₅PV₂Mo₁₀O₄₀) to the solution.

  • Oxidation: Pressurize the vessel with molecular oxygen (1 atm) and heat the reaction mixture to the desired temperature (e.g., 100-150 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC.

  • Work-up: After the reaction is complete, cool the mixture, remove the catalyst by filtration, and evaporate the solvent.

  • Purification: Purify the product mixture using column chromatography to isolate 1-adamantanol.

References

optimization of reaction parameters for 1-(3-Hydroxy-1-adamantyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1-(3-Hydroxy-1-adamantyl)ethanone. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate a smooth and efficient experimental workflow.

Experimental Protocol: Oxidation of 1-Acetyladamantane

This protocol details the synthesis of this compound via the oxidation of 1-acetyladamantane.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
1-AcetyladamantaneC₁₂H₁₈O178.27≥98%Commercially Available
Cobalt(II) acetateCo(C₂H₃O₂)₂177.02Anhydrous, ≥99%Commercially Available
Acetic AcidCH₃COOH60.05Glacial, ≥99.7%Commercially Available
OxygenO₂32.00High PurityGas Cylinder
Diethyl ether(C₂H₅)₂O74.12AnhydrousCommercially Available
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-Prepared in-house
Anhydrous Magnesium SulfateMgSO₄120.37≥97%Commercially Available

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, dissolve 1-acetyladamantane (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Add cobalt(II) acetate (0.1 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 60°C in an oil bath.

  • Oxygen Purge: Gently bubble oxygen gas through the solution via the gas inlet tube for 2 hours while maintaining the temperature at 60°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Guide

This guide addresses potential issues that may arise during the synthesis of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low or No Conversion of Starting Material 1. Inactive Catalyst: Cobalt(II) acetate may be hydrated or of poor quality.2. Insufficient Oxygen: Poor gas dispersion or low flow rate.3. Low Reaction Temperature: Temperature not maintained at 60°C.1. Use anhydrous cobalt(II) acetate and ensure it is properly stored.2. Ensure a steady and consistent flow of oxygen into the reaction mixture. Use a fritted gas dispersion tube for better gas distribution.3. Monitor the reaction temperature closely with a calibrated thermometer.
Low Yield of Product 1. Over-oxidation: Prolonged reaction time or excessive oxygen flow can lead to the formation of byproducts.2. Incomplete Extraction: Insufficient extraction of the product from the aqueous layer.3. Loss during Purification: Improper column chromatography technique.1. Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed.2. Perform at least three extractions with an adequate volume of diethyl ether.3. Carefully pack the column and choose an appropriate solvent system for good separation.
Formation of Multiple Byproducts 1. Impure Starting Material: Purity of 1-acetyladamantane is critical.2. Side Reactions: The adamantane core is susceptible to other oxidations at different positions under harsh conditions.1. Check the purity of the starting material by NMR or GC-MS before starting the reaction.2. Strictly adhere to the recommended reaction temperature and time.
Difficulty in Product Purification 1. Co-elution of Impurities: Byproducts having similar polarity to the desired product.2. Product is an oil or low-melting solid: Difficulty in handling and isolation.1. Optimize the solvent system for column chromatography. A shallow gradient may be necessary.2. If the product is an oil, ensure complete removal of the solvent. If it is a low-melting solid, consider recrystallization from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the role of cobalt(II) acetate in this reaction?

A1: Cobalt(II) acetate acts as a catalyst to facilitate the oxidation of the adamantane C-H bond. It cycles between its Co(II) and Co(III) oxidation states to activate molecular oxygen.

Q2: Can I use air instead of pure oxygen?

A2: While air contains oxygen, using pure oxygen ensures a higher concentration of the oxidizing agent, which can lead to a faster and more efficient reaction. Using air may result in lower yields and longer reaction times.

Q3: Is the reaction sensitive to moisture?

A3: While the reaction is carried out in acetic acid, which contains some water, it is good practice to use anhydrous solvents and reagents where possible to ensure reproducibility and minimize potential side reactions. The catalyst's activity can be affected by excess water.

Q4: What are the expected spectroscopic data for this compound?

A4: The expected ¹H NMR spectrum would show characteristic signals for the acetyl group (a singlet around 2.1 ppm) and the protons on the adamantane cage. The hydroxyl proton will appear as a broad singlet. The ¹³C NMR would show a carbonyl signal around 209 ppm and signals corresponding to the carbons of the adamantane skeleton, including the carbon bearing the hydroxyl group (around 68 ppm). The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (194.27 g/mol ).

Q5: What safety precautions should be taken during this experiment?

A5: This experiment should be performed in a well-ventilated fume hood. Glacial acetic acid is corrosive and should be handled with care. Oxygen is a strong oxidizing agent and should not be used near open flames or flammable solvents. Standard personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve 1-Acetyladamantane in Acetic Acid Dissolve 1-Acetyladamantane in Acetic Acid Start->Dissolve 1-Acetyladamantane in Acetic Acid Step 1 Add Cobalt(II) Acetate Add Cobalt(II) Acetate Dissolve 1-Acetyladamantane in Acetic Acid->Add Cobalt(II) Acetate Step 2 Heat to 60°C Heat to 60°C Add Cobalt(II) Acetate->Heat to 60°C Step 3 Bubble Oxygen for 2h Bubble Oxygen for 2h Heat to 60°C->Bubble Oxygen for 2h Step 4 Monitor by TLC Monitor by TLC Bubble Oxygen for 2h->Monitor by TLC Step 5 Aqueous Work-up Aqueous Work-up Monitor by TLC->Aqueous Work-up Step 6 Extraction with Diethyl Ether Extraction with Diethyl Ether Aqueous Work-up->Extraction with Diethyl Ether Step 7 Drying and Solvent Removal Drying and Solvent Removal Extraction with Diethyl Ether->Drying and Solvent Removal Step 8 Column Chromatography Column Chromatography Drying and Solvent Removal->Column Chromatography Step 9 End End Column Chromatography->End Final Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Low_Yield Low Yield? Check_Conversion Starting Material Consumed? Low_Yield->Check_Conversion Check_Catalyst Check Catalyst Activity Check_Conversion->Check_Catalyst No Over_Oxidation Check for Over-oxidation Check_Conversion->Over_Oxidation Yes Optimize_O2 Optimize O₂ Flow Check_Catalyst->Optimize_O2 Verify_Temp Verify Temperature Optimize_O2->Verify_Temp Improve_Extraction Improve Extraction Over_Oxidation->Improve_Extraction Refine_Purification Refine Purification Improve_Extraction->Refine_Purification

Caption: Troubleshooting logic for addressing low product yield.

analytical methods for detecting impurities in 1-(3-Hydroxy-1-adamantyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 1-(3-Hydroxy-1-adamantyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to detect and identify impurities in this compound?

A1: this compound is a pharmaceutical intermediate, a chemical compound that is a step in the synthesis of an active pharmaceutical ingredient (API).[] The purity of this intermediate is paramount, as any impurities can be carried through the manufacturing process and affect the efficacy and safety of the final drug product.[] Regulatory authorities like the FDA require rigorous analytical testing to identify and quantify any unwanted substances to ensure drug quality and patient safety.[2][3]

Q2: What are the common sources of impurities in the synthesis of this compound?

A2: Impurities can arise from several sources during the synthesis of adamantane-based compounds.[2][4] These include:

  • Starting Materials: Contaminants may be present in the initial raw materials used for the synthesis.[2]

  • Side Reactions: Incomplete or competing reaction pathways can generate structurally related impurities.[4]

  • Reagents and Solvents: Residual solvents or by-products from reagents can be incorporated into the final product.[4]

  • Degradation: The compound may degrade if exposed to heat, light, or other incompatible materials during synthesis, purification, or storage.[2][4]

Q3: Which analytical techniques are most commonly used for impurity profiling of this compound?

A3: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.[4] The most common methods are:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile and polar impurities.[4][5]

  • Gas Chromatography (GC): Often coupled with Mass Spectrometry (MS), GC-MS is a powerful tool for separating and identifying volatile impurities.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Invaluable for elucidating the precise structure of unknown impurities after they have been isolated.[4][7]

  • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups in the compound and its impurities.[8]

Q4: What is the primary difference between using HPLC and GC-MS for analyzing this compound?

A4: The main difference lies in the volatility of the analyte. HPLC is well-suited for non-volatile and thermally labile compounds like this compound, analyzing them directly in a liquid phase.[5] GC-MS, on the other hand, requires the compound to be volatile and thermally stable. Due to the hydroxyl (-OH) group, this compound typically requires a chemical modification step called derivatization to increase its volatility before it can be analyzed by GC-MS.[5] While HPLC is often more direct for purity checks, GC-MS provides superior identification capabilities through its mass spectral data.[5]

Analytical Technique Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Q: My chromatogram shows peak tailing. What are the possible causes and solutions?

A: Peak tailing, where a peak is asymmetrical with a trailing edge, can be caused by several factors.

  • Cause: Column overload. Injecting too much sample can lead to peak distortion.[9]

  • Solution: Reduce the injection volume or dilute the sample.[9]

  • Cause: Secondary interactions between the analyte and the column's stationary phase (e.g., interaction with residual silanol groups).

  • Solution: Adjust the mobile phase pH or consider using a more deactivated, end-capped column.[9]

  • Cause: A contaminated or worn-out guard column or analytical column.

  • Solution: Replace the guard column. If the problem persists, try washing the analytical column with a strong solvent or replace it if it's at the end of its lifespan.[10]

Q: I'm observing ghost peaks or spurious peaks in my chromatogram. How can I resolve this?

A: Ghost peaks are unexpected peaks that can appear in a chromatogram.

  • Cause: Impurities in the mobile phase or sample diluent.[11]

  • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Ensure the diluent is clean. Filtering the mobile phase can also help.[9]

  • Cause: Carryover from a previous injection.

  • Solution: Clean the injector and sample loop thoroughly. Implement a robust needle wash protocol between injections, using a strong solvent.[12]

  • Cause: Contamination in the HPLC system.

  • Solution: Flush the entire system with a strong solvent mixture (e.g., a mix of water, isopropanol, methanol, and acetonitrile) to remove contaminants.[11]

Q: The retention time of my main peak is drifting. What should I do?

A: Retention time drift can compromise the reliability of your results.

  • Cause: Poor column temperature control.[10]

  • Solution: Use a column oven to maintain a stable temperature throughout the analysis.[10][12]

  • Cause: Incorrect or inconsistently prepared mobile phase.[10]

  • Solution: Prepare fresh mobile phase, ensuring accurate measurements. If using a gradient, check that the pump's mixing function is working correctly.[10]

  • Cause: Insufficient column equilibration time between runs.

  • Solution: Increase the column equilibration time to ensure the column is fully conditioned with the initial mobile phase before the next injection.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

Q: Why is derivatization necessary for this compound in GC-MS analysis?

A: The hydroxyl (-OH) group in the molecule makes it polar and less volatile. GC analysis requires compounds to be volatile enough to be vaporized in the injector without decomposing. Derivatization, typically silylation, replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This increases the compound's volatility and thermal stability, leading to better chromatographic peak shape and sensitivity.[5]

Q: I am seeing a noisy baseline in my GC-MS chromatogram. What could be the cause?

A: A noisy baseline can interfere with the detection of low-level impurities.

  • Cause: Column bleed. The stationary phase of the GC column can degrade at high temperatures, releasing small molecules that create a rising or noisy baseline.

  • Solution: Ensure you are operating within the column's recommended temperature range. Conditioning the column according to the manufacturer's instructions can also help.

  • Cause: Contamination in the carrier gas, injector, or MS source.

  • Solution: Use high-purity carrier gas with appropriate filters. Clean the injector liner and the MS ion source regularly.

  • Cause: Leaks in the system.

  • Solution: Check for leaks at all fittings and connections, particularly around the injector and column connections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My ¹H NMR spectrum has overlapping signals, making interpretation difficult. How can I improve this?

A: The high symmetry of the adamantane cage can lead to overlapping signals, especially in the proton spectra.[7]

  • Cause: Insufficient magnetic field strength.

  • Solution: If possible, use a higher-field NMR spectrometer. Higher field strengths provide better signal dispersion.

  • Cause: Limitations of one-dimensional NMR.

  • Solution: Employ two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC. These techniques provide information about the connectivity between atoms, which can help resolve overlapping signals and confirm the structure of impurities.[8]

Q: The signals for my impurities are very weak. How can I improve sensitivity?

A: NMR is a relatively low-sensitivity technique compared to mass spectrometry.[7]

  • Solution: Increase the number of scans acquired for the experiment. The signal-to-noise ratio increases with the square root of the number of scans.

  • Solution: Use a more concentrated sample, if possible.

  • Solution: If available, use a cryoprobe, which significantly enhances sensitivity.

Data Presentation

Table 1: Comparison of Key Analytical Methods

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[13]Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[13]Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[7]
Sample Volatility Not required; suitable for non-volatile compounds.[5]Required; suitable for volatile and thermally stable compounds.[14]Not applicable; analysis is done in solution.[8]
Derivatization Generally not required.[5]Often required for polar compounds like this one to increase volatility.[5]Not required.
Sensitivity HighVery High[7]Relatively Low[7]
Information Provided Purity quantification, separation of impurities.Purity quantification, separation, and structural information (identification) of impurities.[5]Unambiguous structure elucidation and purity assessment.[7]
Key Advantages Robust and direct method for purity analysis.[5]Excellent for identifying unknown volatile impurities.[4]Provides comprehensive structural information without ambiguity.[8]
Key Limitations Limited structural identification capabilities without a mass spectrometer detector.Derivatization adds an extra step and potential for variability.[5]Low sensitivity, complex spectra for some derivatives.[7]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

This protocol is a general starting point and should be optimized and validated for specific laboratory conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL (100 µg/mL) with the mobile phase.[5]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for peak shape improvement) is typically effective.

      • Example Gradient: Start with 15% acetonitrile, hold for 4 minutes, ramp to 50% acetonitrile over 2 minutes, and hold for 4 minutes.[15]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV detector at a wavelength where the compound and potential impurities absorb (e.g., 210 nm).

    • Injection Volume: 10 µL.[16]

  • Data Analysis:

    • Calculate the purity by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

    • For accurate quantification, use a reference standard of this compound.

Protocol 2: GC-MS with Silylation for Impurity Identification

This protocol involves derivatization to make the analyte suitable for GC-MS.

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a vial.[5]

    • Add 1 mL of a suitable solvent like pyridine or acetonitrile.[5]

    • Add a silylating agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Cap the vial and heat at 60-70 °C for 30 minutes to complete the reaction.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST/Wiley).

    • The fragmentation patterns provide key information for structural elucidation.[7]

Protocol 3: NMR Spectroscopy for Structural Confirmation

This protocol outlines the basic steps for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the isolated impurity or sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.[7]

    • Ensure the sample is fully dissolved.

  • Instrument Setup and Acquisition:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[7]

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a standard one-dimensional ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structural assignment.[8]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Analyze the chemical shifts, integration values (for ¹H), and coupling patterns to determine the molecular structure.

Visualizations

Caption: General workflow for impurity analysis.

HPLC_Troubleshooting Start Chromatographic Problem Observed PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Retention Time Drift? PeakShape->RetentionTime No Sol_PeakShape Adjust Mobile Phase pH Reduce Sample Load Replace Column/Guard PeakShape->Sol_PeakShape Yes Pressure Pressure Issue? RetentionTime->Pressure No Sol_RetentionTime Use Column Oven Prepare Fresh Mobile Phase Increase Equilibration RetentionTime->Sol_RetentionTime Yes GhostPeaks Ghost / Spurious Peaks? Pressure->GhostPeaks No Sol_Pressure Check for Leaks Replace Filters/Frits Flush System Pressure->Sol_Pressure Yes Sol_GhostPeaks Use HPLC-Grade Solvents Clean Injector Flush System GhostPeaks->Sol_GhostPeaks Yes End Problem Resolved Sol_PeakShape->End Sol_RetentionTime->End Sol_Pressure->End Sol_GhostPeaks->End

Caption: Logic diagram for troubleshooting common HPLC issues.

GCMS_Workflow A 1. Weigh Sample B 2. Add Solvent (e.g., Pyridine) A->B C 3. Add Silylating Agent (e.g., BSTFA) B->C D 4. Heat Vial (e.g., 60°C for 30 min) C->D E 5. Inject into GC-MS D->E F 6. Separation in GC Column E->F G 7. Ionization & Mass Analysis (MS) F->G H 8. Data Analysis: Compare to Spectral Libraries G->H

Caption: Experimental workflow for GC-MS with derivatization.

References

Technical Support Center: Managing Stereoselectivity in Reactions Involving 1-(3-Hydroxy-1-adamantyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in managing stereoselectivity in chemical reactions involving 1-(3-Hydroxy-1-adamantyl)ethanone. The bulky and rigid adamantyl cage, combined with the directing potential of the hydroxyl group, presents unique challenges and opportunities for controlling stereochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in controlling stereoselectivity in reactions with this compound?

A1: The primary challenges stem from the steric hindrance imposed by the adamantyl group and the potential for the hydroxyl group to direct incoming reagents. The bulky adamantyl cage can hinder the approach of reagents, potentially leading to lower reactivity or unexpected stereochemical outcomes. Conversely, the hydroxyl group can act as a coordinating site for metal-based reagents, leading to chelation-controlled pathways that can enhance or reverse diastereoselectivity compared to non-coordinating conditions. Balancing these steric and electronic effects is crucial for achieving high stereoselectivity.

Q2: How can I determine the diastereomeric ratio (d.r.) of the alcohol products?

A2: The most common method for determining the diastereomeric ratio is through ¹H NMR spectroscopy of the crude reaction mixture.[1][2] The signals of the protons adjacent to the newly formed stereocenter will typically appear at different chemical shifts for each diastereomer, allowing for integration and calculation of the ratio. For complex spectra, 2D NMR techniques or conversion of the diastereomeric alcohols into derivatives (e.g., esters with a chiral acid) can help resolve overlapping signals. High-performance liquid chromatography (HPLC) on a chiral stationary phase can also be an effective method for separating and quantifying diastereomers.

Q3: What general strategies can be employed to improve the stereoselectivity of reductions of this compound?

A3: To improve stereoselectivity, consider the following approaches:

  • Chelation Control: Utilize reagents known to chelate with hydroxyl groups, such as those containing zinc, magnesium, or cerium. This can lock the conformation of the substrate and direct the nucleophilic attack from a specific face.

  • Non-Chelating Conditions: Employ bulky reducing agents or reagents with non-coordinating cations to favor stereochemical outcomes based on steric hindrance (Felkin-Anh model).

  • Enzyme-Catalyzed Reductions: Biocatalysis using ketoreductases can offer very high levels of both diastereo- and enantioselectivity.

  • Chiral Catalysts: Employing chiral catalysts, such as those used in Corey-Bakshi-Shibata (CBS) reductions, can induce high levels of enantioselectivity.[3][4]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Sodium Borohydride Reduction

Problem: The reduction of this compound with sodium borohydride (NaBH₄) in methanol results in a nearly 1:1 mixture of diastereomeric alcohols.

Possible Causes and Solutions:

CauseRecommended Solution
Lack of Facial Discrimination The small size of the hydride nucleophile and the lack of strong directing effects under these conditions can lead to poor selectivity.
Solution 1: Use of Additives for Chelation Control. Incorporate a Lewis acid that can chelate with the hydroxyl group and the carbonyl oxygen, thereby creating a more rigid transition state. For example, the use of CeCl₃·7H₂O with NaBH₄ (Luche reduction) can significantly improve diastereoselectivity by favoring hydride delivery from the less hindered face of the chelated intermediate.
Solution 2: Employ Bulky Reducing Agents. Use a sterically more demanding reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®), which will be more sensitive to the steric environment around the carbonyl group, leading to preferential attack from the less hindered face.
Solution 3: Modify the Solvent. While methanol is common, switching to a less coordinating or more viscous solvent at lower temperatures can sometimes enhance selectivity by stabilizing a preferred transition state.
Issue 2: Low or Reversed Stereoselectivity in Grignard Reactions

Problem: The addition of a Grignard reagent (e.g., methylmagnesium bromide) to this compound provides the desired tertiary alcohol with low diastereoselectivity, or the opposite diastereomer to what is predicted by simple steric models.

Possible Causes and Solutions:

CauseRecommended Solution
Chelation vs. Non-Chelation Pathways Grignard reagents can either react via a chelation-controlled pathway, where the magnesium coordinates to both the hydroxyl and carbonyl oxygens, or a non-chelation pathway that is governed by sterics (Felkin-Anh model). The balance between these two pathways can be sensitive to reaction conditions.[5][6]
Solution 1: Enhance Chelation. To favor the chelation-controlled pathway, use Grignard reagents in a less coordinating solvent like toluene or dichloromethane. The addition of salts like LiCl can sometimes break up Grignard aggregates and favor a more defined transition state.
Solution 2: Promote Non-Chelation Control. To favor a sterically controlled addition, use a more coordinating solvent like THF, which will compete for coordination sites on the magnesium, disrupting the chelate. The use of Barbier-type conditions (in situ formation of the organometallic reagent) can also sometimes favor non-chelation pathways.
Grignard Reagent Aggregation The aggregation state of the Grignard reagent can influence its effective steric bulk and reactivity, leading to inconsistent results.
Solution 1: Control Reagent Concentration. Perform the reaction at a consistent and well-defined concentration to ensure a more uniform aggregation state of the Grignard reagent.
Solution 2: Use of Additives. Additives such as 1,4-dioxane can help to break up larger Grignard aggregates into more reactive monomeric or dimeric species.

Experimental Protocols

Protocol 1: Diastereoselective Reduction with Sodium Borohydride and L-Tartaric Acid

This protocol utilizes a chiral modifying agent to induce diastereoselectivity in the reduction.

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend L-tartaric acid (1.1 equivalents) in anhydrous THF.

  • Borohydride Addition: Cool the suspension to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

  • Stirring: Stir the mixture at room temperature for 1 hour to allow for the formation of the chiral reducing agent.

  • Substrate Addition: Cool the reaction mixture to -78 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the starting material is consumed, slowly quench the reaction with 1 M HCl at 0 °C. Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

Protocol 2: Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst

This method is designed to produce an enantioenriched alcohol.

  • Catalyst Setup: To a flame-dried, two-necked flask under argon, add the (R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine) as a 1 M solution in toluene (0.1 equivalents).

  • Borane Addition: Cool the catalyst solution to -20 °C and add a 1 M solution of borane-dimethyl sulfide complex (BH₃·SMe₂) in THF (1.0 equivalent) dropwise. Stir for 10 minutes.

  • Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via syringe pump over 30 minutes, maintaining the temperature at -20 °C.

  • Reaction Progression: Stir the reaction at -20 °C and monitor by TLC.

  • Quenching and Work-up: After completion, carefully quench the reaction by the slow, dropwise addition of methanol at -20 °C. Allow the mixture to warm to room temperature and then add 1 M HCl. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Analysis: Purify the product by column chromatography and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation

Table 1: Diastereoselectivity in the Reduction of this compound

EntryReducing SystemSolventTemperature (°C)Diastereomeric Ratio (syn:anti)
1NaBH₄MeOH0~1:1
2NaBH₄ / CeCl₃·7H₂OMeOH-78>95:5
3L-Selectride®THF-78>98:2
4Al(Oi-Pr)₃ / i-PrOH (MPV)Toluene8085:15

Note: The 'syn' and 'anti' descriptors refer to the relative stereochemistry of the newly formed hydroxyl group and the pre-existing hydroxyl group on the adamantane core. Quantitative data in this table is illustrative and based on general principles of stereoselective reductions of similar substrates. Actual results may vary.

Visualizations

stereoselective_reduction cluster_non_chelation Non-Chelation Control (Felkin-Anh Model) cluster_chelation Chelation Control Bulky Reagent Bulky Reagent TS_FA Sterically Governed Transition State Bulky Reagent->TS_FA Ketone_FA This compound Ketone_FA->TS_FA Anti_Product Anti Diastereomer (Major Product) TS_FA->Anti_Product Lewis_Acid Lewis Acidic Reagent (e.g., with Ce³⁺, Mg²⁺) TS_Chelate Chelated Transition State Lewis_Acid->TS_Chelate Ketone_Chelate This compound Ketone_Chelate->TS_Chelate Syn_Product Syn Diastereomer (Major Product) TS_Chelate->Syn_Product

Caption: Control pathways for the diastereoselective reduction of this compound.

troubleshooting_workflow start Low Stereoselectivity Observed check_reaction_type Identify Reaction Type start->check_reaction_type reduction Reduction check_reaction_type->reduction Hydride grignard Grignard Addition check_reaction_type->grignard Organometallic troubleshoot_reduction Troubleshoot Reduction reduction->troubleshoot_reduction troubleshoot_grignard Troubleshoot Grignard Addition grignard->troubleshoot_grignard optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Concentration) troubleshoot_reduction->optimize_conditions troubleshoot_grignard->optimize_conditions analyze_product Re-analyze d.r. / ee optimize_conditions->analyze_product

Caption: A simplified workflow for troubleshooting poor stereoselectivity in reactions of this compound.

References

Technical Support Center: Strategies to Minimize Epimerization during Derivatization of 1-(3-Hydroxy-1-adamantyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize epimerization during the derivatization of 1-(3-Hydroxy-1-adamantyl)ethanone. The provided information is intended to assist in maintaining the stereochemical integrity of your compounds during chemical modifications.

Understanding the Challenge: Epimerization at the α-Carbon

Epimerization is the change in the configuration of one of several stereocenters in a molecule. In the case of this compound, the chiral center of concern is the α-carbon, which is adjacent to the ketone's carbonyl group. This carbon is susceptible to epimerization, particularly under acidic or basic conditions, through the formation of a planar enol or enolate intermediate. The rigid and bulky adamantyl group can influence the rate and equilibrium of this process. Minimizing epimerization is critical as different epimers can exhibit significantly different pharmacological activities and toxicological profiles.

Troubleshooting Guide

This section addresses common issues encountered during the derivatization of this compound and provides strategies to mitigate epimerization.

Issue 1: Significant Epimerization Observed After Derivatization of the Ketone Group

Possible Causes:

  • Harsh Reaction Conditions: The use of strong acids or bases, or elevated temperatures, can promote the formation of the enol or enolate intermediate, leading to epimerization.

  • Prolonged Reaction Times: Extended exposure to even mild acidic or basic conditions can increase the extent of epimerization.

  • Inappropriate Reagent Choice: Some derivatizing agents require conditions that are conducive to epimerization.

Solutions:

StrategyDescriptionKey Parameters to Control
Low-Temperature Derivatization Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) can significantly reduce the rate of enolate formation and subsequent epimerization. This favors the kinetic product over the thermodynamic one.[1][2]Temperature, reaction time
Use of Mild Reaction Conditions Employing mild acids or bases, or neutral conditions whenever possible, will minimize the catalytic effect on enolization.pH, catalyst choice
Kinetic Control with Bulky Bases For base-mediated reactions, using a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures can selectively deprotonate the less hindered side, potentially preserving the desired stereochemistry.[2][3][4][5][6][7]Base choice, temperature, addition rate
Rapid Derivatization Methods Choosing a derivatization reaction that proceeds quickly under mild conditions can minimize the time the ketone is exposed to conditions that could cause epimerization.Reagent reactivity, concentration
Issue 2: Epimerization Occurring During Derivatization of the Hydroxyl Group

Possible Causes:

  • Reaction conditions for hydroxyl group derivatization inadvertently affecting the α-keto stereocenter. For instance, the use of a base to deprotonate the alcohol could also catalyze enolization of the ketone.

  • Acid-catalyzed derivatization leading to enol formation.

Solutions:

StrategyDescriptionKey Parameters to Control
Protection of the Ketone Group Before derivatizing the hydroxyl group, protect the ketone as a ketal, which is stable under basic conditions. The ketal can be removed later under mild acidic conditions that may not cause significant epimerization.Choice of protecting group, conditions for protection and deprotection
Mild Derivatization Reagents for Alcohols Utilize reagents for alcohol derivatization that react under neutral or very mild conditions, thus avoiding the promotion of enolization at the ketone.Reagent choice, reaction pH
Use of Chiral Derivatizing Agents When derivatizing the hydroxyl group for analytical purposes (e.g., to determine enantiomeric purity), use a chiral derivatizing agent that reacts under mild conditions.[8]Reagent choice, reaction temperature

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of epimerization for this compound?

A1: The primary mechanism is through the formation of a planar enol or enolate intermediate at the α-carbon to the carbonyl group. This process is catalyzed by either acid or base. Once the planar intermediate is formed, protonation can occur from either face, leading to a mixture of epimers.

Q2: Which reaction conditions are most likely to cause epimerization?

A2:

  • High Temperatures: Increased thermal energy can overcome the activation barrier for enolate formation.

  • Strong Bases (e.g., NaOH, KOH, alkoxides): These readily abstract the α-proton.

  • Strong Acids (e.g., HCl, H₂SO₄): These catalyze the formation of the enol tautomer.

  • Prolonged reaction times, even under seemingly mild conditions.

Q3: How can I derivatize the ketone group with minimal epimerization?

A3: Consider the following methods:

  • Oxime Formation under Mild Conditions: React the ketone with hydroxylamine or its salts under neutral or slightly acidic conditions at low temperatures.

  • Hydrazone Formation at Low Temperature: Use hydrazine derivatives at low temperatures to form hydrazones. The reaction is often rapid, minimizing exposure time.

  • Ketal Formation with Mild Acid Catalysis: Protect the ketone as a ketal using a diol and a mild acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid) at low temperature, with careful monitoring to avoid prolonged reaction times.[9][10][11]

Q4: How can I derivatize the hydroxyl group without causing epimerization at the ketone?

A4: The safest approach is to first protect the ketone group as a ketal. Once the ketone is protected, you can proceed with the derivatization of the hydroxyl group under a wider range of conditions. Subsequently, the ketal can be carefully deprotected.

Q5: How can I quantify the extent of epimerization?

A5:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying enantiomers and diastereomers. You can either use a chiral stationary phase or derivatize your compound with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column.[12][13][14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: After derivatizing with a chiral agent, the resulting diastereomers will often have distinct signals in the ¹H or ¹³C NMR spectrum, allowing for quantification of the diastereomeric ratio by integrating the respective peaks.[17][18][19][20]

Experimental Protocols

Protocol 1: Low-Temperature Oxime Formation (to minimize epimerization of the ketone)
  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.1 equivalents) and a mild base such as sodium acetate (1.2 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete (typically within a few hours), quench the reaction by adding cold water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the product for epimeric purity using chiral HPLC or NMR after derivatization of the hydroxyl group with a chiral agent.

Protocol 2: Ketal Protection of the Ketone Group
  • Dissolve this compound (1 equivalent) and ethylene glycol (1.5 equivalents) in an anhydrous, non-polar solvent (e.g., toluene or dichloromethane).

  • Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (0.05 equivalents).

  • Heat the mixture to a moderate temperature (e.g., 40-50 °C) and monitor the reaction by TLC. A Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting ketal-protected compound can then be used for the derivatization of the hydroxyl group.

Visualizations

Diagram 1: Epimerization Pathway of this compound

epimerization_pathway Start_Ketone This compound (R or S at α-carbon) Enol_Enolate Planar Enol/Enolate Intermediate Start_Ketone->Enol_Enolate Deprotonation/ Protonation Enol_Enolate->Start_Ketone Reprotonation Epimer_Ketone Epimerized Ketone (S or R at α-carbon) Enol_Enolate->Epimer_Ketone Reprotonation Acid_Base Acid or Base Catalysis

Caption: Epimerization mechanism via a planar intermediate.

Diagram 2: General Workflow to Minimize Epimerization

workflow cluster_ketone Derivatize Ketone cluster_hydroxyl Derivatize Hydroxyl Low_Temp Low Temperature (-78°C to 0°C) Analysis Quantify Epimerization (Chiral HPLC, NMR) Low_Temp->Analysis Mild_Cond Mild Conditions (Neutral or slightly acidic/basic) Mild_Cond->Analysis Bulky_Base Kinetic Control (e.g., LDA at low temp) Bulky_Base->Analysis Protect_Ketone Protect Ketone (e.g., as a Ketal) Mild_Reagent Mild Derivatizing Agent Protect_Ketone->Mild_Reagent Mild_Reagent->Analysis Start This compound Start->Low_Temp Start->Mild_Cond Start->Bulky_Base Start->Protect_Ketone

Caption: Strategies for minimizing epimerization.

References

Validation & Comparative

Comparative Analysis of Synthetic Routes to 1-(3-Hydroxy-1-adamantyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthesis Pathways

This guide provides a comprehensive comparative analysis of various synthetic routes for 1-(3-hydroxy-1-adamantyl)ethanone, a valuable intermediate in pharmaceutical research. The routes are evaluated based on yield, reaction conditions, starting materials, and potential for scalability. Detailed experimental protocols and quantitative data are presented to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary

Three primary synthetic strategies for this compound are discussed, starting from readily available adamantane derivatives: 1-acetyladamantane, adamantane, and 1-adamantanol. The most direct approach involves the selective hydroxylation of 1-acetyladamantane. Alternative multi-step routes commencing from adamantane or 1-adamantanol offer flexibility but may involve more complex procedures and potentially lower overall yields.

Quantitative Data Summary

RouteStarting MaterialKey StepsReported YieldReagents & CatalystsTemperatureReaction Time
1 1-AcetyladamantaneCobalt-catalyzed oxidation47%[1]O₂, Cobalt(II) acetate, Acetic acid60°C2 hours
2 Adamantane1. Friedel-Crafts Acylation2. Cobalt-catalyzed oxidation~22% (overall)1. Acetyl chloride, AlCl₃2. O₂, Cobalt(II) acetate, Acetic acid1. 0°C to RT2. 60°C1. 3-6 hours2. 2 hours
3 1-Adamantanol1. Acylation to 1-acetoxyadamantane2. Rearrangement/HydroxylationYield not specified1. Acetic anhydride, H₂SO₄2. Further steps required1. Ambient1. ~15 hours
4 1-AcetyladamantaneDioxirane-mediated hydroxylationHigh (qualitative)Methyl(trifluoromethyl)dioxirane-22 to 0°CShort

Detailed Synthesis Routes and Experimental Protocols

Route 1: Direct Oxidation of 1-Acetyladamantane

This route offers a straightforward, one-step synthesis from a commercially available starting material. The key transformation is the selective hydroxylation at the tertiary C-H bond of the adamantane cage.

Experimental Protocol: Cobalt-Catalyzed Oxidation

A mixture of 1-acetyladamantane, cobalt(II) acetate (as a catalyst), and acetic acid as the solvent is stirred at 60°C under an oxygen atmosphere (1 atm) for 2 hours.[1]

  • Purification: The reaction mixture is typically subjected to an aqueous work-up to remove the acetic acid and the cobalt catalyst. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Diagram of Synthesis Route 1

G start 1-Acetyladamantane product This compound start->product Oxidation reagents O₂, Cobalt(II) acetate Acetic acid, 60°C, 2h G start Adamantane intermediate 1-Acetyladamantane start->intermediate Friedel-Crafts Acylation reagents1 Acetyl chloride, AlCl₃ DCM, 0°C to RT product This compound intermediate->product Oxidation reagents2 O₂, Cobalt(II) acetate Acetic acid, 60°C, 2h G start 1-Adamantanol intermediate1 1-Acetoxyadamantane start->intermediate1 Acetylation reagents1 Acetic anhydride, H₂SO₄ n-heptane, RT intermediate2 Further Intermediates intermediate1->intermediate2 Further steps product This compound intermediate2->product G start 1-Acetyladamantane product This compound start->product Hydroxylation reagents Methyl(trifluoromethyl)dioxirane -22 to 0°C

References

Unambiguous Structure Verification: A Comparative Guide to X-ray Crystallography for 1-(3-Hydroxy-1-adamantyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of single-crystal X-ray crystallography as the gold standard for the structural validation of 1-(3-Hydroxy-1-adamantyl)ethanone, alongside alternative analytical techniques.

This compound, a key intermediate in the synthesis of various bioactive molecules, possesses a rigid adamantane cage, making its precise structural characterization essential for understanding its reactivity and potential pharmacological applications. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide valuable structural insights, only X-ray crystallography offers direct, unambiguous evidence of the atomic arrangement in the solid state.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The choice of analytical technique for structural validation depends on the specific requirements of the study. While NMR and MS are indispensable for routine characterization and reaction monitoring, X-ray crystallography provides the ultimate proof of structure.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.Unambiguous structure determination, absolute stereochemistry.Requires a suitable single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, relative stereochemistry.Non-destructive, provides information in solution, versatile experimental techniques.Indirect structural information, can be ambiguous for complex molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns.High sensitivity, small sample requirement.Provides limited information on connectivity and stereochemistry.

X-ray Crystallographic Data for this compound

The crystal structure of this compound (also known as 1-acetyl-3-adamantanol) has been determined by X-ray diffraction.[1] The key crystallographic and structural parameters are summarized below, providing a benchmark for the molecule's solid-state conformation.

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 6.634(1) Å, b = 11.235(2) Å, c = 13.578(3) Å
Volume 1012.3(3) ų
Z 4
Density (calculated) 1.275 Mg/m³
Selected Bond Lengths
O(1)-C(11)1.218(4) Å
O(2)-C(3)1.432(4) Å
C(1)-C(2)1.538(5) Å
C(1)-C(10)1.541(5) Å
C(1)-C(11)1.523(5) Å
Selected Bond Angles
C(2)-C(1)-C(10)109.1(3)°
C(2)-C(1)-C(11)109.4(3)°
O(1)-C(11)-C(1)120.9(3)°

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for evaluating the reliability of the structural data.

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a suitable solvent, such as a mixture of ethyl acetate and hexane.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined by least-squares minimization to obtain the final atomic coordinates and anisotropic displacement parameters.

NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer.

  • Spectral Analysis: The chemical shifts, coupling constants, and correlations in the 2D spectra are analyzed to determine the connectivity and relative stereochemistry of the molecule.

Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

  • Data Interpretation: The molecular ion peak confirms the molecular weight, and the fragmentation pattern can provide clues about the structure.

Visualization of Workflows

To better illustrate the processes involved in structural validation, the following diagrams outline the experimental and logical workflows.

G cluster_0 X-ray Crystallography Workflow Compound Synthesis Compound Synthesis Crystal Growth Crystal Growth Compound Synthesis->Crystal Growth Purified Compound Crystal Selection Crystal Selection Crystal Growth->Crystal Selection Single Crystals Data Collection Data Collection Crystal Selection->Data Collection Suitable Crystal Structure Solution Structure Solution Data Collection->Structure Solution Diffraction Data Structure Refinement Structure Refinement Structure Solution->Structure Refinement Initial Model Final Structure Final Structure Structure Refinement->Final Structure Refined Model

X-ray Crystallography Experimental Workflow

G cluster_1 Structural Validation Logic cluster_2 X-ray Crystallography cluster_3 Spectroscopic Methods Hypothesized Structure Hypothesized Structure Crystal Data Crystal Data Hypothesized Structure->Crystal Data NMR Data NMR Data Hypothesized Structure->NMR Data MS Data MS Data Hypothesized Structure->MS Data Unambiguous 3D Structure Unambiguous 3D Structure Crystal Data->Unambiguous 3D Structure Validated Structure Validated Structure Unambiguous 3D Structure->Validated Structure Connectivity & Relative Stereochemistry Connectivity & Relative Stereochemistry NMR Data->Connectivity & Relative Stereochemistry Inferred Structure Inferred Structure Connectivity & Relative Stereochemistry->Inferred Structure Molecular Weight & Formula Molecular Weight & Formula MS Data->Molecular Weight & Formula Molecular Weight & Formula->Inferred Structure Inferred Structure->Validated Structure Corroboration

Logical Comparison of Structural Validation Methods

References

spectroscopic comparison of 1-(3-Hydroxy-1-adamantyl)ethanone with its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 1-(3-Hydroxy-1-adamantyl)ethanone and Its Derivatives for Researchers and Drug Development Professionals.

Adamantane and its derivatives are of significant interest in medicinal chemistry due to their unique cage-like structure, which imparts properties such as high lipophilicity and metabolic stability.[4] These compounds have found applications as antiviral, antidiabetic, and anti-inflammatory agents.[1] A thorough understanding of their spectroscopic characteristics is crucial for their synthesis, identification, and the development of new therapeutic agents.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for this compound and its derivatives based on the analysis of related adamantane compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Comparative)
CompoundAdamantane Cage Protons (δ, ppm)-CH₃ (acetyl) (δ, ppm)Other Protons (δ, ppm)Solvent
This compound1.50 - 2.20 (m)~2.10 (s)-OH (broad s)CDCl₃
1-(3-Methoxy-1-adamantyl)ethanone1.50 - 2.20 (m)~2.10 (s)-OCH₃ ~3.30 (s)CDCl₃
1-(3-Acetoxy-1-adamantyl)ethanone1.50 - 2.20 (m)~2.10 (s)-OCOCH₃ ~2.00 (s)CDCl₃

Note: The chemical shifts for the adamantane cage protons typically appear as a complex multiplet. The exact chemical shifts and multiplicities can vary depending on the substitution pattern.[1][3]

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Comparative)
CompoundAdamantane Cage Carbons (δ, ppm)C=O (δ, ppm)-CH₃ (acetyl) (δ, ppm)Other Carbons (δ, ppm)Solvent
This compound28 - 50~210~25C-OH ~68CDCl₃
1-(3-Methoxy-1-adamantyl)ethanone28 - 50~210~25C-O ~78, -OCH₃ ~50CDCl₃
1-(3-Acetoxy-1-adamantyl)ethanone28 - 50~210~25C-O ~82, -OCOCH₃ ~170, -OCOCH₃ ~22CDCl₃

Note: The chemical shifts of the adamantane cage carbons are sensitive to the substituents.[2]

Table 3: IR Spectroscopic Data (Predicted and Comparative)
CompoundKey Absorption Bands (cm⁻¹)
This compound~3400 (O-H stretch, broad), ~2900 (C-H stretch, adamantane), ~1700 (C=O stretch)
1-(3-Methoxy-1-adamantyl)ethanone~2900 (C-H stretch, adamantane and -OCH₃), ~1700 (C=O stretch), ~1100 (C-O stretch)
1-(3-Acetoxy-1-adamantyl)ethanone~2900 (C-H stretch, adamantane), ~1735 (C=O stretch, ester), ~1700 (C=O stretch, ketone), ~1240 (C-O stretch, ester)

Note: The carbonyl (C=O) stretching frequency can be influenced by the electronic effects of the substituents on the adamantane cage.

Table 4: Mass Spectrometry Data (Predicted)
CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Key Fragments (m/z)
This compoundC₁₂H₁₈O₂194.27194 [M]⁺, 179 [M-CH₃]⁺, 151 [M-COCH₃]⁺, 135 [adamantyl-OH]⁺
1-(3-Methoxy-1-adamantyl)ethanoneC₁₃H₂₀O₂208.30208 [M]⁺, 193 [M-CH₃]⁺, 165 [M-COCH₃]⁺, 149 [adamantyl-OCH₃]⁺
1-(3-Acetoxy-1-adamantyl)ethanoneC₁₄H₂₀O₃236.31236 [M]⁺, 221 [M-CH₃]⁺, 193 [M-COCH₃]⁺, 177, 135

Note: The fragmentation pattern in mass spectrometry is highly dependent on the ionization method and energy.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of adamantane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified adamantane derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. The spectral width should be set to encompass all expected proton signals (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A wider spectral width (e.g., 0-220 ppm) is necessary to cover the range of carbon chemical shifts.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Sample Spectrum: Acquire the spectrum of the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Ionization: Introduce the sample into the ion source to generate charged molecules or fragments.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

The following diagrams illustrate the structural relationships, a typical experimental workflow, and a conceptual biological pathway for adamantane derivatives.

structural_relationships parent This compound methoxy 1-(3-Methoxy-1-adamantyl)ethanone parent->methoxy Methylation acetoxy 1-(3-Acetoxy-1-adamantyl)ethanone parent->acetoxy Acetylation

Caption: Structural relationships between the parent compound and its derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis synthesis Synthesis of Adamantane Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir IR purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis elucidation Structural Elucidation data_analysis->elucidation

Caption: General experimental workflow for spectroscopic analysis.

signaling_pathway drug Adamantane Derivative membrane Cell Membrane drug->membrane Lipophilic interaction receptor Biological Target (e.g., Ion Channel, Enzyme) membrane->receptor Binding effect Biological Effect (e.g., Inhibition, Modulation) receptor->effect

Caption: Conceptual biological pathway for adamantane derivatives.[4]

References

The Impact of 3-Hydroxy Group Substitution on the Biological Activity of Adamantane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of adamantane derivatives with and without a 3-hydroxy group. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to elucidate the structure-activity relationships of these versatile compounds.

Adamantane, a rigid, tricyclic hydrocarbon, serves as a valuable scaffold in medicinal chemistry, lending its lipophilic properties to a variety of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antiviral, neuroprotective, and antimicrobial effects. A key structural modification in the development of adamantane-based drugs is the introduction of a hydroxyl group, particularly at the 3-position. This guide examines the influence of this substitution on the bioactivity of adamantane derivatives, focusing on their roles as antiviral agents, N-methyl-D-aspartate (NMDA) receptor antagonists, and antimicrobial compounds.

Comparative Analysis of Biological Activities

The presence or absence of a 3-hydroxy group on the adamantane cage can significantly modulate the pharmacological properties of the derivative. This section provides a comparative summary of the biological activities of selected adamantane derivatives, highlighting the impact of this functional group.

Antiviral Activity

Adamantane derivatives, most notably amantadine and rimantadine, have historically been used as antiviral drugs against influenza A virus. Their mechanism of action involves the inhibition of the M2 proton channel, a crucial component in the viral replication cycle. The introduction of a hydroxyl group can alter the binding affinity and efficacy of these compounds.

Table 1: Comparative Antiviral Activity of Adamantane Derivatives Against Influenza A Virus

CompoundDerivative TypeVirus StrainAssayEndpointValue (µM)Reference
Rimantadine Without 3-hydroxy groupInfluenza A (H3N2)Plaque Reduction AssayIC50Data not available[1]
3-Hydroxyrimantadine With 3-hydroxy groupInfluenza A (H3N2)Plaque Reduction AssayIC50Modest Inhibitory Activity[1]
Rimantadine Without 3-hydroxy groupInfluenza A (H1N1)Plaque Reduction AssayIC50Data not available[1]
3-Hydroxyrimantadine With 3-hydroxy groupInfluenza A (H1N1)Plaque Reduction AssayIC50Modest Inhibitory Activity[1]

Note: While the referenced study indicates that 3-hydroxyrimantadine has "modest inhibitory activity" compared to rimantadine, specific IC50 values for a direct comparison were not provided in the abstract.

NMDA Receptor Antagonism

Memantine, an aminoadamantane derivative, is an uncompetitive antagonist of the NMDA receptor and is used in the treatment of Alzheimer's disease. Its interaction with the receptor channel helps to modulate glutamatergic neurotransmission. The hydroxylation of memantine is a key metabolic pathway, and understanding the activity of its hydroxylated metabolites is crucial for a complete pharmacological profile.

Table 2: Comparative NMDA Receptor Binding Affinity of Adamantane Derivatives

CompoundDerivative TypeReceptorRadioligandAssayEndpointValue (µM)Reference
Memantine Without 3-hydroxy groupNMDA Receptor[3H]MK-801Radioligand Binding AssayKi~1.0[2]
3-Hydroxymemantine With 3-hydroxy groupNMDA Receptor[3H]MK-801Radioligand Binding AssayKiData not available
Amantadine Without 3-hydroxy groupNMDA Receptor[3H]MK-801Radioligand Binding AssayKiSignificantly lower affinity than memantine[3]

Note: While it is known that memantine is metabolized to hydroxylated forms, specific binding affinity data (Ki or IC50) for 3-hydroxymemantine from publicly available literature for a direct comparison is currently limited. It is, however, established that the polar metabolites of memantine, including the 6-hydroxy derivative, possess minimal NMDA receptor antagonistic activity.[4]

Antimicrobial Activity

The lipophilic nature of the adamantane scaffold makes it an attractive component for the development of antimicrobial agents, as it can facilitate interaction with and penetration of microbial cell membranes. The introduction of a hydroxyl group can influence the compound's polarity and, consequently, its antimicrobial spectrum and potency.

Table 3: Comparative Antimicrobial Activity of Adamantane Derivatives

CompoundDerivative TypeMicroorganismAssayEndpointValue (µg/mL)Reference
1-Adamantanol/2-Adamantanol Ester Imides With hydroxy groupStaphylococcus aureusBroth MicrodilutionMIC> 6[5]
Various Adamantane Hydrazide-Hydrazones Without hydroxy groupStaphylococcus aureusBroth MicrodilutionMIC62.5 - 1000[6]
3-Aminotricyclo[3.3.1.1^3,7]decan-1-ol Derivatives With hydroxy groupGram-positive bacteriaNot specifiedMICData not available in abstract[6]

Note: Direct comparative data for an identical pair of adamantane derivatives with and without a 3-hydroxy group against the same panel of microorganisms is limited in the currently available literature.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. This section outlines the key experimental protocols used to assess the biological activities of adamantane derivatives.

Antiviral Plaque Reduction Assay

This assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaque formation in a cell culture.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in appropriate media until a confluent monolayer is formed in 6-well plates.

  • Virus Infection: The cell monolayers are washed and then infected with a specific strain of influenza A virus at a known multiplicity of infection (MOI).

  • Compound Treatment: Following a brief incubation period to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the adamantane derivative being tested. A control group with no compound is also included.

  • Plaque Formation: The plates are incubated for a period sufficient for viral plaques to develop.

  • Visualization and Quantification: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted, and the concentration of the compound that inhibits plaque formation by 50% (IC50) is calculated.

NMDA Receptor Radioligand Binding Assay

This assay measures the affinity of a compound for the NMDA receptor by assessing its ability to displace a radiolabeled ligand that specifically binds to the receptor.

  • Membrane Preparation: Synaptic membranes are prepared from a specific brain region (e.g., cortex or hippocampus) of a suitable animal model.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) in the presence of varying concentrations of the test compound (e.g., memantine or its derivatives).

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Antimicrobial Broth Microdilution Assay (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

  • Preparation of Microtiter Plates: A serial two-fold dilution of the adamantane derivative is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A growth control well (no compound) and a sterility control well (no inoculum) are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Key Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

antiviral_mechanism cluster_virus Influenza A Virus cluster_cell Host Cell Virus Virus Endosome Endosome Virus->Endosome Endocytosis M2_Proton_Channel M2 Proton Channel Uncoating Viral Uncoating M2_Proton_Channel->Uncoating Proton Influx Viral_RNA Viral RNA Replication Viral Replication Viral_RNA->Replication Endosome->M2_Proton_Channel Acidification Uncoating->Viral_RNA Releases Adamantane_Derivative Adamantane Derivative (e.g., Amantadine) Adamantane_Derivative->M2_Proton_Channel Blocks nmda_receptor_antagonism cluster_synapse Glutamatergic Synapse Presynaptic_Neuron Presynaptic Neuron Glutamate Glutamate Presynaptic_Neuron->Glutamate Releases Postsynaptic_Neuron Postsynaptic Neuron NMDA_Receptor NMDA Receptor Calcium_Influx Ca²⁺ Influx NMDA_Receptor->Calcium_Influx Opens Channel Glutamate->NMDA_Receptor Binds Memantine Memantine (Adamantane Derivative) Memantine->NMDA_Receptor Blocks Channel Excitotoxicity Excitotoxicity Calcium_Influx->Excitotoxicity Excessive Influx Leads to mic_workflow Start Start Prepare_Compound_Dilutions Prepare Serial Dilutions of Adamantane Derivative Start->Prepare_Compound_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Compound_Dilutions->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate Plates Inoculate_Plates->Incubate Read_Results Observe for Visible Growth Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

References

comparing the efficacy of 11β-HSD1 inhibitors derived from 1-(3-Hydroxy-1-adamantyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of various 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors derived from a 1-(3-Hydroxy-1-adamantyl)ethanone scaffold. The data presented is compiled from preclinical studies to facilitate the evaluation of structure-activity relationships (SAR) and guide further drug development efforts.

Introduction to 11β-HSD1 Inhibition

11β-HSD1 is a crucial enzyme in the prereceptor metabolism of glucocorticoids, catalyzing the conversion of inactive cortisone to active cortisol.[1] Elevated levels of cortisol in tissues such as the liver and adipose tissue are implicated in the pathogenesis of metabolic syndrome, including obesity and type 2 diabetes.[2] Selective inhibition of 11β-HSD1 is therefore a promising therapeutic strategy for these conditions.[2] The adamantyl ethanone core has been identified as a valuable pharmacophore for potent and selective 11β-HSD1 inhibitors.[1][3]

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro potency of different classes of 11β-HSD1 inhibitors derived from the adamantyl ethanone scaffold. The inhibitory activity is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Adamantyl Ethanone Pyridyl Derivatives

This series of compounds explores the impact of pyridyl ring substitutions and the nature of the linker (ether, sulfide, sulfoxide, and sulfone) on inhibitory activity.

Table 1: Cellular 11β-HSD1 Inhibition by Adamantyl Ethanone Pyridyl Derivatives [4]

CompoundLinkerSubstitutionIC50 (nM)
12Ether3-pyridyl27
13Sulfide2-pyridyl~60
15Sulfide4-pyridyl~60
16Sulfoxide2-pyridyl33
17Sulfoxide6-methyl-2-pyridyl24
18Sulfoxide4-pyridyl15
19Sulfone2-pyridyl>200
20Sulfone6-methyl-2-pyridyl>200
21Sulfone4-pyridyl>200

Data presented as mean values from three measurements with a variance of less than 20%.[4]

Adamantyl Heterocyclic Ketones

This class of inhibitors features a five-membered aromatic heterocycle attached to the adamantyl ethanone motif via different linkers.

Table 2: Cellular 11β-HSD1 Inhibition by Adamantyl Heterocyclic Ketones [3]

CompoundLinkerHeterocycleIC50 (nM)
14SulfoxideMethyl 2-thiophenyl<50
15SulfoxideMethyl 2-furanyl<50
17SulfoneMethyl 2-thiophenyl<50
28Sulfoxide5-methyl-1,3,4-thiadiazole19
30Sulfoxide4H-1,2,4-triazolePotent
31Sulfoxide5-methyl-1,3,4-oxadiazolePotent
32Sulfoxide4H-1,2,4-triazole27
33Sulfoxide5-methyl-1,3,4-thiadiazole26
46Thioether1,3,4-thiadiazole306

IC50 values are reported as the mean of three measurements with a variance of less than 20%.[3]

Experimental Protocols

11β-HSD1 Inhibition Cellular Assay

The following protocol outlines a common method for assessing the inhibitory activity of compounds against 11β-HSD1 in a cellular context.

1. Cell Culture and Transfection:

  • Human embryonic kidney (HEK293) cells, which lack endogenous 11β-HSD1 activity, are a suitable host for this assay.[3]

  • Cells are stably transfected with a plasmid expressing the human HSD11B1 gene, which encodes for 11β-HSD1.[3]

2. Assay Procedure:

  • Transfected HEK293 cells are seeded in 96-well microplates.[3]

  • The cells are incubated in the presence of a tritiated substrate, such as [1,2-3H]cortisone.[5][6]

  • Test compounds are added to the wells at various concentrations.[7] The assay plates should include internal high (no inhibitor) and low (a known potent inhibitor) controls to calculate the percentage of inhibition.[3]

  • The reaction is incubated at 37°C for a defined period, for example, 30 minutes.[5][7]

3. Detection and Data Analysis:

  • The enzymatic reaction is stopped, often by the addition of a potent non-selective inhibitor like glycyrrhetinic acid.[7]

  • The amount of tritiated product (cortisol) is measured using a scintillation proximity assay (SPA).[3]

  • The percentage of inhibition for each compound concentration is calculated relative to the high and low controls.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Processes

11β-HSD1 Signaling Pathway

The following diagram illustrates the central role of 11β-HSD1 in glucocorticoid activation and its downstream effects, which are the targets of the inhibitors discussed.

G cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Cortisone Cortisone 11b-HSD1 11b-HSD1 Cortisone->11b-HSD1 Substrate Cortisol Cortisol 11b-HSD1->Cortisol Product NADP+ NADP+ 11b-HSD1->NADP+ Cortisol_cyto Cortisol Cortisol->Cortisol_cyto Translocation H6PDH H6PDH NADPH NADPH H6PDH->NADPH Generates NADPH->11b-HSD1 Cofactor GR Glucocorticoid Receptor (GR) GR_complex Activated GR Complex GR->GR_complex Translocation Cortisol_cyto->GR Binds GRE Glucocorticoid Response Element GR_complex->GRE Binds to Gene_Transcription Target Gene Transcription GRE->Gene_Transcription Regulates Inhibitor 11β-HSD1 Inhibitor Inhibitor->11b-HSD1 Inhibits

Caption: 11β-HSD1 signaling pathway and point of inhibition.

Experimental Workflow for Inhibitor Screening

The diagram below outlines a typical workflow for the screening and evaluation of novel 11β-HSD1 inhibitors.

G A Compound Synthesis (Adamantyl Ethanone Derivatives) B Primary Screening: 11β-HSD1 Inhibition Assay (e.g., HEK293 cell-based) A->B C Determine IC50 Values B->C D Selectivity Assays (e.g., 11β-HSD2, 17β-HSD1) C->D E Lead Compound Identification (Potent & Selective) D->E F Secondary Assays E->F I In Vivo Efficacy Studies (e.g., Mouse models of metabolic disease) E->I G Metabolic Stability (Human Liver Microsomes) F->G H CYP450 Inhibition Assays F->H G->I H->I J Candidate for Preclinical Development I->J

Caption: High-level workflow for 11β-HSD1 inhibitor discovery.

This guide provides a foundational comparison of this compound-derived 11β-HSD1 inhibitors. The presented data and protocols are intended to support researchers in the design and evaluation of novel therapeutic agents for metabolic diseases.

References

A Head-to-Head Comparison of DPP-IV Inhibitors with Adamantane Scaffolds: Vildagliptin vs. Saxagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dipeptidyl peptidase-IV (DPP-IV) inhibitors have emerged as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus. Their mechanism of action involves prolonging the activity of incretin hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. Within this class, a subset of inhibitors is characterized by the presence of a rigid and lipophilic adamantane scaffold. This guide provides a detailed head-to-head comparison of two prominent DPP-IV inhibitors featuring this structural motif: Vildagliptin and Saxagliptin. The following sections present a comprehensive analysis of their performance based on experimental data, including their inhibitory potency, selectivity, pharmacokinetic profiles, and clinical efficacy.

In Vitro Potency and Selectivity

The in vitro inhibitory activity against DPP-IV and the selectivity over related proteases, such as DPP-8 and DPP-9, are critical parameters for the development of safe and effective DPP-IV inhibitors. Non-selective inhibition of DPP-8 and DPP-9 has been associated with potential adverse effects.

InhibitorDPP-IV IC50 (nM)Selectivity vs. DPP-8 (fold)Selectivity vs. DPP-9 (fold)
Vildagliptin 34~400~20
Saxagliptin 1.3~400~75

Table 1: In vitro potency and selectivity of Vildagliptin and Saxagliptin against human DPP-IV, DPP-8, and DPP-9. Data compiled from publicly available studies.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion, which in turn influence its dosing regimen and potential for drug-drug interactions.

ParameterVildagliptinSaxagliptin
Bioavailability ~85%~67%
Half-life (t½) ~2-3 hours~2.5 hours (parent), ~3.1 hours (active metabolite)
Metabolism Primarily hydrolysis to an inactive metaboliteHepatic (CYP3A4/5) to an active metabolite (5-hydroxy saxagliptin)
Excretion Primarily renal (as metabolite and unchanged drug)Renal and hepatic

Table 2: Comparative pharmacokinetic parameters of Vildagliptin and Saxagliptin.

Clinical Efficacy: Head-to-Head Trials

Several clinical trials have directly compared the efficacy and safety of Vildagliptin and Saxagliptin in patients with type 2 diabetes. The primary endpoints in these studies typically include the change in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG) from baseline.

Study OutcomeVildagliptin (50 mg twice daily)Saxagliptin (5 mg once daily)Key Findings
Δ HbA1c (%) -1.3-1.2No significant difference between the two groups.[1]
Δ FBG (mmol/L) -2.4-1.8Vildagliptin showed a statistically significant greater reduction in FBG compared to Saxagliptin.[1]
Δ PPG (mmol/L) -3.7-3.4No significant difference between the two groups.[1]
Glucose Fluctuations (MAGE) Significantly greater reductionLess reduction compared to VildagliptinVildagliptin was more effective in reducing daily acute glucose fluctuations.

Table 3: Summary of efficacy data from a head-to-head clinical trial comparing Vildagliptin and Saxagliptin as add-on therapy.[1] MAGE: Mean Amplitude of Glycemic Excursions.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

DPP_IV_Inhibition_Pathway cluster_0 Gut cluster_1 Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Insulin Secretion (β-cells) Insulin Secretion (β-cells) Incretin Hormones (GLP-1, GIP)->Insulin Secretion (β-cells) Stimulates Glucagon Secretion (α-cells) Glucagon Secretion (α-cells) Incretin Hormones (GLP-1, GIP)->Glucagon Secretion (α-cells) Inhibits DPP-IV Enzyme DPP-IV Enzyme Incretin Hormones (GLP-1, GIP)->DPP-IV Enzyme Degradation Glucose Uptake Glucose Uptake Insulin Secretion (β-cells)->Glucose Uptake Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion (α-cells)->Hepatic Glucose Production Inactive Incretins Inactive Incretins DPP-IV Enzyme->Inactive Incretins DPP-IV Inhibitor (Adamantane Scaffold) DPP-IV Inhibitor (Adamantane Scaffold) DPP-IV Inhibitor (Adamantane Scaffold)->DPP-IV Enzyme Inhibition

Figure 1: Signaling pathway of DPP-IV inhibition.

DPP_IV_Inhibitor_Comparison_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo / Preclinical cluster_2 Clinical Trials DPP-IV Inhibition Assay DPP-IV Inhibition Assay IC50 Determination IC50 Determination DPP-IV Inhibition Assay->IC50 Determination Selectivity Profiling (DPP-8, DPP-9) Selectivity Profiling (DPP-8, DPP-9) Selectivity Profiling (DPP-8, DPP-9)->IC50 Determination Pharmacokinetic Studies (Rodents, Non-rodents) Pharmacokinetic Studies (Rodents, Non-rodents) IC50 Determination->Pharmacokinetic Studies (Rodents, Non-rodents) Efficacy Studies (Animal Models of T2DM) Efficacy Studies (Animal Models of T2DM) Oral Glucose Tolerance Test (OGTT) Oral Glucose Tolerance Test (OGTT) Efficacy Studies (Animal Models of T2DM)->Oral Glucose Tolerance Test (OGTT) Phase I (Safety, PK/PD in Humans) Phase I (Safety, PK/PD in Humans) Oral Glucose Tolerance Test (OGTT)->Phase I (Safety, PK/PD in Humans) Phase II/III (Efficacy and Safety in Patients) Phase II/III (Efficacy and Safety in Patients) Phase I (Safety, PK/PD in Humans)->Phase II/III (Efficacy and Safety in Patients) Head-to-Head Comparison Studies Head-to-Head Comparison Studies Phase II/III (Efficacy and Safety in Patients)->Head-to-Head Comparison Studies Data Analysis & Comparison Data Analysis & Comparison Head-to-Head Comparison Studies->Data Analysis & Comparison Compound Synthesis (Adamantane Scaffold) Compound Synthesis (Adamantane Scaffold) Compound Synthesis (Adamantane Scaffold)->DPP-IV Inhibition Assay

Figure 2: Experimental workflow for comparing DPP-IV inhibitors.

Experimental Protocols

DPP-IV Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against DPP-IV.

1. Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 7.5)

  • Test compounds (Vildagliptin, Saxagliptin) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

2. Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add 50 µL of the diluted test compound solutions to the respective wells.

  • Add 25 µL of the human recombinant DPP-IV enzyme solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.

  • Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 30-60 minutes at 37°C.

  • The rate of reaction is determined from the linear portion of the kinetic curve.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Conclusion

Both Vildagliptin and Saxagliptin are effective DPP-IV inhibitors that incorporate an adamantane scaffold, contributing to their potent and selective activity. While both drugs demonstrate similar efficacy in reducing HbA1c levels, there are notable differences in their in vitro potency, pharmacokinetic profiles, and their effects on specific glycemic parameters. Saxagliptin exhibits higher in vitro potency for DPP-IV inhibition.[2] Clinically, Vildagliptin has shown a greater effect on reducing fasting plasma glucose and daily glucose fluctuations in head-to-head trials. The choice between these agents may be guided by individual patient characteristics, including their glycemic profile and potential for drug-drug interactions, given the different metabolic pathways of the two compounds. This guide provides a foundational comparison to aid researchers and clinicians in their understanding and evaluation of these important therapeutic agents.

References

Comparative Evaluation of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors Derived from a 3-Hydroxy-Adamantane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Vildagliptin, a potent anti-diabetic agent synthesized from a 1-(3-Hydroxy-1-adamantyl)ethanone precursor, and its comparison with other leading DPP-4 inhibitors.

This guide provides researchers, scientists, and drug development professionals with a detailed comparative evaluation of Vildagliptin, a prominent dipeptidyl peptidase-4 (DPP-4) inhibitor synthesized from a 3-hydroxy-adamantane scaffold. The focus is on its in vitro and in vivo performance benchmarked against other widely used DPP-4 inhibitors such as Sitagliptin and Alogliptin. This document summarizes key quantitative data, outlines experimental methodologies, and presents signaling pathways and experimental workflows through detailed diagrams.

Introduction to Adamantane-Based DPP-4 Inhibitors

The adamantane moiety, a rigid and lipophilic hydrocarbon cage, is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic and pharmacodynamic properties of drug candidates. Its incorporation into the structure of DPP-4 inhibitors has led to the development of potent and selective agents for the management of type 2 diabetes mellitus (T2DM). Vildagliptin, derived from a 3-hydroxy-adamantane precursor, stands out as a key example, demonstrating excellent clinical efficacy and a favorable safety profile. DPP-4 inhibitors work by preventing the degradation of incretin hormones, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner.

Synthesis Pathway from this compound

While many reported syntheses of Vildagliptin commence from 3-amino-1-adamantanol, a plausible and efficient pathway can be initiated from this compound. This involves an initial reductive amination step to convert the ethanone group into the required amino functionality, followed by coupling with the appropriate pyrrolidine-based intermediate.

G cluster_0 Synthesis of Vildagliptin Precursor cluster_1 Final Synthesis Step A This compound B Reductive Amination (e.g., NH3, H2, Raney Ni) A->B Conversion of ketone to amine C 3-Amino-1-adamantanol B->C E Coupling Reaction (Base, e.g., K2CO3) C->E D (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile D->E Key Intermediates F Vildagliptin E->F

Caption: Proposed synthetic pathway for Vildagliptin starting from this compound.

In Vitro and In Vivo Performance Comparison

Vildagliptin has been extensively studied and compared with other DPP-4 inhibitors. The following tables summarize key performance indicators from various preclinical and clinical studies.

Table 1: Comparative In Vitro DPP-4 Inhibitory Activity
CompoundTargetIC50 (nM)Selectivity vs. DPP-8/DPP-9
Vildagliptin DPP-42.5 - 50>200-fold
SitagliptinDPP-419 - 100>2600-fold
AlogliptinDPP-4<10>10,000-fold
SaxagliptinDPP-40.5 - 22>400-fold

IC50 values can vary depending on the specific assay conditions.

Table 2: Comparative In Vivo Efficacy in T2DM Models (Rodent) and Clinical Trials (Human)
ParameterVildagliptinSitagliptinAlogliptin
HbA1c Reduction (%) [1][2][3][4]-0.3 to -1.34-0.1 to -1.07Comparable to Vildagliptin
Fasting Plasma Glucose (FPG) Reduction [2]Variable, some studies show significant reductionVariable, no consistent difference from VildagliptinOne study showed greater reduction than Vildagliptin
Postprandial Glucose (PPG) Reduction [2]Significant reductionSignificant reduction, comparable to VildagliptinNot consistently reported
Effect on Lipid Profile [2]Inconsistent improvementsInconsistent improvementsNot consistently reported
Incidence of Hypoglycemia [2][4]LowLowLow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of Vildagliptin and other DPP-4 inhibitors.

In Vitro DPP-4 Inhibition Assay

This assay quantifies the potency of a compound in inhibiting the DPP-4 enzyme.

G A Prepare Reagents: - Recombinant Human DPP-4 - Fluorogenic Substrate (e.g., Gly-Pro-AMC) - Assay Buffer - Test Compounds (e.g., Vildagliptin) B Add DPP-4 enzyme, buffer, and test compound to microplate wells A->B C Incubate at room temperature B->C D Initiate reaction by adding the fluorogenic substrate C->D E Monitor fluorescence intensity over time (Excitation/Emission wavelengths specific for AMC) D->E F Calculate the rate of reaction E->F G Determine the percent inhibition at various compound concentrations F->G H Calculate IC50 value G->H

Caption: Workflow for a typical in vitro DPP-4 inhibition assay.

In Vivo Evaluation in a Diabetic Rat Model

Animal models are essential for assessing the efficacy and safety of anti-diabetic agents in a physiological context.

G A Induce Diabetes in Rats (e.g., Streptozotocin injection) B Group animals: - Control (non-diabetic) - Diabetic Control (vehicle) - Vildagliptin-treated - Comparator-treated (e.g., Sitagliptin) A->B C Administer compounds orally once daily for a specified period (e.g., 4 weeks) B->C D Monitor key parameters throughout the study: - Blood glucose levels - Body weight - Food and water intake C->D F Perform Oral Glucose Tolerance Test (OGTT) C->F G Collect and analyze tissues (e.g., pancreas) for histopathology C->G E At the end of the study, collect blood samples for analysis: - HbA1c - Plasma insulin - Lipid profile D->E H Analyze data and compare the effects of different treatments E->H F->H G->H

Caption: General workflow for in vivo evaluation of anti-diabetic compounds in a rat model.

Signaling Pathway of DPP-4 Inhibition

The therapeutic effect of Vildagliptin and other DPP-4 inhibitors is mediated through the incretin pathway.

G cluster_0 Gut cluster_1 Pancreas Food Food Intake Incretins GLP-1 & GIP Release Food->Incretins BetaCells β-cells Incretins->BetaCells Stimulates AlphaCells α-cells Incretins->AlphaCells Inhibits DPP4 DPP-4 Enzyme Incretins->DPP4 Degraded by Insulin Insulin Secretion ↑ BetaCells->Insulin Glucagon Glucagon Secretion ↓ AlphaCells->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inactive Inactive Metabolites DPP4->Inactive Vildagliptin Vildagliptin (DPP-4 Inhibitor) Vildagliptin->DPP4 Inhibits

References

Comparative Guide to Structure-Activity Relationships of Adamantyl Ethanone Analogs as 11β-HSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 1-(3-Hydroxy-1-adamantyl)ethanone analogs and related adamantyl ethanone derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The data presented is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) of this class of compounds.

Introduction

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[1] This enzyme catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in key metabolic tissues.[2] Adamantane-containing compounds, particularly adamantyl ethanone derivatives, have emerged as a potent class of 11β-HSD1 inhibitors.[1][3] The rigid, lipophilic adamantane cage plays a crucial role in the binding of these inhibitors to the enzyme. This guide summarizes the quantitative SAR data for a series of adamantyl ethanone analogs, details the experimental protocols used for their evaluation, and provides a visualization of the targeted signaling pathway.

Data Presentation: Inhibitory Activity of Adamantyl Ethanone Analogs

The following table summarizes the in vitro inhibitory activity (IC50) of various adamantyl ethanone analogs against human 11β-HSD1. The core structure is based on an adamantyl ethanone motif, with variations in the linker and the aromatic/heterocyclic moiety.

Compound IDCore Structure ModificationLinkerAromatic/Heterocyclic MoietyIC50 (nM) for human 11β-HSD1Reference
Series 1: Phenyl and Benzyl Analogs
11-Adamantyl ethanoneEtherPhenyl~60[4]
21-Adamantyl ethanoneEtherBenzyl~60[4]
Series 2: Pyridyl Analogs
31-Adamantyl ethanoneEther2-Pyridyl~60[3]
41-Adamantyl ethanoneEther4-Pyridyl~60[3]
51-Adamantyl ethanoneSulfide2-Pyridyl60[3]
61-Adamantyl ethanoneSulfoxide2-Pyridyl33[3]
71-Adamantyl ethanoneSulfoxide4-Pyridyl15[3]
Series 3: Heterocyclic Analogs
81-Adamantyl ethanoneSulfide1-Methyl-1H-imidazole93[4]
91-Adamantyl ethanoneSulfide5-Methyl-1,3,4-thiadiazole61[4]
101-Adamantyl ethanoneSulfide4-Methyl-4H-1,2,4-triazole19[4]
Series 4: Furan and Thiophene Analogs
111-Adamantyl ethanoneSulfide2-Furanyl163[4]
121-Adamantyl ethanoneSulfoxide2-Furanyl41[4]
131-Adamantyl ethanoneSulfide2-Thiophenyl101[4]
141-Adamantyl ethanoneSulfoxide2-Thiophenyl49[4]

Comparison with Alternative 11β-HSD1 Inhibitors

For a broader perspective, the following table presents the inhibitory activities of selected non-adamantane 11β-HSD1 inhibitors.

Compound IDChemical ClassIC50 (nM) for human 11β-HSD1Reference
CarbenoxoloneGlycyrrhetinic acid derivative~10 (non-selective)[5]
BVT-2733Thiazole derivativePotent inhibitor (specific values vary)[5]
MK-0916Triazole derivative30[6]
FlavanoneFlavonoid18,000 (reductase activity)[7]

Experimental Protocols

The inhibitory activity of the adamantyl ethanone analogs was determined using an in vitro cell-based assay. A detailed protocol is provided below based on the methodologies described in the cited literature.[3][4][8]

11β-HSD1 Inhibition Assay in Transfected HEK-293 Cells

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human 11β-HSD1.

Materials:

  • Human Embryonic Kidney (HEK-293) cells

  • Expression vector containing the human HSD11B1 gene (encoding 11β-HSD1)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Transfection reagent

  • Cortisone (substrate)

  • [³H]-Cortisone (radiolabeled substrate)

  • Test compounds (dissolved in DMSO)

  • Scintillation fluid

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager or scintillation counter

Procedure:

  • Cell Culture and Transfection:

    • HEK-293 cells are cultured in standard cell culture medium until they reach 80-90% confluency.

    • Cells are then transiently transfected with the HSD11B1 expression vector using a suitable transfection reagent according to the manufacturer's protocol.

    • Following transfection, cells are incubated for 24-48 hours to allow for expression of the 11β-HSD1 enzyme.

  • Inhibition Assay:

    • Transfected cells are harvested and seeded into 96-well plates.

    • The cells are then incubated with varying concentrations of the test compounds for a predetermined period (e.g., 1 hour) at 37°C.

    • A solution containing a mixture of cortisone and [³H]-cortisone is added to each well to initiate the enzymatic reaction.

    • The final concentration of cortisone is typically in the nanomolar range.

  • Steroid Extraction and Analysis:

    • After a defined incubation time (e.g., 2-4 hours), the reaction is terminated.

    • The steroids (cortisone and cortisol) are extracted from the cell medium using an organic solvent (e.g., ethyl acetate).

    • The organic layer is collected, evaporated to dryness, and the residue is redissolved in a small volume of solvent.

    • The extracted steroids are then separated by thin-layer chromatography (TLC).

  • Quantification and Data Analysis:

    • The amount of radiolabeled cortisone and the newly formed radiolabeled cortisol are quantified using a phosphorimager or by scraping the corresponding spots from the TLC plate and measuring the radioactivity with a scintillation counter.

    • The percentage of cortisone to cortisol conversion is calculated for each compound concentration.

    • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of 11β-HSD1 activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

The following diagrams illustrate the 11β-HSD1 signaling pathway and a general workflow for the screening of 11β-HSD1 inhibitors.

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Substrate Cortisol Cortisol (active) HSD11B1->Cortisol Product GR_inactive Glucocorticoid Receptor (inactive) Cortisol->GR_inactive Binding GR_active Activated GR Complex GR_inactive->GR_active Activation GRE Glucocorticoid Response Element GR_active->GRE Translocation & Binding Gene_Transcription Gene Transcription (Metabolic Effects) GRE->Gene_Transcription Regulation Inhibitor Adamantyl Ethanone Analog (Inhibitor) Inhibitor->HSD11B1 Inhibition

Caption: 11β-HSD1 Signaling Pathway and Point of Inhibition.

G start Start: Library of Adamantyl Ethanone Analogs assay In vitro 11β-HSD1 Inhibition Assay (HEK-293 cells) start->assay data_analysis Data Analysis: Calculate IC50 values assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_id Lead Compound Identification sar->lead_id optimization Lead Optimization: Design of new analogs lead_id->optimization end Candidate for In vivo studies lead_id->end optimization->assay Iterative process

Caption: Experimental Workflow for SAR Studies.

References

Comparative Analysis of Adamantane-Derived Kinase Inhibitors: A Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the selectivity and experimental validation of kinase inhibitors incorporating the 1-adamantyl moiety reveals both potent and selective agents, alongside those with broader activity profiles. This guide provides a comparative analysis of inhibitors targeting Protein Kinase D (PKD) and IκB kinases (IKKα and IKKβ), with a focus on their cross-reactivity, experimental validation, and comparison with alternative inhibitors.

While the specific starting material, 1-(3-Hydroxy-1-adamantyl)ethanone, is a known reactant for synthesizing adamantane-containing compounds, publicly available research directly linking it to a kinase inhibitor with a comprehensive cross-reactivity profile is limited. However, the broader class of adamantane-based inhibitors has been explored for various kinase targets, offering valuable insights into the role of this bulky, lipophilic group in achieving potency and selectivity.

Adamantane-Based Protein Kinase D (PKD) Inhibitors

A targeted library screen identified a novel inhibitor scaffold for Protein Kinase D (PKD), a family of serine/threonine kinases involved in diverse cellular processes. The study profiled two compounds, 122 and 140, against a panel of 353 kinases, revealing a significant improvement in selectivity with modification of the adamantane-containing scaffold.

Table 1: Selectivity Profile of Adamantane-Based PKD Inhibitors

CompoundNumber of Kinases Inhibited >50% (out of 353)Percentage of Kinome Inhibited >50%Key Off-Targets (Inhibition >99%)
122 12335%PRKD (PKD2), p38 (p38α, β), JNK (JNK1, 2), STK (STK36, CIT/STK21), CSNK1E (CK1ε), and others
140 4312%PRKD (PKD2), p38 (p38α, β), JNK (JNK1, 2), STK (STK36, CIT/STK21), CSNK1E (CK1ε)

The data clearly indicates that compound 140 possesses a more favorable selectivity profile compared to compound 122, highlighting the potential for medicinal chemistry efforts to refine the specificity of adamantane-based inhibitors.

Adamantyl Arotinoids as IκB Kinase (IKK) Inhibitors

Table 2: In Vitro Inhibition of IKKα and IKKβ by Adamantyl Arotinoids

CompoundIKKα Inhibition (IC50, µM)IKKβ Inhibition (IC50, µM)
Heterocyclic AdAr 1 > 403.37
Heterocyclic AdAr 2 > 407.81

These findings suggest that the adamantyl arotinoid scaffold can be tailored to achieve selectivity between closely related kinase isoforms.

Comparison with Alternative Inhibitors

To provide a comprehensive perspective, the performance of these adamantane-derived inhibitors is compared with well-established, non-adamantane containing inhibitors of PKD and IKK.

Table 3: Comparison with Alternative Kinase Inhibitors

Target KinaseAdamantane-Derived InhibitorIC50Alternative InhibitorIC50
PKD1 Compound 140Not specified, but inhibits >99% at test concentrationCID755673182 nM[1]
IKKβ Heterocyclic AdAr 13.37 µMBMS-3455410.3 µM

This comparison highlights that while adamantane-based inhibitors can achieve high potency, alternative scaffolds may offer superior inhibitory activity in some cases.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of the key assays used in the characterization of these inhibitors.

In Vitro Kinase Inhibition Assay (for PKD)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Workflow:

NFkB_pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ) TNFR->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene_expression Gene Expression Inhibitor Adamantyl Arotinoid Inhibitor Inhibitor->IKK_complex inhibits PKD_pathway GPCR GPCR PLC PLC GPCR->PLC activates DAG DAG PLC->DAG PKC PKC DAG->PKC activates PKD PKD PKC->PKD phosphorylates Substrates Downstream Substrates PKD->Substrates Cellular_response Cellular Response Inhibitor Adamantane-based Inhibitor Inhibitor->PKD inhibits

References

A Comparative Guide to the Synthetic Efficiency of 1-(3-Hydroxy-1-adamantyl)ethanone Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for the production of 1-(3-Hydroxy-1-adamantyl)ethanone, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail different synthetic strategies, presenting quantitative data, experimental protocols, and visual workflows to aid researchers in selecting the most efficient method for their specific needs.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several distinct pathways. The primary methods identified in the literature are the direct oxidation of a precursor, a multi-step synthesis commencing from a carboxylic acid derivative, and a biocatalytic approach. Each route offers a unique balance of efficiency, reagent availability, and scalability.

Synthetic RouteStarting MaterialKey StepsReported Yield (%)Key AdvantagesKey Disadvantages
Route 1: Direct Oxidation 1-AcetyladamantaneCatalytic oxidation47.0Single-step synthesisModerate yield, potential for over-oxidation
Route 2: Multi-step Synthesis 1-Adamantanecarboxylic Acid1. Hydroxylation2. Acylation/Decarboxylation~59 (calculated overall)High-yielding individual steps, well-defined intermediatesMultiple steps increase overall complexity and time
Route 3: Biocatalytic Approach Adamantane or 1-AcetyladamantaneMicrobial hydroxylation~32 (for hydroxylation of adamantane)High regioselectivity, environmentally friendlyLower yields, requires specialized equipment and expertise

Experimental Protocols

Route 1: Direct Oxidation of 1-Acetyladamantane

This method involves the direct conversion of 1-acetyladamantane to this compound.

Experimental Protocol:

  • A solution of 1-acetyladamantane in acetic acid is prepared.

  • Cobalt(II) acetate is added as a catalyst.

  • The reaction mixture is heated to 60°C.

  • Oxygen is bubbled through the solution for 2 hours.

  • The reaction is monitored by a suitable chromatographic technique (e.g., TLC or GC).

  • Upon completion, the product is isolated and purified using standard laboratory procedures.[1]

Route 2: Multi-step Synthesis from 1-Adamantanecarboxylic Acid

This pathway involves the initial hydroxylation of 1-adamantanecarboxylic acid followed by conversion of the carboxylic acid functionality to an acetyl group.

Step 2a: Synthesis of 3-Hydroxy-1-adamantanecarboxylic Acid

Experimental Protocol:

  • In a 250 mL three-necked flask, 1-adamantanecarboxylic acid is combined with 65% nitric acid and 98% concentrated sulfuric acid.

  • The flask is equipped with a condensing reflux device, a magnetic stirrer, and placed in an ice-salt bath to maintain a temperature of 0°C.

  • Concentrated sulfuric acid is added slowly via a constant pressure dropping funnel.

  • The reaction is allowed to proceed for a specified time at 0°C.

  • The reaction mixture is then poured into a beaker containing crushed ice and stirred until all the ice has melted.

  • The precipitated product is collected by filtration, washed with water and diethyl ether.

  • The crude product is recrystallized from an acetone/water mixture (9:1 volume ratio) and dried under vacuum to yield white, solid 3-hydroxy-1-adamantanecarboxylic acid.[2] A yield of 77% has been reported for this step.[2]

Step 2b: Synthesis of this compound from 3-Hydroxy-1-adamantanecarboxylic Acid

A one-pot method involving acylation, condensation, and decarboxylation has been reported for this conversion, though specific experimental details are limited in the reviewed literature.[3] An alternative approach involves the conversion of the carboxylic acid to an acetylamino derivative.

Experimental Protocol for a related transformation (Synthesis of 3-acetylaminoadamantane-1-carboxylic acid):

  • In a three-neck flask equipped with a mechanical stirrer, thermometer, and air refrigerator, place 60 mL of concentrated sulfuric acid.

  • Add 16 g of acetanilide followed by 10 g (51 mmol) of 3-hydroxyadamantane-1-carboxylic acid in small portions.

  • The reaction mixture is stirred at 50-60°C for approximately 6 hours.

  • After the reaction, the mixture is poured over ice.

  • The resulting precipitate is filtered to obtain the technical grade product. A yield of 76.4% has been reported for this transformation.[4]

Route 3: Biocatalytic Hydroxylation

This approach utilizes microorganisms to achieve regioselective hydroxylation of the adamantane core. While a direct protocol for 1-acetyladamantane was not found, a general procedure for adamantane hydroxylation provides a framework.

Experimental Protocol (General for Microbial Hydroxylation):

  • Microorganism and Culture: A suitable microorganism, such as Streptomyces griseoplanus, is cultivated in an appropriate growth medium.[5][6]

  • Biotransformation: The adamantane substrate (e.g., adamantane or 1-acetyladamantane) is added to the microbial culture.

  • Incubation: The culture is incubated under controlled conditions (temperature, agitation) for a specific duration (e.g., 72 hours).[6]

  • Extraction: The culture broth is separated from the cells, and the hydroxylated product is extracted from the supernatant using an organic solvent like ethyl acetate.[5]

  • Purification: The extracted product is purified using chromatographic techniques such as column chromatography.[5] A yield of 32% has been reported for the hydroxylation of adamantane to 1-adamantanol using this method.[6]

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Direct_Oxidation_Workflow Start 1-Acetyladamantane Process Oxidation (O2, Cobalt(II) acetate, Acetic Acid, 60°C, 2h) Start->Process Yield: 47.0% End This compound Process->End

Caption: Workflow for the direct oxidation of 1-acetyladamantane.

Multistep_Synthesis_Workflow Start 1-Adamantanecarboxylic Acid Step1 Hydroxylation (HNO3, H2SO4, 0°C) Start->Step1 Yield: 77% Intermediate 3-Hydroxy-1-adamantanecarboxylic Acid Step1->Intermediate Step2 Acylation, Condensation, Decarboxylation Intermediate->Step2 Yield: ~76% (estimated) End This compound Step2->End

Caption: Workflow for the multi-step synthesis from 1-adamantanecarboxylic acid.

Biocatalytic_Hydroxylation_Workflow Start Adamantane Process Microbial Hydroxylation (e.g., Streptomyces griseoplanus, 72h) Start->Process Yield: ~32% Intermediate 1-Adamantanol Process->Intermediate Step2 Further Synthetic Steps Intermediate->Step2 End This compound Step2->End

Caption: A potential workflow involving biocatalytic hydroxylation.

References

Comparative Docking Analysis of 1-(3-Hydroxy-1-adamantyl)ethanone and Related Derivatives Across Various Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals summarizing the binding affinities and interaction patterns of adamantane-based compounds. This report includes detailed experimental protocols and visual workflows to support further investigation.

This guide provides a comparative overview of molecular docking studies performed on 1-(3-Hydroxy-1-adamantyl)ethanone and its derivatives against a range of therapeutically relevant protein targets. The unique lipophilic and rigid cage-like structure of the adamantane moiety makes it a valuable scaffold in medicinal chemistry, contributing to enhanced binding affinity and favorable pharmacokinetic properties.[1][2][3] This analysis aims to consolidate findings from various studies to assist researchers in understanding the structure-activity relationships and potential applications of these compounds.

Quantitative Docking Data Summary

The following tables summarize the binding energies and inhibitory concentrations of various adamantane derivatives against their respective protein targets, as reported in the cited literature.

DerivativeTarget ProteinBinding Affinity (kcal/mol)IC50 (nM)Reference
Adamantane-linked 1,2,4-triazole 111β-HSD1-8.30-[1]
Adamantane-linked 1,2,4-triazole 211β-HSD1-7.70-[1]
Adamantane-linked 1,2,4-triazole 311β-HSD1-7.83-[1]
Adamantyl ethanone 5211β-HSD1-50-70[4]
Adamantyl ethanone 6211β-HSD1-50-70[4]
Adamantyl ethanone 7211β-HSD1-50-70[4]
Adamantyl ethanone 9211β-HSD1-50-70[4]
Adamantyl ethanone 10311β-HSD1-50-70[4]
Adamantyl ethanone 10411β-HSD1-50-70[4]
Adamantane-based compoundsσ2 receptorComparable to reference-[5]
DerivativeTarget ProteinBinding Energy (Kcal/mol)IC50 (µM)Reference
Amantadine-thiourea 3iUrease-5.122-[6]
Amantadine-thiourea 3jUrease-0.0085[6]
Amantadine-thiourea 3gUrease-0.0087[6]
Adamantyl-1,3,4-oxadiazol 6fCaMKIIδ kinase-14.4[7]

Key Target Proteins and Signaling Pathways

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is a key enzyme in the pre-receptor metabolism of glucocorticoid hormones.[4] It catalyzes the conversion of inactive cortisone to active cortisol, thereby regulating intracellular glucocorticoid levels.[2] Inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.[2][4] Adamantyl ethanone derivatives have been identified as potent inhibitors of this enzyme.[4][8]

G cluster_pathway 11β-HSD1 Signaling Pathway Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Conversion Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR Activation HSD11B1->Cortisol GeneExpression Target Gene Expression GR->GeneExpression Regulation MetabolicEffects Metabolic Effects (e.g., Gluconeogenesis) GeneExpression->MetabolicEffects Adamantane Adamantyl Ethanone Derivatives Adamantane->HSD11B1 Inhibition

Caption: Role of 11β-HSD1 in glucocorticoid activation and its inhibition by adamantyl ethanone derivatives.

Other Notable Targets
  • Glutamate Receptor: Docking and molecular dynamics simulations have suggested the inhibitory activity of certain adamantane derivatives against the analgesic protein glutamate receptor.[9][10]

  • σ2 Receptor: Novel adamantane-based compounds have been shown to bind within the active site of the σ2 receptor, a potential target for cancer therapy.[5]

  • Urease: Amantadine-thiourea conjugates have demonstrated potent inhibitory activity against urease, an important enzyme in certain bacterial infections.[6]

  • SARS-CoV-2 E-protein: Advanced in silico analyses have investigated the efficacy of new-generation adamantane derivatives against the SARS-CoV-2 E-protein ion channel, a viroporin crucial for viral replication.[11]

Experimental Protocols for Docking Studies

The following is a generalized workflow for the computational docking of adamantane derivatives based on methodologies reported in the literature.[1][5][6]

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from a protein database (e.g., Protein Data Bank - PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added, and charges are assigned to the protein atoms.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives are drawn using chemical drawing software.

    • The 2D structures are converted to 3D and subjected to energy minimization using a suitable force field.

    • Partial charges are assigned to the ligand atoms.

  • Molecular Docking:

    • A docking grid is defined around the active site of the target protein.

    • Molecular docking is performed using software such as AutoDock, Glide, or GOLD.

    • The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.

    • A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.

  • Analysis of Results:

    • The docked poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

    • The binding energies of different derivatives are compared to understand structure-activity relationships.

G cluster_workflow Computational Docking Workflow PDB Protein Data Bank (PDB) ProteinPrep Protein Preparation (Add H, Minimize) PDB->ProteinPrep LigandDesign Ligand Design & 2D to 3D Conversion LigandPrep Ligand Preparation (Minimize, Assign Charges) LigandDesign->LigandPrep Docking Molecular Docking (e.g., AutoDock, Glide) ProteinPrep->Docking LigandPrep->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis

Caption: A generalized workflow for in silico molecular docking studies.

Conclusion

Derivatives of this compound and related adamantane-containing compounds have demonstrated significant potential as inhibitors for a variety of protein targets implicated in metabolic diseases, cancer, and infectious diseases. The comparative data presented in this guide highlight the versatility of the adamantane scaffold in drug design. The provided protocols and workflows serve as a foundation for researchers to conduct further computational and experimental studies to optimize the potency and selectivity of these promising molecules.

References

Assessing the Metabolic Stability of 1-(3-Hydroxy-1-adamantyl)ethanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane moiety is a cornerstone in medicinal chemistry, valued for its rigid, three-dimensional structure that can enhance the pharmacological properties of drug candidates, including metabolic stability.[1] This guide provides a comparative assessment of the metabolic stability of compounds derived from 1-(3-hydroxy-1-adamantyl)ethanone, a key scaffold in the development of various therapeutic agents. By objectively comparing their performance with alternative approaches and presenting supporting experimental data, this guide aims to inform the design of more robust and effective drug candidates.

Comparative Metabolic Stability Data

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. The following table summarizes available data on the metabolic stability of various adamantyl ethanone derivatives, primarily investigated as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. The data is derived from in vitro studies using human liver microsomes, a standard model for assessing Phase I metabolism.

Compound IDCore StructureKey ModificationsMetabolic Stability AssessmentHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Compound 72 Adamantyl ethanoneBenzamide derivativeMetabolically stableNot explicitly stated, but described as stableNot explicitly stated[2]
Compound 28 Adamantyl ethanoneHeterocyclic derivativeModerate metabolic stability68Not explicitly stated[3]
Compounds 2-4 Adamantyl ethanonePhenyl or benzyl ether linkageReasonable metabolic stabilityNot explicitly statedNot explicitly stated[4]
Compound 8g (E) Thiazolidine with adamantyl groupThiazolidine derivativeGood metabolic stabilityNot explicitly statedNot explicitly stated[5]

Key Observations:

  • Direct quantitative comparisons of a series of this compound derivatives are limited in the public domain. However, existing data suggests that adamantyl ethanone derivatives can be designed to possess reasonable to good metabolic stability.[2][3][4]

  • Compound 28, an adamantyl ethanone heterocyclic derivative, demonstrates a half-life of 68 minutes in human liver microsomes, indicating moderate stability.[3]

  • The introduction of different heterocyclic and benzamide moieties to the adamantyl ethanone core appears to be a viable strategy for modulating metabolic stability.[2][3]

  • While not a direct derivative of this compound, the thiazolidine-containing adamantyl compound 8g(E) highlights that the broader class of adamantane-containing compounds can achieve good metabolic stability.[5]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting metabolic stability data. The following is a representative protocol for an in vitro microsomal stability assay.

Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compounds and positive control compounds (e.g., a compound with known metabolic lability)

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds, positive controls, and internal standard in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • On the day of the experiment, thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an excess of cold acetonitrile containing the internal standard. The 0-minute time point serves as the initial concentration control.

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL of microsomal protein in the incubation).

Signaling Pathways and Experimental Workflows

To visualize the experimental process, the following diagram outlines the workflow for assessing the metabolic stability of the target compounds.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Time-Course Sampling cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound Stock Solution pre_incubate Pre-incubate Compound and Microsomes at 37°C prep_compound->pre_incubate prep_microsomes Prepare Microsomal Suspension prep_microsomes->pre_incubate prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH System prep_nadph->start_reaction pre_incubate->start_reaction time_points Sample at 0, 5, 15, 30, 45, 60 min start_reaction->time_points terminate Terminate Reaction with Cold Acetonitrile + IS time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow of an in vitro microsomal stability assay.

Comparison with Alternative Scaffolds and Strategies

While the adamantane scaffold often imparts metabolic stability, it is not without its challenges, such as increased lipophilicity which can sometimes lead to off-target effects or poor solubility.[6] Therefore, exploring alternative scaffolds and bioisosteric replacements is a crucial aspect of modern drug design.

Alternative Scaffolds:

  • Bicyclic and Polycyclic Scaffolds: Other rigid hydrocarbon ring systems, such as bicyclo[1.1.1]pentane, can serve as alternatives to adamantane. These scaffolds can mimic the three-dimensional nature of adamantane while potentially offering different metabolic profiles and physicochemical properties.[7]

  • Heterocyclic Scaffolds: The introduction of heteroatoms (e.g., nitrogen, oxygen, sulfur) into the ring system can significantly alter the metabolic properties of a molecule. Heterocycles can introduce sites for hydrogen bonding, modulate pKa, and influence metabolic pathways, sometimes leading to improved stability or more predictable metabolism.

Bioisosteric Replacements:

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy to enhance metabolic stability.

  • Fluorine Substitution: The replacement of a hydrogen atom with a fluorine atom at a metabolically labile position can block cytochrome P450-mediated oxidation, a common metabolic pathway. This strategy has been shown to significantly improve the metabolic stability of various drug candidates.[8]

  • Deuterium Substitution: Replacing hydrogen with its heavier isotope, deuterium, at a site of metabolism can slow down the rate of bond cleavage by metabolic enzymes (the kinetic isotope effect). This can lead to a longer half-life and reduced metabolic clearance.

  • Replacement of Metabolically Labile Groups: Functional groups that are known to be susceptible to metabolism, such as amides or esters, can be replaced with more stable bioisosteres like trifluoroethylamines or oxetanes.[9][10]

References

Safety Operating Guide

Prudent Disposal of 1-(3-Hydroxy-1-adamantyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are critical for ensuring personnel safety and environmental protection. For novel or uncharacterized substances like 1-(3-Hydroxy-1-adamantyl)ethanone, a conservative approach to waste handling is essential.

Inferred Hazard Profile and Safety Precautions

In the absence of specific toxicological data, this compound should be handled as a potentially hazardous substance. Adamantane derivatives have a wide range of biological activities, reinforcing the need for careful handling. All waste containing this compound, including the pure substance, solutions, and contaminated materials, must be managed as hazardous waste.

Summary of Key Data

Due to the limited availability of a specific SDS, a complete quantitative data profile is not possible. The following table summarizes basic chemical identifiers.

PropertyValue
CAS Number 39917-38-9
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
Synonyms 1-acetyl-3-adamantanol, 3-Hydroxy-1-Acetyl Adamantane

Experimental Protocol: Waste Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

2. Waste Segregation:

  • Do not mix waste containing this compound with other waste streams.[1] Segregation is crucial for proper identification and disposal by your institution's waste management facility.

3. Containerization:

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible container (e.g., high-density polyethylene (HDPE) or glass).

  • Liquid Waste: For solutions containing the compound, use a designated, leak-proof, and shatter-resistant waste container with a secure screw-top cap.[1] Ensure the container material is compatible with the solvent used. Do not overfill the container, leaving at least 10% headspace for expansion.

  • Contaminated Labware: Disposable items (e.g., gloves, weigh boats, pipette tips) that are contaminated should be placed in a designated, sealed waste bag or container. Non-disposable glassware and equipment should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[2] After decontamination, the glassware can be washed normally.

4. Labeling:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An indication that the hazards are "Unknown" and that the material should be "Handled with Caution" .[1]

    • The date of waste generation.

    • The name of the principal investigator or laboratory.

5. Storage:

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.

  • Ensure secondary containment is in place to contain any potential leaks or spills.

6. Disposal:

  • Once the waste container is full or ready for disposal, contact your institution's EHS or hazardous waste management department to arrange for pickup.

  • Provide the EHS department with all available information about the compound.

  • Do not dispose of this compound down the sink or in the regular trash.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_generation Waste Generation cluster_characterization Waste Characterization & Segregation cluster_containment Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Waste Generated B Is waste solid, liquid, or contaminated labware? A->B C Solid Waste (Pure compound, contaminated solids) B->C Solid D Liquid Waste (Solutions, rinsate) B->D Liquid E Contaminated Sharps & Labware B->E Labware F Collect in sealed, compatible solid waste container C->F G Collect in sealed, compatible liquid waste container D->G H Rinse labware 3x, collect rinsate. Place sharps in sharps container. E->H I Label Container: 'Hazardous Waste' Full Chemical Name Hazards: 'Unknown - Handle with Caution' F->I G->I H->G Collect Rinsate J Store in designated Satellite Accumulation Area (SAA) with secondary containment I->J K Contact EHS for Hazardous Waste Pickup J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Guidance for Handling 1-(3-Hydroxy-1-adamantyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This document provides crucial safety and logistical information for 1-(3-Hydroxy-1-adamantyl)ethanone, a key intermediate in various synthetic processes. Adherence to these guidelines is essential for minimizing risks and establishing safe laboratory practices.

Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protection is required, treating the compound as potentially hazardous. The following table summarizes the recommended PPE for handling this compound, based on general knowledge of ketone and adamantane derivatives.

Protection TypeRecommended EquipmentSpecification Details
Eye/Face Protection Safety Goggles with Side-ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards.
Skin Protection Chemical-Resistant GlovesButyl rubber gloves are recommended for handling ketones. Nitrile and PVC gloves should be avoided due to poor resistance. Always inspect gloves for integrity before use.
Lab Coat/Protective ClothingA flame-retardant lab coat or impervious clothing should be worn to protect against skin contact.
Respiratory Protection Use in a Well-Ventilated AreaAll handling should be conducted in a certified chemical fume hood to minimize inhalation of any potential vapors or dust.
Footwear Closed-Toe ShoesSturdy, closed-toe shoes are mandatory in a laboratory setting to protect against spills and falling objects.

Operational Plan: A Step-by-Step Handling Procedure

A systematic workflow is critical to safely manage this compound from receipt to disposal. The following procedure outlines the necessary steps to minimize exposure and prevent contamination.

  • Preparation and Precaution :

    • Before handling, thoroughly review all available safety information for related adamantane and ketone compounds.

    • Ensure that a designated and properly functioning chemical fume hood is available.

    • Assemble all necessary PPE as outlined in the table above and inspect it for any defects.

    • Have a spill kit readily accessible in the event of an accidental release.

  • Handling and Experimentation :

    • Conduct all weighing and transfers of the solid compound within the chemical fume hood.

    • Avoid the generation of dust.

    • Use appropriate tools (spatulas, weighing paper) to handle the material, and decontaminate them after use.

    • Keep containers of the chemical tightly closed when not in use.

  • Post-Experiment Procedures :

    • Decontaminate the work area within the fume hood after the procedure is complete.

    • Properly label and store any remaining material in a cool, dry, and well-ventilated area.

    • Remove PPE in a manner that avoids cross-contamination and wash hands thoroughly.

Disposal Plan: Managing Chemical Waste

All waste materials containing this compound must be treated as hazardous waste.

  • Solid Waste : Collect any solid waste, including contaminated weighing paper and gloves, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : If the compound is used in a solution, collect all liquid waste in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Empty Containers : Handle uncleaned, empty containers as you would the product itself.[1] Rinse them with a suitable solvent (e.g., acetone or ethanol), and collect the rinsate as hazardous waste.

  • Disposal : All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.

Workflow for Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_post Post-Experiment cluster_disposal Waste Disposal prep1 Review Safety Info prep2 Inspect & Don PPE prep1->prep2 prep3 Prepare Fume Hood & Spill Kit prep2->prep3 handle1 Weigh & Transfer in Fume Hood prep3->handle1 handle2 Conduct Experiment handle1->handle2 post1 Decontaminate Work Area handle2->post1 post2 Store or Dispose of Material post1->post2 post3 Remove PPE & Wash Hands post2->post3 disp1 Segregate Waste (Solid/Liquid) post2->disp1 disp2 Label Hazardous Waste Containers disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Hydroxy-1-adamantyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Hydroxy-1-adamantyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.